Product packaging for Methylhexanamine hydrochloride(Cat. No.:CAS No. 13803-74-2)

Methylhexanamine hydrochloride

Cat. No.: B566098
CAS No.: 13803-74-2
M. Wt: 151.68 g/mol
InChI Key: ZKKBPHUAHARETG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DMAA, also known as dimethylamylamine, is a stimulant sold as a dietary supplement under trade names including Geranamine and Floradrene. Since late 2009 DMAA has emerged as a club/designer drug in party pills and bath salt blends. Many professional and amateur sports bodies, such as the World Anti-Doping Agency (WADA), have banned methylhexanamine as a performance-enhancing substance. This certified solution standard is suitable for a variety of testing applications, from clinical toxicology, urine drug testing, and forensic analysis to sports testing and analysis of DMAA-based dietary supplements.>Methylhexanamine (hydrochloride) is a simple aliphatic amine that was once marketed as a nasal decongestant (Forthane) but is now sold as a bodybuilding supplement (Floradrene, Geranamine). It is also sold as a mild stimulant in the form of party pills and has been reported to cause cerebral hemorrhage in a case report. While little is known about its mode of action, methylhexanamine interferes in immunoassays for amphetamines, presumably because of the common ethylamine structure. This compound is intended for forensic or research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H18ClN B566098 Methylhexanamine hydrochloride CAS No. 13803-74-2

Properties

IUPAC Name

4-methylhexan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N.ClH/c1-4-6(2)5-7(3)8;/h6-7H,4-5,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKBPHUAHARETG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657022
Record name 4-Methylhexan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13803-74-2
Record name 4-Methylhexan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-2-hexanamine, monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Core Mechanism of Action of 1,3-Dimethylamylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,3-Dimethylamylamine (DMAA) is a synthetic sympathomimetic amine that exerts its physiological effects primarily through the modulation of catecholaminergic systems, specifically by interacting with norepinephrine and dopamine transporters. This technical guide provides a comprehensive overview of the molecular mechanisms underlying DMAA's action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways. While early research presented a conflicting picture, recent in-vitro studies have clarified that DMAA acts as a competitive inhibitor of both the norepinephrine transporter (NET) and the dopamine transporter (DAT), with a notably higher affinity for NET. Its interaction with DAT is analogous to that of substrates like amphetamine, inducing transporter endocytosis, though with lower potency. These interactions lead to an increase in extracellular concentrations of norepinephrine and dopamine, resulting in the characteristic stimulant and sympathomimetic effects of the compound.

Molecular Mechanism of Action

1,3-Dimethylamylamine's primary mechanism of action is the inhibition of monoamine transporters, leading to an increase in the synaptic concentration of norepinephrine and dopamine.[1][2][3] This action is responsible for its sympathomimetic effects, including increased energy, focus, and alertness.[4][5]

Interaction with the Norepinephrine Transporter (NET)

DMAA exhibits a significant affinity for the norepinephrine transporter, acting as a potent inhibitor of norepinephrine reuptake.[6] This inhibition is a key contributor to the pronounced sympathomimetic and cardiovascular effects observed with DMAA administration, such as vasoconstriction and increased blood pressure.[7][8] The increased availability of norepinephrine in the synaptic cleft enhances signaling at adrenergic receptors.

Interaction with the Dopamine Transporter (DAT)

Contrary to some earlier reports suggesting no significant interaction, recent research has demonstrated that DMAA is a competitive inhibitor of the dopamine transporter.[6][9] The interaction is described as "substrate-like," meaning that in addition to blocking dopamine reuptake, DMAA can induce conformational changes in the transporter and promote its internalization (endocytosis) from the cell surface, a mechanism shared with amphetamine.[6][10] This leads to a reduction in the number of functional transporters available for dopamine clearance, further increasing extracellular dopamine levels. However, DMAA's affinity for DAT is considerably lower than that of amphetamine.[6]

Quantitative Data on Transporter Inhibition

The following table summarizes the in-vitro inhibitory potency of 1,3-dimethylamylamine on the human norepinephrine and dopamine transporters.

CompoundTransporterIC50 (µM)Reference
1,3-Dimethylamylamine (DMAA)Norepinephrine Transporter (NET)0.41[6]
1,3-Dimethylamylamine (DMAA)Dopamine Transporter (DAT)29 - 106[6]
d-AmphetamineDopamine Transporter (DAT)~0.48[6]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by DMAA and a typical experimental workflow for studying its interaction with monoamine transporters.

graph DMAA_Signaling_Pathway { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Figure 1: DMAA's Mechanism of Action on Catecholaminergic Synapses.

graph Experimental_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Figure 2: General Experimental Workflow for Studying DMAA's Interaction with Monoamine Transporters.

Detailed Experimental Protocols

Dopamine Transporter (DAT) Uptake Inhibition Assay

This protocol is adapted from methodologies used to assess the inhibitory potential of compounds on the dopamine transporter.[1][2][4]

Objective: To determine the IC50 value of 1,3-dimethylamylamine for the inhibition of dopamine uptake by the human dopamine transporter.

Materials:

  • Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT).

  • Culture medium (e.g., DMEM) with appropriate supplements.

  • Krebs-Ringer-HEPES (KRH) buffer (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).

  • [³H]-Dopamine.

  • 1,3-Dimethylamylamine (DMAA) stock solution.

  • Non-specific uptake inhibitor (e.g., nomifensine or cocaine).

  • Scintillation fluid and vials.

  • Scintillation counter.

  • 96-well plates.

Procedure:

  • Cell Culture: Culture hDAT-expressing HEK-293 cells in appropriate medium until they reach the desired confluency.

  • Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with KRH buffer.

  • Pre-incubation: Add KRH buffer containing varying concentrations of DMAA to the wells. For determination of non-specific uptake, add a saturating concentration of a known DAT inhibitor (e.g., 10 µM nomifensine). Incubate for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.

  • Uptake Initiation: Add [³H]-Dopamine to each well to a final concentration of approximately 20 nM.[6] Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Uptake Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer or sodium hydroxide. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific uptake from the total uptake to determine the specific uptake at each DMAA concentration. Plot the percentage of inhibition against the logarithm of the DMAA concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Confocal Microscopy for DAT Endocytosis

This protocol outlines a general method to visualize and quantify DMAA-induced endocytosis of the dopamine transporter.[6]

Objective: To determine if 1,3-dimethylamylamine induces the internalization of the dopamine transporter from the cell surface.

Materials:

  • Cells expressing a tagged version of the dopamine transporter (e.g., HA-DAT or GFP-DAT).

  • Primary antibody against the tag (e.g., anti-HA).

  • Fluorescently labeled secondary antibody.

  • 1,3-Dimethylamylamine (DMAA).

  • Control compounds (e.g., amphetamine as a positive control, cocaine as an inhibitor of substrate-induced endocytosis).

  • Fixative (e.g., paraformaldehyde).

  • Mounting medium with DAPI.

  • Confocal microscope.

Procedure:

  • Cell Culture and Transfection: Culture and transfect cells with the tagged DAT construct on coverslips.

  • Antibody Labeling (for extracellularly tagged DAT): Incubate live cells with the primary antibody against the extracellular tag at 4°C to label the surface-expressed transporters.

  • Drug Treatment: Wash the cells and treat them with DMAA, amphetamine, or vehicle control for a specified time (e.g., 30-60 minutes) at 37°C to allow for endocytosis. In some experiments, pre-treat with an inhibitor like cocaine.

  • Fixation: Fix the cells with paraformaldehyde.

  • Permeabilization and Secondary Antibody Staining: If necessary, permeabilize the cells and then incubate with a fluorescently labeled secondary antibody.

  • Mounting and Imaging: Mount the coverslips on slides with mounting medium containing a nuclear stain like DAPI.

  • Confocal Microscopy: Acquire images using a confocal microscope. Z-stacks can be collected to visualize the internalization of the transporter.

  • Image Analysis: Quantify the degree of internalization by measuring the fluorescence intensity inside the cell versus at the plasma membrane. This can be done using image analysis software like ImageJ or Fiji.

Molecular Docking and Dynamics Simulations

This section provides a conceptual framework for the in-silico investigation of DMAA's interaction with the dopamine transporter.

Objective: To predict the binding pose and interaction of 1,3-dimethylamylamine within the binding site of the dopamine transporter and to assess the stability of this interaction over time.

Methodology:

  • Protein and Ligand Preparation:

    • Obtain a high-resolution crystal structure of the dopamine transporter (or a validated homology model). Prepare the protein structure by adding hydrogens, assigning protonation states, and removing water molecules and ligands not relevant to the binding site.

    • Generate a 3D structure of 1,3-dimethylamylamine and optimize its geometry.

  • Molecular Docking:

    • Define the binding site on the dopamine transporter, typically centered on the known substrate binding pocket.

    • Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to predict the binding poses of DMAA within the defined binding site.

    • Rank the predicted poses based on their docking scores, which estimate the binding affinity.

  • Molecular Dynamics (MD) Simulations:

    • Take the most promising docked pose of the DMAA-DAT complex as the starting point for MD simulations.

    • Place the complex in a simulated physiological environment (e.g., a water box with ions).

    • Run the MD simulation for a sufficient duration (nanoseconds to microseconds) to observe the dynamic behavior of the complex.

  • Analysis of MD Trajectories:

    • Analyze the trajectory to assess the stability of the DMAA-DAT interaction over time by calculating root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

    • Identify key amino acid residues in the DAT binding pocket that form stable interactions (e.g., hydrogen bonds, hydrophobic interactions) with DMAA.

    • Observe any conformational changes in the transporter induced by the binding of DMAA.

Conclusion

The mechanism of action of 1,3-dimethylamylamine is primarily centered on its role as a competitive inhibitor of the norepinephrine and dopamine transporters. Its higher potency at the NET explains its strong sympathomimetic and cardiovascular effects. While its interaction with the DAT is less potent than that of amphetamine, the substrate-like mechanism, including the induction of transporter endocytosis, confirms its ability to modulate the dopaminergic system. The provided experimental protocols offer a foundation for further research into the nuanced pharmacology of DMAA and similar compounds. This in-depth understanding is crucial for drug development professionals and researchers in the fields of pharmacology and neuroscience.

References

Synthesis Pathway for 4-methylhexan-2-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-methylhexan-2-amine hydrochloride, a compound of interest in pharmaceutical research and development. The described methodology follows a four-step sequence, commencing with readily available starting materials and proceeding through key intermediates. This document details the experimental protocols for each stage, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow to aid in comprehension and replication.

Overview of the Synthetic Pathway

The synthesis of 4-methylhexan-2-amine hydrochloride is accomplished through a four-step process:

  • Alkylation: Ethyl acetoacetate is alkylated with 2-bromobutane in the presence of a base to yield ethyl 2-acetyl-3-methylpentanoate.

  • Hydrolysis and Decarboxylation: The resulting β-keto ester is subjected to ketonic hydrolysis to produce 4-methylhexan-2-one.

  • Reductive Amination (Leuckart Reaction): The ketone is then converted to the corresponding formamide, N-(4-methylhexan-2-yl)formamide, via the Leuckart reaction using ammonium formate.

  • Hydrolysis and Salification: Finally, the formamide is hydrolyzed with hydrochloric acid to yield the target compound, 4-methylhexan-2-amine hydrochloride.

The overall workflow of this synthesis is depicted in the following diagram:

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Leuckart Reaction cluster_3 Step 4: Hydrolysis & Salification Ethyl acetoacetate Ethyl acetoacetate Ethyl 2-acetyl-3-methylpentanoate Ethyl 2-acetyl-3-methylpentanoate Ethyl acetoacetate->Ethyl 2-acetyl-3-methylpentanoate Sodium ethoxide, Ethanol 2-Bromobutane 2-Bromobutane 2-Bromobutane->Ethyl 2-acetyl-3-methylpentanoate 4-methylhexan-2-one 4-methylhexan-2-one Ethyl 2-acetyl-3-methylpentanoate->4-methylhexan-2-one 1. NaOH (aq) 2. H2SO4, Heat N-(4-methylhexan-2-yl)formamide N-(4-methylhexan-2-yl)formamide 4-methylhexan-2-one->N-(4-methylhexan-2-yl)formamide Ammonium formate, 130°C 4-methylhexan-2-amine hydrochloride 4-methylhexan-2-amine hydrochloride N-(4-methylhexan-2-yl)formamide->4-methylhexan-2-amine hydrochloride HCl, Recrystallization

Figure 1: Overall synthetic workflow for 4-methylhexan-2-amine hydrochloride.

Experimental Protocols

Step 1: Alkylation of Ethyl Acetoacetate

This procedure outlines the synthesis of ethyl 2-acetyl-3-methylpentanoate.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Sodium22.9935.38 g1.538
Absolute Ethanol46.07800 mL-
Ethyl acetoacetate130.14200 g1.537
2-Bromobutane137.02232 g1.693

Procedure:

  • In a 2 L three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 800 mL of absolute ethanol at room temperature.

  • Carefully add 35.38 g (1.538 mol) of metallic sodium in batches to the ethanol with stirring to prepare sodium ethoxide. The reaction is exothermic and generates hydrogen gas.

  • After all the sodium has dissolved, cool the solution slightly and add 200 g (1.537 mol) of ethyl acetoacetate.

  • Gently heat the mixture to a weak reflux.

  • Add 232 g (1.693 mol) of 2-bromobutane dropwise to the refluxing solution.

  • Continue heating and maintain the reaction at 80-84 °C for 8 hours.

  • After the reaction is complete, stop heating and allow the mixture to cool to room temperature.

  • Let the mixture stand to allow sodium bromide to precipitate.

  • Filter the mixture by suction to remove the precipitated salts.

  • Concentrate the yellow-green filtrate under reduced pressure to obtain the crude product.

Yield: 241.4 g of a light yellow viscous solid (84.3% yield).[1]

Step 2: Hydrolysis and Decarboxylation of Ethyl 2-acetyl-3-methylpentanoate

This procedure describes the conversion of the β-keto ester to 4-methylhexan-2-one. This protocol is adapted from a similar procedure for the hydrolysis of ethyl n-butylacetoacetate.

Materials:

ReagentConcentrationQuantity
Ethyl 2-acetyl-3-methylpentanoateCrude from Step 1~241 g
Sodium Hydroxide Solution5% (w/v)To be calculated
Sulfuric Acid50% (v/v)To be calculated

Procedure:

  • In a suitably sized flask equipped with a mechanical stirrer, add a 5% aqueous solution of sodium hydroxide.

  • Add the crude ethyl 2-acetyl-3-methylpentanoate from the previous step to the sodium hydroxide solution.

  • Stir the mixture at room temperature for approximately 4 hours to achieve saponification.

  • Allow the mixture to stand, and if an oily layer separates, separate the aqueous layer.

  • Transfer the aqueous layer to a distillation apparatus.

  • Slowly add 50% sulfuric acid until the solution is acidic to neutralize the excess base and protonate the carboxylate.

  • Heat the reaction mixture to boiling to induce decarboxylation. Carbon dioxide will be evolved.

  • Distill the mixture to collect the crude 4-methylhexan-2-one.

  • The distillate can be further purified by redistillation.

Step 3: Reductive Amination of 4-methylhexan-2-one (Leuckart Reaction)

This step converts the ketone to N-(4-methylhexan-2-yl)formamide. The following is a general procedure for the Leuckart reaction with aliphatic ketones.

Materials:

ReagentMolar Mass ( g/mol )Quantity
4-methylhexan-2-one114.191 mole equivalent
Ammonium formate63.06Excess

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a reflux condenser, add an excess of ammonium formate.

  • Heat the flask until the ammonium formate melts.

  • Slowly add 4-methylhexan-2-one from the dropping funnel to the molten ammonium formate while maintaining the temperature at approximately 130 °C.

  • Heat the reaction mixture for several hours until the reaction is complete.

  • The resulting product is the crude N-(4-methylhexan-2-yl)formamide.

Step 4: Hydrolysis and Salification

This final step yields the desired 4-methylhexan-2-amine hydrochloride.

Materials:

ReagentConcentrationQuantity
N-(4-methylhexan-2-yl)formamideCrude from Step 3-
Hydrochloric AcidConcentratedTo be calculated
Water--
Activated Carbon-Small amount
Petroleum Ether-For recrystallization

Procedure:

  • To the crude N-(4-methylhexan-2-yl)formamide, add concentrated hydrochloric acid and reflux the mixture to hydrolyze the formamide.

  • After hydrolysis is complete, add pure water to the reaction mixture and stir.

  • Allow the mixture to stand and separate the layers. Collect the aqueous layer.

  • Add a small amount of activated carbon to the aqueous layer and stir for 30 minutes.

  • Filter the mixture to remove the activated carbon.

  • Remove the water from the filtrate under reduced pressure.

  • Recrystallize the resulting solid from petroleum ether.

  • Dry the white powder under vacuum at 80 °C.

Quantitative Data Summary

StepProductStarting MaterialsYieldPurityMelting Point (°C)
1Ethyl 2-acetyl-3-methylpentanoateEthyl acetoacetate, 2-Bromobutane84.3%[1]--
24-methylhexan-2-oneEthyl 2-acetyl-3-methylpentanoate---
3N-(4-methylhexan-2-yl)formamide4-methylhexan-2-one---
44-methylhexan-2-amine hydrochlorideN-(4-methylhexan-2-yl)formamide->99.5%127-129

Logical Relationships in Synthesis

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformation at each step.

G start Starting Materials (Ethyl acetoacetate, 2-Bromobutane) step1 Alkylation start->step1 intermediate1 Ethyl 2-acetyl-3-methylpentanoate step1->intermediate1 step2 Hydrolysis & Decarboxylation intermediate1->step2 intermediate2 4-methylhexan-2-one step2->intermediate2 step3 Leuckart Reaction intermediate2->step3 intermediate3 N-(4-methylhexan-2-yl)formamide step3->intermediate3 step4 Hydrolysis & Salification intermediate3->step4 end Final Product (4-methylhexan-2-amine HCl) step4->end

Figure 2: Logical flow of the synthesis pathway.

References

The Rise and Fall of a Nasal Decongestant: A Technical History of 1,3-Dimethylamylamine (DMAA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Historical Development and Regulatory Status

DMAA was first patented by Eli Lilly in 1944 and was subsequently marketed as the nasal decongestant Forthane in 1948.[2][3] As an inhaled vasoconstrictor, it offered a therapeutic option for the symptomatic relief of nasal congestion associated with colds and allergies. Forthane was available for several decades before Eli Lilly voluntarily withdrew it from the market in the 1980s.[3] The reasons for its withdrawal are not extensively documented in the public domain but coincided with a period of increasing scrutiny of sympathomimetic amines.

Table 1: Timeline of DMAA as a Nasal Decongestant

YearEventReference(s)
1944 Eli Lilly and Company patents 1,3-dimethylamylamine.[3]
1948 Marketed as the inhaled nasal decongestant Forthane.[3]
1980s Forthane is voluntarily withdrawn from the market by Eli Lilly.[3]

Mechanism of Action: A Sympathomimetic Vasoconstrictor

DMAA's efficacy as a nasal decongestant stems from its action as a sympathomimetic amine. It mimics the effects of endogenous catecholamines, such as norepinephrine, by stimulating adrenergic receptors. While the precise receptor binding profile of DMAA in the nasal mucosa from historical studies is not detailed, it is understood to act as a vasoconstrictor, likely through the activation of α-adrenergic receptors on the smooth muscle of blood vessels in the nasal passages.[4][5] This vasoconstriction reduces blood flow to the nasal mucosa, thereby decreasing swelling and alleviating the sensation of congestion.

Signaling Pathway

The vasoconstrictive effect of sympathomimetic amines like DMAA is primarily mediated through the Gq-coupled α1-adrenergic receptor signaling pathway in vascular smooth muscle cells. The binding of the agonist to the receptor initiates a cascade of intracellular events leading to muscle contraction.

DMAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DMAA DMAA Alpha1_Receptor α1-Adrenergic Receptor DMAA->Alpha1_Receptor Binds to G_Protein Gq Protein Alpha1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion Ca²⁺ SR->Ca_ion Releases Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_ion->Contraction Leads to PKC->Contraction

Caption: DMAA's vasoconstrictive signaling pathway.

Experimental Protocols for Evaluating Nasal Decongestants (Historical Context)

While the specific protocols for Forthane's clinical trials are not available, the evaluation of nasal decongestants during that era generally involved both subjective and objective measures. These methodologies laid the groundwork for modern clinical trials in rhinology.

Subjective Assessment

Patient-reported outcomes were a cornerstone of these early studies. Participants would be asked to rate the severity of their nasal congestion on a categorical scale before and after treatment.

Table 2: Example of a Subjective Nasal Congestion Scale (Illustrative)

ScoreDescription
0 No congestion
1 Mild congestion
2 Moderate congestion
3 Severe congestion
Objective Assessment

Objective measurements of nasal airflow were also employed to provide quantitative data on the efficacy of decongestant agents. A common technique was rhinomanometry, which measures nasal airway resistance.

Experimental Workflow for a Hypothetical Historical Clinical Trial of an Inhaled Nasal Decongestant:

Experimental_Workflow cluster_screening Screening & Baseline cluster_intervention Intervention cluster_followup Follow-up & Analysis P1 Patient Recruitment (with nasal congestion) P2 Informed Consent P1->P2 P3 Baseline Assessment: - Subjective Congestion Score - Rhinomanometry P2->P3 P4 Randomization P3->P4 P5a Treatment Group: Inhaled DMAA (Forthane) P4->P5a P5b Control Group: Placebo Inhaler P4->P5b P6 Post-Dose Assessments at Specific Timepoints (e.g., 15, 30, 60 mins): - Subjective Congestion Score - Rhinomanometry P5a->P6 P7 Adverse Event Monitoring P5a->P7 P5b->P6 P5b->P7 P8 Data Analysis: - Comparison of changes from baseline  between groups P6->P8 P7->P8

Caption: Hypothetical clinical trial workflow.

Quantitative Data (Reconstructed from Later Oral Studies)

As previously stated, specific quantitative data from the original clinical trials of inhaled Forthane are not available. However, more recent studies on the oral administration of DMAA as a dietary supplement provide some insight into its physiological effects, including its impact on blood pressure, which is an indicator of its vasoconstrictive properties. It is important to note that these data are from oral administration and for a different indication, and therefore should be interpreted with caution in the context of its historical use as an inhaled nasal decongestant.

Table 3: Effects of Orally Administered DMAA on Systolic Blood Pressure (Data from modern studies)

Dosage (oral)Change in Systolic Blood Pressure (mmHg)Study Population
25 mgMinimal to no significant changeHealthy adults
50 mgIncrease of ~7 mmHgHealthy adults
75 mgIncrease of ~16 mmHgHealthy adults

Note: This data is provided for illustrative purposes of DMAA's vasoconstrictive potential and is not reflective of its use as an inhaled nasal decongestant.

Conclusion

The history of 1,3-dimethylamylamine as the nasal decongestant Forthane represents an interesting chapter in the development of sympathomimetic amines for therapeutic use. While its time on the market was limited, its development and use were based on the well-understood principle of vasoconstriction to alleviate nasal congestion. The lack of accessible, detailed clinical data from that era makes a complete retrospective analysis challenging. However, by examining the known pharmacology of this class of compounds and the general state of clinical research at the time, we can construct a comprehensive picture of its historical development. The subsequent re-emergence of DMAA as a controversial dietary supplement underscores the importance of continuous safety monitoring and regulatory oversight for pharmacologically active compounds.

References

Spectroscopic Profile of 4-methylhexan-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-methylhexan-2-amine (CAS No: 105-41-9). The document summarizes available and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for identification, characterization, and quality control purposes. Detailed experimental protocols for acquiring such data are also presented.

Chemical Structure and Properties

  • IUPAC Name: 4-methylhexan-2-amine

  • Synonyms: 1,3-Dimethylamylamine (DMAA), Methylhexanamine, 2-Amino-4-methylhexane[1]

  • Molecular Formula: C₇H₁₇N[2]

  • Molecular Weight: 115.22 g/mol [3]

  • Structural Isomerism: 4-methylhexan-2-amine possesses two chiral centers, leading to the existence of four possible stereoisomers. This can result in complex NMR spectra due to the presence of diastereomers.[1]

Spectroscopic Data Summary

The following sections present a summary of the mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data for 4-methylhexan-2-amine.

Mass Spectrometry (Electron Ionization)

The mass spectrum of 4-methylhexan-2-amine is characterized by a molecular ion peak and several distinct fragment ions. The fragmentation pattern is consistent with the structure of an aliphatic amine.

m/zRelative Intensity (%)Proposed Fragment
115~5[M]⁺ (Molecular Ion)
100~15[M-CH₃]⁺
72~10[M-C₃H₇]⁺
58~20[M-C₄H₉]⁺
44100[CH₃CHNH₂]⁺ (Base Peak)

Data is interpreted from the NIST WebBook mass spectrum for 2-Hexanamine, 4-methyl-.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the presence of diastereomers, the experimental NMR spectra of 4-methylhexan-2-amine can exhibit multiple signals for chemically similar protons and carbons.[1] The following tables provide predicted ¹H and ¹³C NMR data.

Table 2: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.8 - 3.1m1HH-2
~1.3 - 1.6m1HH-4
~1.1 - 1.4m2HH-3, H-5
~1.0 - 1.2d3HC2-CH₃
~0.8 - 0.9t3HH-6
~0.8 - 0.9d3HC4-CH₃
~1.0 - 2.0br s2H-NH₂

Table 3: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~48-52C-2
~45-49C-3
~32-36C-4
~28-32C-5
~22-26C2-CH₃
~19-23C4-CH₃
~13-17C-6
Infrared (IR) Spectroscopy

The IR spectrum of 4-methylhexan-2-amine, a primary amine, is expected to show characteristic absorptions for N-H and C-H bonds.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3370 and ~3290MediumN-H asymmetric and symmetric stretching
~2960-2850StrongC-H stretching (alkane)
~1620-1580MediumN-H bending (scissoring)
~1465MediumC-H bending (CH₂ and CH₃)
~1375MediumC-H bending (CH₃)
~1250-1020Medium-WeakC-N stretching
~910-665Broad, StrongN-H wagging

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Gas Chromatography/Mass Spectrometry (GC/MS)
  • Sample Preparation: A dilute solution of 4-methylhexan-2-amine is prepared in a volatile organic solvent such as chloroform or methanol to a concentration of approximately 1 mg/mL.[1]

  • Instrumentation: An Agilent gas chromatograph coupled with a mass selective detector (or equivalent).[1]

  • GC Conditions:

    • Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[1]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

    • Injector Temperature: 280°C.[1]

    • Oven Program: Initial temperature of 100°C for 1 minute, ramped to 300°C at a rate of 12°C/min, and held for 9 minutes.[1]

    • Injection: 1 µL injection with a split ratio of 20:1.[1]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 30-550 amu.[1]

    • Source Temperature: 230°C.[1]

    • Quadrupole Temperature: 150°C.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10 mg of 4-methylhexan-2-amine is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).[1]

  • Instrumentation: A 400 MHz NMR spectrometer (or equivalent).[1]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard 90° pulse.

    • Spectral Width: -3 to 13 ppm.[1]

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 45 seconds to ensure full relaxation of all protons.[1]

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program.

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: As 4-methylhexan-2-amine is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: An FTIR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory can also be used.[1]

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.[1]

    • Number of Scans: 32 scans are co-added to improve the signal-to-noise ratio.[1]

    • Background: A background spectrum of the clean salt plates or ATR crystal is recorded and subtracted from the sample spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-methylhexan-2-amine.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample 4-methylhexan-2-amine Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Prep_IR Neat Liquid Film or ATR Sample->Prep_IR NMR NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR MS Mass Spectrometry (GC/MS) Prep_MS->MS IR FTIR Spectroscopy Prep_IR->IR Data_NMR Chemical Shifts Coupling Constants Integration NMR->Data_NMR Data_MS Molecular Ion Fragmentation Pattern MS->Data_MS Data_IR Characteristic Absorption Bands IR->Data_IR Structure Structural Elucidation and Compound Confirmation Data_NMR->Structure Data_MS->Structure Data_IR->Structure

Caption: General workflow for spectroscopic analysis.

References

The Methylhexanamine Conundrum: A Technical Review of its Debated Natural Occurrence in Geranium Oil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The assertion that methylhexanamine (MHA), a potent stimulant also known as 1,3-dimethylamylamine (DMAA), is a natural constituent of geranium oil (Pelargonium graveolens) has been a subject of intense scientific debate and regulatory scrutiny. This technical guide delves into the core of this controversy, presenting a comprehensive overview of the analytical evidence, experimental methodologies, and the prevailing scientific consensus. The information is intended to provide a definitive resource for researchers, scientists, and drug development professionals navigating the complexities of this issue.

Executive Summary

Methylhexanamine first gained prominence as a pharmaceutical for nasal decongestion in the 1940s but was later withdrawn from the market.[1] It resurfaced in the early 2000s as a popular ingredient in dietary supplements, marketed as a natural stimulant derived from geranium oil.[2][3] This claim of natural origin has been pivotal for its legal status under the Dietary Supplement Health and Education Act of 1994 (DSHEA).[4][5] However, a substantial body of scientific evidence, detailed in this report, overwhelmingly indicates that MHA is not naturally present in geranium oil and that its presence in supplements is due to the addition of synthetic MHA.[2][6][7] This has led to regulatory actions by agencies such as the U.S. Food and Drug Administration (FDA), which has declared DMAA-containing products marketed as dietary supplements to be illegal.

Quantitative Analysis: A Review of Key Findings

Numerous independent studies have employed highly sensitive analytical techniques to investigate the presence of MHA in geranium oil and plant material. The quantitative data from these key studies are summarized below for direct comparison.

Table 1: Summary of Quantitative Analyses of Methylhexanamine (MHA) in Geranium Oil and Plant Material

Study (Year)Sample TypeAnalytical MethodLimit of Detection (LOD) / Limit of Quantification (LOQ)MHA Concentration DetectedReference
ElSohly et al. (2012)Authenticated P. graveolens plant material and essential oils, commercial geranium oilsGC-MSLOD: 0.1 ppm (100 ppb)Not Detected[4]
LC-MS/MSLOD: 2.5 ppbNot Detected[4]
LC-QTOF-MSLOD: 10 ppbNot Detected[4]
Zhang et al. (2012)Commercial geranium oilsHPLC-ESI-LITLOD: 50 ppbNot Detected[8][9]
HPLC-ESI-QQQ (after dansylation)LOD: 10 ppbNot Detected[8][9]
Li et al. (2012)Geranium plants and oils from ChinaLC-MS/MSLOQ: 1-2 ng/g (ppb)167 to 13,271 ng/g in three plant samples; 1,4-DMAA also detected in one sample at 220 ng/g[9][10]
Lisi et al. (2011)Commercial geranium oilsGC-MSNot specifiedNot Detected[2][11]
Di Lorenzo et al. (2013)Leaves and stems of four geranium species, commercial geranium oilHPLCNot specifiedNot Detected[1]
Multi-centre investigation (ElSohly et al., 2015)18 plant samples (6 Pelargonium species), 9 commercial oilsLC-MS/MS or LC-QTOF-MS~10 ng/mL (ppb)Not Detected[12][13]

Experimental Protocols of Key Studies

The methodologies employed in the analysis of MHA in geranium oil are critical to understanding the validity of the findings. Below are detailed protocols from pivotal studies that have investigated this issue.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (Adapted from ElSohly et al., 2012)

This method is a standard for the separation and identification of volatile and semi-volatile compounds.

  • Sample Preparation:

    • An internal standard (2-amino-6-methylheptane) is added to the geranium oil or plant extract.[4]

    • The sample is subjected to acid-base liquid-liquid extraction to isolate the amine fraction.

    • The final organic extract is concentrated and derivatized, for example, with heptafluorobutyric (HFB) anhydride, to improve chromatographic properties and detection sensitivity.[14]

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., a chiral column to separate stereoisomers).[8]

    • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for high sensitivity and specificity.

  • Analysis:

    • The derivatized sample is injected into the GC.

    • The retention time and mass spectrum of any detected peak are compared to those of an authentic MHA standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol (Adapted from ElSohly et al., 2012 and Li et al., 2012)

LC-MS/MS offers high sensitivity and specificity for the analysis of non-volatile compounds in complex matrices.

  • Sample Preparation:

    • For plant material, extraction is performed with an acidic solution (e.g., 0.5 M HCl).[15]

    • The extract is then purified by liquid-liquid partition with a non-polar solvent like hexane to remove interfering matrix components.[15]

    • For oil samples, a similar acid-base extraction can be employed.[4]

    • In some methods, derivatization with reagents like dansyl chloride is used to enhance ionization efficiency and sensitivity.[8][9]

  • Instrumentation:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system with a reverse-phase C18 column.[10][15]

    • Mass Spectrometer: A triple quadrupole or QTOF mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[10][12]

  • Analysis:

    • The prepared sample is injected into the LC system.

    • Detection is performed using Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for MHA.[10]

Visualizing the Scientific Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the logical framework of the debate surrounding MHA in geranium oil.

Experimental_Workflow_for_MHA_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_results Results and Conclusion Sample Geranium Oil or Plant Material Extraction Acid-Base Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (e.g., with HFB anhydride or Dansyl Chloride) Extraction->Derivatization LCMS LC-MS/MS or LC-QTOF-MS Analysis Extraction->LCMS For LC-MS/MS (Derivatization optional) Spiked Spiked Sample Analysis (Positive Control) Extraction->Spiked GCMS GC-MS Analysis Derivatization->GCMS For GC-MS Detection Detection of MHA? GCMS->Detection LCMS->Detection Conclusion MHA Not Detected in Authenticated Samples Detection->Conclusion Spiked->LCMS

Caption: Workflow for the analysis of methylhexanamine (MHA) in geranium samples.

Debate_Logic_Diagram cluster_claim Initial Claim & Premise cluster_evidence Scientific Investigation & Evidence cluster_conclusion Scientific Consensus & Regulatory Action InitialReport Initial Report (Ping et al., 1996) Claims MHA in Geranium Oil SupplementClaim Dietary Supplement Industry Claims MHA is a Natural Constituent InitialReport->SupplementClaim DSHEA Implication: MHA is a 'Dietary Ingredient' under DSHEA SupplementClaim->DSHEA MultipleStudies Multiple Independent Studies (GC-MS, LC-MS/MS, LC-QTOF-MS) SupplementClaim->MultipleStudies Challenges the claim NoDetection Failure to Detect MHA in Authenticated Geranium Samples MultipleStudies->NoDetection SyntheticOrigin Stereoisomer analysis suggests synthetic origin in supplements MultipleStudies->SyntheticOrigin Consensus Scientific Consensus: MHA is NOT a natural component of Geranium Oil NoDetection->Consensus SyntheticOrigin->Consensus Regulatory Regulatory Action (e.g., FDA) against MHA in supplements Consensus->Regulatory

Caption: Logical flow of the debate on the natural occurrence of MHA in geranium oil.

Biosynthesis of Terpenoids in Pelargonium graveolens and the Absence of a Plausible Pathway for MHA

While the analytical evidence against the natural occurrence of MHA is compelling, an examination of the known biosynthetic pathways in Pelargonium graveolens provides further context. The essential oil of rose-scented geranium is rich in monoterpenes.[16] These are produced through two distinct pathways: the plastidial 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which produces cyclic p-menthanes, and a cytosolic pathway that produces acyclic monoterpene alcohols like geraniol and citronellol.[16]

Methylhexanamine, being a simple aliphatic amine, does not fit into these complex terpenoid biosynthetic pathways. There is currently no known or proposed biosynthetic pathway in Pelargonium graveolens or any other plant species that would lead to the production of MHA. The chemical structure of MHA is not related to the typical secondary metabolites found in geraniums. This lack of a plausible biosynthetic route further strengthens the argument that MHA is not a natural constituent of geranium oil.

Conclusion

References

The Regulatory Quagmire of 1,3-Dimethylamylamine (DMAA) in Dietary Supplements: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,3-Dimethylamylamine (DMAA), a potent synthetic stimulant, has been a central figure in a global regulatory battle within the dietary supplement industry. Initially marketed as a natural constituent of geranium oil, scientific evidence has largely refuted this claim, leading to widespread bans and enforcement actions by major regulatory bodies. This technical guide provides a comprehensive overview of the regulatory status of DMAA, its pharmacological properties, associated health risks, and the analytical methodologies employed for its detection. The information is curated to serve as a vital resource for researchers, scientists, and professionals in drug development, offering a detailed understanding of the scientific and regulatory landscape surrounding this controversial compound.

Regulatory Status Across Major Jurisdictions

The regulatory landscape for 1,3-DMAA is characterized by a consistent trend towards prohibition due to significant safety concerns and its classification as an unapproved drug or unsafe food additive.

United States (Food and Drug Administration - FDA)

The FDA has unequivocally stated that DMAA is not a dietary ingredient and that products containing it are illegal.[1] The agency's actions have been multifaceted, involving warning letters, product seizures, and legal battles.

Timeline of Key FDA Actions:

DateAction
April 2012 The FDA issued warning letters to 10 companies manufacturing and distributing dietary supplements containing DMAA, stating that the products were adulterated.[2]
2013 The FDA administratively detained DMAA-containing products, leading to their eventual destruction by the manufacturer, USPLabs.[3]
April 2013 The FDA officially declared DMAA illegal for use as an ingredient in dietary supplements.[4]
2017 A federal court ruled in favor of the FDA in a case against Hi-Tech Pharmaceuticals, deeming their DMAA-containing products adulterated.[1]
2019 The U.S. Court of Appeals for the Eleventh Circuit upheld the lower court's ruling against Hi-Tech Pharmaceuticals.[1]
2020 The Supreme Court denied a petition to review the appellate court's decision, solidifying the illegal status of DMAA in dietary supplements.[1]

The FDA's primary assertion is that DMAA is not a natural constituent of geranium and is a synthetically produced substance.[1] Therefore, it does not meet the definition of a dietary ingredient under the Dietary Supplement Health and Education Act of 1994 (DSHEA).

European Union (EU)

While there isn't a singular, overarching ban from the European Medicines Agency (EMA) specifically for DMAA in dietary supplements, the consensus among member states leans towards its prohibition, often influenced by the FDA's stance.[5] Individual member states have taken action based on their national laws. For instance, the UK's Medicines and Healthcare products Regulatory Agency (MHRA) ruled in 2012 that products containing DMAA were unlicensed medicines and needed to be removed from the market.[6] A 2012 scientific opinion from the Netherlands National Institute for Public Health and the Environment (RIVM) concluded that oral preparations with more than 4 mg of DMAA per dose should be considered medicinal products requiring licensing.[7] In 2025, Poland issued a notification regarding prohibited ingredients in food supplements from the USA via the UK, which included DMAA.[8]

Canada (Health Canada)

Health Canada has made it clear that DMAA is not permitted in dietary supplements, which are regulated as natural health products in the country.[9] The agency has issued advisories stating that DMAA is a drug that is not authorized for use in Canada and that its sale is prohibited.[7]

Australia (Therapeutic Goods Administration - TGA)

Australia has taken a stringent approach to DMAA. The TGA has classified 1,3-dimethylamylamine as a Schedule 10 substance in the Poisons Standard.[2] This classification is for substances of such a danger to health as to warrant prohibition of sale, supply, and use.[2]

World Anti-Doping Agency (WADA)

WADA added methylhexaneamine (another name for DMAA) to its Prohibited List in 2010 as a specified stimulant under section S6.[10][11] This prohibits its use by athletes in-competition.

Pharmacological Profile and Safety Concerns

Mechanism of Action

DMAA is an indirect sympathomimetic agent. Its primary mechanism of action involves the inhibition of the norepinephrine transporter (NET), leading to increased levels of norepinephrine in the synaptic cleft.[2][12] This results in vasoconstriction and a stimulant effect.[13] While structurally similar to amphetamine, its affinity for the dopamine transporter (DAT) and serotonin transporter (SERT) is significantly lower.[2]

dot

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Supplement Sample Dissolution Dissolution in Solvent Sample->Dissolution Extraction Liquid-Liquid Extraction Dissolution->Extraction Derivatization Derivatization (e.g., with PFPA) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analyzer (Quadrupole) Ionization->Mass_Analysis Detection Detector Mass_Analysis->Detection

References

Methodological & Application

Application Note: Analysis of Methylhexanamine in Urine by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated method for the determination of methylhexanamine (MHA) in urine samples using gas chromatography-mass spectrometry (GC-MS). Due to the volatility and polarity of MHA, a derivatization step is essential for reliable chromatographic separation and mass spectrometric detection.[1][2][3] This protocol outlines a salting-out assisted liquid-liquid extraction (SALLE) for sample preparation, followed by in-situ derivatization with isobutyl chloroformate (IBCF).[1] The method demonstrates excellent sensitivity, precision, and accuracy, making it suitable for anti-doping analysis and forensic toxicology.[1]

Introduction

Methylhexanamine (MHA), also known as 1,3-dimethylamylamine (DMAA), is a stimulant that has been included in some dietary supplements, leading to its prohibition by the World Anti-Doping Agency (WADA).[2] Its analysis is crucial for both sports drug testing and clinical toxicology. Gas chromatography-mass spectrometry is a powerful technique for the identification and quantification of such substances in biological matrices.[4][5][6] However, the direct analysis of primary amines like MHA by GC-MS is challenging due to their high polarity and volatility, which can lead to poor peak shape and low sensitivity.[1] To overcome these issues, a derivatization step is employed to convert the analyte into a less polar and more stable derivative, improving its chromatographic behavior and producing more characteristic mass spectra.[1][3] This application note provides a detailed protocol for the GC-MS analysis of MHA in urine after derivatization with IBCF.

Experimental

Reagents and Materials
  • Methylhexanamine hydrochloride (≥98% purity)

  • Isobutyl chloroformate (IBCF) (>98% purity)

  • Methanol (≥99% purity)

  • Ethyl acetate (≥99% purity)

  • Sodium chloride (≥99% purity)

  • Anhydrous sodium sulfate (≥99% purity)

  • Methyl dodecanoate (Internal Standard, IS)

  • Deionized water

  • Urine samples (blank and fortified)

Instrumentation
  • Gas Chromatograph: Agilent 6890N GC (or equivalent)

  • Mass Spectrometer: Agilent 5973 MSD mass selective detector (or equivalent)

  • GC Column: Zebron ZB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent

  • Autosampler: Capable of 1 µL injections

  • Software: Agilent ChemStation or equivalent

Sample Preparation: Salting-Out Assisted Liquid-Liquid Extraction (SALLE) and Derivatization
  • Sample Aliquoting: Pipette 1 mL of urine sample into a glass centrifuge tube.

  • Internal Standard Spiking: Add the internal standard (methyl dodecanoate) to the urine sample.

  • Salting-Out: Add a saturating amount of sodium chloride to the urine sample and vortex until dissolved.

  • Derivatization: Add 10 µL of isobutyl chloroformate (IBCF) to the mixture. Vortex for 30 seconds and place in a water bath at 30°C for 2.5 minutes. Repeat the vortexing and incubation step.[1]

  • Extraction: Add 500 µL of ethyl acetate to the tube and vortex for 1 minute to extract the derivatized MHA.[1]

  • Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.

  • Drying: Transfer the upper organic layer (ethyl acetate) to a clean tube containing anhydrous sodium sulfate to remove any residual water.

  • Transfer: Transfer the dried organic extract to a GC vial for analysis.

GC-MS Parameters

The following table summarizes the instrumental conditions for the GC-MS analysis.

ParameterValue
Gas Chromatograph
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplitless (1 min)
Carrier GasHelium (99.999% purity)
Flow Rate1 mL/min
Oven Temperature ProgramInitial: 80 °C, hold for 2 minRamp: 10 °C/min to 300 °CFinal Hold: 5 min at 300 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)MHA-IBCF Derivative: 126, 144Internal Standard (Methyl dodecanoate): 87, 214

Results and Discussion

The described method provides excellent chromatographic separation and sensitive detection of the MHA-IBCF derivative. The use of a non-polar ZB-5 column or equivalent is suitable for the analysis of the derivatized analyte. The selected ions in SIM mode offer high specificity and minimize matrix interference, which is crucial for complex biological samples like urine.

Quantitative Data

The method was validated for several key performance parameters, which are summarized in the table below.[1][7]

ParameterResult
Linearity (r²)> 0.98
Limit of Detection (LOD)5-7 ng/mL
Limit of Quantification (LOQ)20 ng/mL
Recovery> 92%
Precision (RSD)< 10%

Experimental Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis urine 1 mL Urine Sample is Add Internal Standard (Methyl Dodecanoate) urine->is salt Add NaCl (Salting Out) is->salt deriv Add IBCF (Derivatization) 30°C, 5 min salt->deriv extract Add Ethyl Acetate (Extraction) deriv->extract separate Centrifuge & Separate Organic Layer extract->separate dry Dry with Na2SO4 separate->dry vial Transfer to GC Vial dry->vial inject Inject 1 µL vial->inject gc_sep GC Separation (ZB-5 Column) inject->gc_sep ms_detect MS Detection (EI, SIM Mode) gc_sep->ms_detect integrate Peak Integration ms_detect->integrate quantify Quantification vs. IS integrate->quantify report Report Results quantify->report

Caption: Workflow for the GC-MS analysis of methylhexanamine in urine.

Signaling Pathway

In the context of this analytical method, a signaling pathway is not directly applicable. However, a logical diagram illustrating the derivatization reaction is provided below.

Derivatization_Reaction MHA Methylhexanamine (MHA) (Primary Amine) Plus + MHA->Plus IBCF Isobutyl Chloroformate (IBCF) Arrow Reaction Derivative MHA-IBCF Derivative (Carbamate) Plus->IBCF Arrow->Derivative

Caption: Derivatization of methylhexanamine with isobutyl chloroformate.

Conclusion

The GC-MS method detailed in this application note is a reliable and sensitive approach for the determination of methylhexanamine in urine samples. The salting-out assisted liquid-liquid extraction coupled with in-situ derivatization provides a clean sample extract and enhances the chromatographic performance of the analyte. This protocol is well-suited for routine analysis in clinical and forensic laboratories, aiding in the enforcement of anti-doping regulations and the investigation of potential substance abuse.

References

Application Notes and Protocols: 4-Methylhexan-2-amine as a Sympathomimetic Agent in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-methylhexan-2-amine, also known as DMAA, as a sympathomimetic agent in a research setting. This document includes its mechanism of action, quantitative data on its physiological effects, and detailed protocols for in vivo and in vitro experimentation.

Introduction

4-Methylhexan-2-amine is a synthetic compound that exhibits sympathomimetic properties, meaning it mimics the effects of endogenous agonists of the sympathetic nervous system.[1] Historically, it was developed as a nasal decongestant.[2] Its stimulant properties have also led to its inclusion in some dietary and sports supplements, a practice that has been met with regulatory scrutiny due to safety concerns.[2][3] In a research context, 4-methylhexan-2-amine serves as a tool to investigate the physiological and pharmacological effects of indirect sympathomimetic amines.

Mechanism of Action

4-Methylhexan-2-amine primarily acts as an indirect sympathomimetic agent. Its main mechanism involves the inhibition of the norepinephrine transporter (NET), leading to an increase in the extracellular concentration of norepinephrine in the synaptic cleft.[1][4] This elevated norepinephrine level subsequently activates adrenergic receptors, resulting in a range of physiological responses characteristic of sympathetic nervous system stimulation. Additionally, it has been shown to inhibit the dopamine transporter (DAT), although to a lesser extent than its effect on NET.[1] This dual action on norepinephrine and dopamine reuptake contributes to its overall stimulant and sympathomimetic effects.

Signaling Pathway

The indirect sympathomimetic action of 4-methylhexan-2-amine can be visualized as a multi-step process involving neurotransmitter transporters and postsynaptic receptors.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicles NE_Synapse NE NE_Vesicle->NE_Synapse Release DA_Vesicle Dopamine Vesicles DA_Synapse DA DA_Vesicle->DA_Synapse Release NET Norepinephrine Transporter (NET) DAT Dopamine Transporter (DAT) NE_Synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors (α, β) NE_Synapse->Adrenergic_Receptor Binds DA_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptors DA_Synapse->Dopamine_Receptor Binds Response Physiological Response Adrenergic_Receptor->Response Dopamine_Receptor->Response 4MHA 4-Methylhexan-2-amine 4MHA->NET Inhibits 4MHA->DAT Inhibits

Caption: Indirect sympathomimetic action of 4-methylhexan-2-amine.

Quantitative Data

The sympathomimetic effects of 4-methylhexan-2-amine have been quantified in several studies, primarily focusing on its cardiovascular effects.

In Vivo Cardiovascular Effects in Humans (Oral Administration)
Dose (mg)Change in Systolic Blood Pressure (mmHg)Change in Diastolic Blood Pressure (mmHg)Change in Heart Rate (bpm)Reference
25No significant changeNo significant changeNo significant change[5]
50~ +7Not reportedNot reported[6]
75~ +16Not reportedNot reported[6]
50-75Expected to affect heart rate--[2][5]
100Expected to affect blood pressure--[2][5]
Supplement containing DMAA~ +6~ -4Decrease of ~3[4][7]
Pharmacokinetic Properties in Humans (25 mg Oral Dose)
ParameterValueReference
Peak Plasma Concentration (Cmax)~70 ng/mL
Time to Peak Plasma Concentration (Tmax)3-5 hours
Terminal Half-life (t1/2)8.45 ± 1.9 hours[5]
Oral Clearance20.02 ± 5 L/hr[5]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the sympathomimetic properties of 4-methylhexan-2-amine.

In Vivo Protocol: Assessment of Cardiovascular Effects in Rats

This protocol describes the measurement of blood pressure and heart rate in conscious rats following oral administration of 4-methylhexan-2-amine.

In_Vivo_Workflow Start Start Animal_Prep Animal Preparation (Catheter Implantation) Start->Animal_Prep Acclimatization Acclimatization (≥ 3 days) Animal_Prep->Acclimatization Baseline Baseline Measurement (BP & Heart Rate) Acclimatization->Baseline Drug_Admin Oral Administration (4-Methylhexan-2-amine or Vehicle) Baseline->Drug_Admin Data_Collection Continuous Data Collection (BP & Heart Rate for 24h) Drug_Admin->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo cardiovascular assessment.

1. Animal Preparation and Catheter Implantation:

  • Use adult male Sprague-Dawley or Wistar rats (250-350 g).

  • Anesthetize the rats using an appropriate anesthetic (e.g., isoflurane).

  • Surgically implant a catheter into the carotid artery or femoral artery for direct blood pressure measurement. The catheter should be tunneled subcutaneously and exteriorized at the back of the neck.

  • For oral administration, a gastric catheter can also be implanted.

  • Allow the animals to recover from surgery for at least 3-5 days.

2. Acclimatization:

  • House the rats individually in metabolic cages.

  • Acclimatize the animals to the experimental setup for at least 24 hours before the experiment to minimize stress-related cardiovascular changes.

3. Baseline Measurement:

  • Connect the arterial catheter to a pressure transducer linked to a data acquisition system.

  • Record baseline systolic blood pressure, diastolic blood pressure, and heart rate for at least 1 hour before drug administration.

4. Drug Administration:

  • Prepare a solution of 4-methylhexan-2-amine in a suitable vehicle (e.g., sterile saline or water).

  • Administer the drug orally via gavage or through the implanted gastric catheter. A dose range of 1-10 mg/kg can be explored based on previous studies with similar compounds. A vehicle control group should be included.

5. Data Collection:

  • Continuously record blood pressure and heart rate for a predetermined period, typically up to 24 hours post-administration, to capture the full pharmacokinetic and pharmacodynamic profile.

6. Data Analysis:

  • Analyze the recorded data to determine the time course of changes in systolic blood pressure, diastolic blood pressure, and heart rate.

  • Calculate the mean changes from baseline at different time points for each treatment group.

  • Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the effects of 4-methylhexan-2-amine with the vehicle control.

In Vitro Protocol: Norepinephrine Transporter (NET) Inhibition Assay

This protocol outlines a method to determine the inhibitory potency of 4-methylhexan-2-amine on the norepinephrine transporter using a cell-based assay.

In_Vitro_Workflow Start Start Cell_Culture Cell Culture (HEK293 cells expressing hNET) Start->Cell_Culture Plating Cell Plating (96-well plates) Cell_Culture->Plating Pre-incubation Pre-incubation (with 4-Methylhexan-2-amine) Plating->Pre-incubation Substrate_Addition Addition of Radiolabeled NE ([3H]Norepinephrine) Pre-incubation->Substrate_Addition Incubation Incubation Substrate_Addition->Incubation Termination Termination of Uptake (Washing with ice-cold buffer) Incubation->Termination Lysis_Scintillation Cell Lysis & Scintillation Counting Termination->Lysis_Scintillation Data_Analysis Data Analysis (IC50 determination) Lysis_Scintillation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro NET inhibition assay.

1. Cell Culture:

  • Culture human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET) in appropriate culture medium (e.g., DMEM supplemented with 10% fetal bovine serum and a selection antibiotic).

2. Cell Plating:

  • Seed the hNET-expressing HEK293 cells into 96-well microplates at a suitable density and allow them to adhere overnight.

3. Pre-incubation with Test Compound:

  • Prepare serial dilutions of 4-methylhexan-2-amine in a suitable assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Remove the culture medium from the cells and wash them with the assay buffer.

  • Pre-incubate the cells with various concentrations of 4-methylhexan-2-amine or vehicle for 10-20 minutes at room temperature or 37°C.

4. Initiation of Norepinephrine Uptake:

  • Prepare a solution of radiolabeled norepinephrine (e.g., [3H]norepinephrine) in the assay buffer.

  • Add the [3H]norepinephrine solution to each well to initiate the uptake reaction. The final concentration of [3H]norepinephrine should be close to its Km value for the transporter.

5. Incubation:

  • Incubate the plate for a short period (e.g., 10-20 minutes) at 37°C to allow for norepinephrine uptake.

6. Termination of Uptake:

  • Rapidly terminate the uptake by aspirating the assay buffer and washing the cells multiple times with ice-cold assay buffer.

7. Cell Lysis and Scintillation Counting:

  • Lyse the cells in each well using a suitable lysis buffer (e.g., 1% SDS).

  • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

8. Data Analysis:

  • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known NET inhibitor like desipramine) from the total uptake.

  • Plot the percentage of inhibition of specific [3H]norepinephrine uptake against the logarithm of the 4-methylhexan-2-amine concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake).

Conclusion

4-Methylhexan-2-amine is a valuable research tool for studying the effects of indirect sympathomimetic agents. Its primary mechanism of action through norepinephrine transporter inhibition provides a model for investigating the physiological consequences of elevated synaptic norepinephrine levels. The provided protocols offer a starting point for researchers to explore its cardiovascular and neurochemical effects in a controlled laboratory setting. Careful consideration of its potent sympathomimetic activity and potential for adverse effects is crucial in designing and conducting experiments.

References

Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Primary amines are a class of organic compounds that play crucial roles in various biological and chemical processes. Their analysis by gas chromatography (GC) is often challenging due to their high polarity, low volatility, and tendency to interact with the active sites in the GC system, leading to poor peak shapes and inaccurate quantification.[1][2] Derivatization is a chemical modification process that converts these polar primary amines into less polar, more volatile, and more thermally stable derivatives, thereby improving their chromatographic behavior and detectability.[3][4] This document provides detailed application notes and protocols for the most common derivatization techniques used for the GC analysis of primary amines.

Introduction to Derivatization for Primary Amines

The primary goal of derivatizing primary amines for GC analysis is to replace the active hydrogen atoms on the amino group with a less polar functional group.[2][5] This modification leads to several advantages:

  • Increased Volatility: The derivatives are more volatile, allowing them to be analyzed at lower temperatures, which minimizes the risk of thermal degradation.[1][3]

  • Improved Peak Shape: Derivatization reduces the interaction of the amines with the stationary phase and the inlet, resulting in sharper, more symmetrical peaks.[1]

  • Enhanced Sensitivity: The introduction of specific functional groups, such as those containing fluorine atoms, can significantly increase the sensitivity of detection, particularly with an electron capture detector (ECD).[1][6]

  • Improved Separation: Derivatization can enhance the differences between similar amine structures, leading to better chromatographic resolution.[7]

  • Enantiomeric Resolution: Chiral derivatizing agents can be used to separate enantiomers of primary amines on a non-chiral GC column.[2][8]

The most common derivatization techniques for primary amines fall into three main categories: silylation, acylation, and alkylation .

Silylation

Silylation involves the replacement of an active hydrogen with a trimethylsilyl (TMS) group or other silyl groups.[5][9] It is a widely used technique for derivatizing a variety of polar compounds, including amines.[9][10]

Reaction Principle: The lone pair of electrons on the nitrogen atom of the primary amine attacks the silicon atom of the silylating reagent, leading to the displacement of a leaving group and the formation of a silyl derivative.

Common Silylating Reagents:

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)[3][9]

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • N,O-bis(trimethylsilyl)acetamide (BSA)[1]

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)[1]

  • Trimethylchlorosilane (TMCS) - often used as a catalyst[1][9]

Advantages of Silylation:

  • Produces volatile and thermally stable derivatives.[1]

  • Reagents are highly reactive.[9]

Disadvantages of Silylation:

  • Silylating reagents and their derivatives are sensitive to moisture, requiring anhydrous conditions.[1][10]

  • Can sometimes produce multiple derivatives for a single analyte.[3]

Quantitative Data for Silylation
ReagentAnalyte TypeReaction ConditionsDetection LimitReference
BSTFAPrimary Amines75°C for 30 minNot Specified[4]
MTBSTFAPrimary AminesNot SpecifiedNot Specified[1]
Experimental Protocol: Silylation of Primary Amines with BSTFA

Materials:

  • Primary amine sample

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • GC-MS or GC-FID system

Procedure:

  • Sample Preparation: Accurately weigh or pipette a known amount of the primary amine sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of the anhydrous solvent to dissolve the sample. Then, add 100 µL of BSTFA (with 1% TMCS).

  • Reaction: Tightly cap the vial and heat it at 70-80°C for 30-60 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC system.

Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Primary Amine Sample DrySample Evaporate to Dryness Sample->DrySample AddSolvent Add Anhydrous Solvent DrySample->AddSolvent AddReagent Add BSTFA + 1% TMCS AddSolvent->AddReagent Heat Heat at 70-80°C (30-60 min) AddReagent->Heat Cool Cool to Room Temperature Heat->Cool GC_Analysis Inject into GC System Cool->GC_Analysis

Caption: Workflow for silylation of primary amines.

Acylation

Acylation involves the introduction of an acyl group (-COR) into the primary amine, forming an amide.[1][11] This is a very common and effective derivatization technique for amines.[12]

Reaction Principle: The primary amine acts as a nucleophile, attacking the carbonyl carbon of the acylating reagent (e.g., an acid anhydride or acid halide). This results in the formation of a stable amide derivative.

Common Acylating Reagents:

  • Trifluoroacetic anhydride (TFAA)[3][6]

  • Pentafluoropropionic anhydride (PFPA)[6]

  • Heptafluorobutyric anhydride (HFBA)[13][6]

  • Acetic anhydride[6][12]

  • Propyl chloroformate[14]

  • Pentafluorobenzoyl chloride (PFBCl)[1]

Advantages of Acylation:

  • Forms stable derivatives.[12]

  • Fluorinated acylating reagents significantly enhance sensitivity for ECD.[6]

  • Can be performed in aqueous solutions with some reagents (e.g., chloroformates).[1]

Disadvantages of Acylation:

  • Many reagents are sensitive to moisture and require anhydrous conditions.[1]

  • Acidic byproducts may need to be removed before GC analysis.[7]

Quantitative Data for Acylation
ReagentAnalyte TypeReaction ConditionsDetection LimitReference
TFAAAmphetamineNot SpecifiedNot Specified[3]
HFBASpermidine, SpermineNot SpecifiedNot Specified[13]
Propyl ChloroformatePrimary AminesRoom temp, 1-5 minNot Specified[14]
Experimental Protocol: Acylation of Primary Amines with TFAA

Materials:

  • Primary amine sample

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., ethyl acetate or acetonitrile)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • GC-MS or GC-ECD system

Procedure:

  • Sample Preparation: Place a known amount of the primary amine sample into a reaction vial. If necessary, evaporate the solvent to dryness.

  • Reagent Addition: Add 200 µL of the anhydrous solvent, followed by 100 µL of TFAA.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 15-30 minutes.

  • Byproduct Removal (Optional but Recommended): After cooling, gently evaporate the excess reagent and solvent under a stream of nitrogen. Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate) for injection.

  • Analysis: Inject 1 µL of the final solution into the GC.

Acylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Primary Amine Sample DrySample Evaporate to Dryness Sample->DrySample AddSolvent Add Anhydrous Solvent DrySample->AddSolvent AddReagent Add TFAA AddSolvent->AddReagent Heat Heat at 60-70°C (15-30 min) AddReagent->Heat Cool Cool to Room Temperature Heat->Cool Evaporate Evaporate Excess Reagent/Solvent Cool->Evaporate Redissolve Redissolve in Solvent Evaporate->Redissolve GC_Analysis Inject into GC System Redissolve->GC_Analysis

Caption: Workflow for acylation of primary amines.

Alkylation

Alkylation involves the replacement of an active hydrogen with an alkyl or aralkyl group.[5] For primary amines, this typically leads to the formation of secondary or tertiary amines.

Reaction Principle: The primary amine acts as a nucleophile and displaces a leaving group from an alkyl halide or another alkylating agent. A significant challenge with the direct alkylation of primary amines is over-alkylation, where the initially formed secondary amine, being more nucleophilic than the primary amine, reacts further to form a tertiary amine and even a quaternary ammonium salt.[15]

Common Alkylating Reagents:

  • Alkyl halides (e.g., methyl iodide, ethyl bromide) - Prone to over-alkylation.[15]

  • Pentafluorobenzyl bromide (PFBBr) - Useful for introducing a strongly electron-capturing group.[5][14]

  • Chloroformates (e.g., methyl chloroformate, ethyl chloroformate) - Technically an acylation, but often grouped with alkylation methods, leading to carbamate formation.[1][10]

Advantages of Alkylation:

  • Can introduce specific groups for enhanced detection (e.g., PFB group for ECD).[14]

  • Some methods, like using chloroformates, can be performed in aqueous solutions.[14]

Disadvantages of Alkylation:

  • Direct alkylation with alkyl halides often leads to a mixture of products.[15]

  • Reactions can be slower than silylation or acylation.

Quantitative Data for Alkylation (Carbamate Formation)
ReagentAnalyte TypeReaction ConditionsDetection LimitReference
Ethyl ChloroformatePregabalinNot SpecifiedNot Specified[3]
Methyl ChloroformateAmino & Non-amino acidsInstantaneous, no heatingNot Specified[10]
Pentafluorobenzyl ChloroformatePrimary & Secondary AminesRoom temp, aqueousNot Specified[1]
Experimental Protocol: Derivatization with an Alkyl Chloroformate

This protocol describes the formation of a carbamate derivative, which is a common and reliable method for derivatizing primary amines.[1]

Materials:

  • Primary amine sample

  • Alkyl chloroformate (e.g., propyl chloroformate)[14]

  • Aprotic solvent (e.g., acetonitrile)

  • Basic buffer (e.g., sodium borate, pH 9-10)[14]

  • Extraction solvent (e.g., hexane)

  • Reaction vials

Procedure:

  • Sample Preparation: Prepare the primary amine sample in an aqueous solution or the basic buffer.

  • Reagent Preparation: Prepare a solution of the alkyl chloroformate in the aprotic solvent.

  • Reaction: In a reaction vial, mix equal volumes of the amine solution and the chloroformate solution. Shake vigorously for 1-5 minutes at room temperature.[14]

  • Extraction: Add the extraction solvent (e.g., hexane) to the reaction mixture and shake to extract the derivatized amine into the organic layer.

  • Phase Separation: Allow the layers to separate. The top organic layer contains the derivatized analyte.[14]

  • Analysis: Carefully remove the top organic layer and inject it into the GC system.

Alkylation_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization & Extraction cluster_analysis Analysis Sample Prepare Amine in Basic Buffer Reagent Prepare Chloroformate in Aprotic Solvent Mix Mix Amine and Reagent Solutions Shake Shake 1-5 min at Room Temp Mix->Shake Extract Add Hexane and Extract Shake->Extract Separate Allow Phases to Separate Extract->Separate Collect Collect Organic Layer Separate->Collect GC_Analysis Inject into GC System Collect->GC_Analysis

Caption: Workflow for chloroformate derivatization.

Chiral Derivatization

For the separation of enantiomers of primary amines, a chiral derivatizing agent (CDA) is used. The CDA, which is enantiomerically pure, reacts with both enantiomers of the amine to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column.[2][7]

Reaction Principle: (R,S)-Amine + (R)-CDA → (R,R)-Diastereomer + (S,R)-Diastereomer

Common Chiral Derivatizing Reagents:

  • N-trifluoroacetyl-L-prolyl chloride (TPC)

  • Mosher's acid chloride (MTPA-Cl)

  • (-)-Menthyl chloroformate

Protocol: The experimental protocols for chiral derivatization are similar to those for acylation, using the chiral acylating agent in place of an achiral one. The key is to ensure the reaction goes to completion to avoid kinetic resolution, which can lead to inaccurate enantiomeric ratio determination.

Summary and Comparison of Techniques

TechniqueReagentsAdvantagesDisadvantagesBest For
Silylation BSTFA, MSTFA, MTBSTFAHighly reactive, good for -OH and -NH groupsMoisture sensitive, derivatives can be unstableGeneral purpose, multi-functional analytes
Acylation TFAA, PFPA, HFBA, ChloroformatesStable derivatives, enhances ECD sensitivityAnhydrous conditions often needed, acidic byproductsTrace analysis with ECD, robust applications
Alkylation PFBBr, ChloroformatesStable derivatives, can be done in aqueous phaseOver-alkylation with alkyl halides is a major issueIntroducing specific functional groups for detection

Choosing the Right Technique: The selection of the appropriate derivatization technique depends on several factors:

  • The nature of the analyte: The presence of other functional groups can influence reagent choice.

  • The sample matrix: The presence of water or other interfering substances may preclude certain methods.[1]

  • The required sensitivity: For trace analysis, fluorinated acylating agents with ECD are often preferred.[6]

  • The available instrumentation: The type of detector available (FID, MS, ECD) will guide the choice of derivatizing agent.[13]

By carefully selecting and optimizing the derivatization procedure, researchers can significantly improve the quality and reliability of GC analysis for primary amines, enabling accurate and sensitive quantification in a wide range of applications.

References

Application Note: Solid-Phase Extraction Protocol for 1,3-Dimethylamylamine from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylamylamine (DMAA) is a stimulant that has been found in dietary supplements and is on the World Anti-Doping Agency's prohibited list. Accurate and reliable quantification of DMAA in biological matrices such as urine, blood, plasma, and serum is crucial for both clinical and forensic toxicology, as well as for pharmacokinetic studies. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over liquid-liquid extraction, including higher selectivity, cleaner extracts, and improved reproducibility[1]. This application note provides a detailed protocol for the extraction of DMAA from biological matrices using mixed-mode cation exchange solid-phase extraction.

Principle of the Method

DMAA is a basic compound that is ionized at an acidic to neutral pH. This characteristic allows for a robust extraction methodology using a mixed-mode solid-phase extraction (SPE) cartridge that combines reversed-phase and strong cation exchange retention mechanisms. This dual retention mechanism enables a rigorous washing procedure to remove matrix interferences, resulting in a cleaner extract and improved analytical sensitivity[2].

The sample is loaded onto the SPE cartridge at a controlled pH to ensure DMAA is in its ionized state, promoting strong retention on the cation exchange phase. A series of washes with different solvents then removes neutral and acidic interferences. Finally, the pH of the elution solvent is raised to neutralize the charge on the DMAA molecule, disrupting the ion-exchange retention and allowing for its elution from the cartridge.

Experimental Protocols

This protocol is a general guideline and may require optimization for specific biological matrices and analytical instrumentation.

Materials and Reagents:

  • Mixed-Mode Cation Exchange SPE Cartridges (e.g., Discovery DSC-MCAX, 100 mg/3 mL or similar)

  • Methanol (HPLC grade)

  • Ammonium Acetate

  • Acetic Acid

  • Ammonium Hydroxide

  • Deionized Water

  • Vortex Mixer

  • Centrifuge

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Sample Pre-treatment:

  • Urine: Centrifuge the urine sample to remove particulate matter. Dilute 1 mL of the supernatant with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).

  • Plasma/Serum: Dilute 1 mL of plasma or serum with 1 mL of 50 mM ammonium acetate buffer (pH 6.0). For viscous samples, further dilution may be necessary.

  • Whole Blood: To 1 mL of whole blood, add a lysing agent and vortex to lyse the red blood cells. Centrifuge to pellet the cellular debris. Dilute 1 mL of the supernatant with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).

Solid-Phase Extraction Procedure:

  • Conditioning: Condition the mixed-mode cation exchange SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate (pH 6.0).

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash 1: 1 mL of 50 mM ammonium acetate (pH 6.0) to remove polar interferences.

    • Wash 2: 1 mL of 1 M acetic acid to remove weakly bound basic interferences.

    • Wash 3: 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the DMAA from the cartridge with 1 mL of 5% ammonium hydroxide in methanol. Collect the eluate in a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for the subsequent analytical method (e.g., mobile phase for LC-MS/MS).

Data Presentation

The following table summarizes the quantitative data for the extraction of DMAA and structurally similar compounds from biological matrices using solid-phase extraction. Data for DMAA in blood, plasma, and serum is limited; therefore, data for the structurally similar compound MDMA is included as an estimation of expected performance.

AnalyteMatrixSPE SorbentRecovery (%)LODLOQReference
1,3-Dimethylamylamine (DMAA) Geranium PlantC1885.1 - 104.9-1-2 ng/g[3]
MDMA UrineMixed-Mode Cation Exchange88 - 108-0.1 µg/mL[1][2]
MDA UrineMixed-Mode Cation Exchange88 - 108-0.1 µg/mL[1][2]
MDMA PlasmaNot Specified85.1--[1]
MDA PlasmaNot Specified91.6--[1]
Basic Drugs (General) SerumMixed-Mode Cation Exchange> 85--[4]

LOD: Limit of Detection; LOQ: Limit of Quantification. Note: The performance of the extraction can vary depending on the specific SPE cartridge, instrumentation, and matrix variability.

Mandatory Visualization

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction Sample Biological Matrix (Urine, Plasma, Serum, Blood) Pretreat Dilution with Ammonium Acetate Buffer (pH 6.0) Sample->Pretreat Load 3. Sample Loading Pretreat->Load Condition 1. Conditioning (Methanol) Equilibrate 2. Equilibration (Ammonium Acetate Buffer) Condition->Equilibrate Equilibrate->Load Wash1 4a. Wash 1 (Ammonium Acetate Buffer) Load->Wash1 Wash2 4b. Wash 2 (Acetic Acid) Wash1->Wash2 Wash3 4c. Wash 3 (Methanol) Wash2->Wash3 Elute 5. Elution (5% NH4OH in Methanol) Wash3->Elute Dry Dry-down (Nitrogen Evaporation) Elute->Dry Reconstitute Reconstitution Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the solid-phase extraction of 1,3-dimethylamylamine.

References

Application Notes: High-Throughput Screening for Compounds Interacting with the Norepinephrine Transporter (NET)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-methylhexan-2-amine (also known as 1,3-dimethylamylamine or DMAA) is a sympathomimetic amine that functions as a stimulant. Pharmacological studies have identified its primary mechanism of action as the inhibition of the norepinephrine transporter (NET).[1][2][3] The NET is a membrane protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[4][5] Inhibition of NET leads to increased levels of norepinephrine in the synapse, resulting in enhanced sympathetic nervous system activity. Due to its role as a key target for stimulants and various therapeutic agents, identifying novel compounds that interact with NET is of significant interest in drug discovery.

This document provides a detailed protocol for a robust, fluorescence-based high-throughput screening (HTS) assay designed to identify inhibitors of the human norepinephrine transporter. The assay is based on the principle of competitive uptake of a fluorescent substrate, providing a reliable and scalable method for screening large compound libraries.

Assay Principle

The screening assay utilizes a cell line stably expressing the human norepinephrine transporter (hNET), such as HEK293-hNET cells. The assay measures the functional activity of the transporter by monitoring the uptake of a fluorescent substrate, such as 4-(4-dimethylaminostyryl)-N-methylpyridinium (ASP+).[4][6] This substrate is actively transported into the cells via NET, leading to an increase in intracellular fluorescence. In the presence of a compound that inhibits or competes with the substrate for the transporter, the rate of fluorescence increase is diminished. The assay is performed in a homogeneous, no-wash format, making it highly amenable to automated HTS.[7][8][9]

Experimental Protocols

Cell Culture and Plating

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (HEK-hNET).

Culture Medium:

  • Dulbecco's Modified Eagle Medium (DMEM)

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin

  • 500 µg/mL Geneticin (G418) for selection

Protocol:

  • Culture HEK-hNET cells at 37°C in a humidified atmosphere with 5% CO2.

  • For the HTS assay, harvest cells using trypsin-EDTA and resuspend in assay medium (DMEM without phenol red).

  • Plate the cells in 384-well, black, clear-bottom microplates at a density of 15,000-20,000 cells per well in a volume of 25 µL.[8]

  • Incubate the plates for 20-24 hours at 37°C and 5% CO2 to allow for cell adherence and formation of a monolayer.[8]

Reagent Preparation

Assay Buffer:

  • Hanks’ Balanced Salt Solution (HBSS)

  • 20 mM HEPES

  • pH 7.4

Compound Plates:

  • Prepare stock solutions of test compounds in 100% DMSO.

  • Perform serial dilutions to create compound source plates.

  • For the primary screen, prepare intermediate plates by diluting compounds in Assay Buffer to 4X the final desired concentration (e.g., 40 µM for a 10 µM final screen). The DMSO concentration should be kept consistent across all wells (e.g., final concentration ≤ 0.5%).

Controls:

  • Negative Control (0% Inhibition): Assay Buffer with DMSO only.

  • Positive Control (100% Inhibition): A known NET inhibitor, such as Desipramine (10 µM final concentration), in Assay Buffer with DMSO.

Fluorescent Substrate Solution:

  • Prepare a 4X working solution of the fluorescent substrate ASP+ in Assay Buffer. The optimal concentration should be determined empirically but is typically near the substrate's Km for the transporter.[7]

  • Protect the solution from light.

HTS Assay Protocol (384-Well Format)
  • Compound Addition: Remove the cell culture medium from the assay plates. Add 10 µL of the 4X test compounds, positive controls, or negative controls to the appropriate wells.

  • Pre-incubation: Incubate the plates for 10-15 minutes at 37°C to allow compounds to interact with the cells.[7]

  • Substrate Addition: Add 10 µL of the 4X fluorescent substrate solution to all wells. The final volume in each well should be 40 µL.

  • Kinetic Reading: Immediately transfer the plate to a fluorescence microplate reader (e.g., FLIPR Tetra or FlexStation) pre-set to 37°C.[6][7]

  • Data Acquisition: Measure the fluorescence intensity kinetically every 30 seconds for 20-30 minutes. Use bottom-read mode with excitation and emission wavelengths appropriate for the ASP+ substrate (e.g., Ex: 488 nm, Em: 610 nm).

Data Analysis and Hit Confirmation
  • Primary Screen Analysis:

    • Calculate the rate of fluorescence increase (slope) for each well.

    • Normalize the data using the plate controls: % Inhibition = 100 * (1 - (Slope_Compound - Slope_Positive) / (Slope_Negative - Slope_Positive))

    • Calculate the Z'-factor for each plate to assess assay quality. A Z'-factor > 0.5 is considered excellent for HTS. Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Negative - Mean_Positive|

    • Select "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean).

  • Dose-Response Confirmation:

    • Confirm primary hits by generating 10-point, 3-fold serial dilutions.

    • Perform the assay as described above with the diluted compounds.

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each confirmed hit.

Data Presentation

Quantitative data from the HTS campaign should be summarized for clarity and comparative analysis.

Table 1: Primary HTS Campaign Summary

Parameter Value Description
Total Compounds Screened 100,000 Number of unique chemical entities tested.
Screening Concentration 10 µM Final concentration of test compounds.
Average Z'-Factor 0.78 Mean Z'-factor across all assay plates.
Hit Threshold >50% Inhibition Criteria for selecting primary hits.
Primary Hit Rate 0.45% Percentage of compounds meeting the hit criteria.

| Number of Primary Hits | 450 | Total number of initial hits identified. |

Table 2: Dose-Response Confirmation of Top Hits

Compound ID IC50 (µM) Hill Slope Max Inhibition (%)
Desipramine (Control) 0.008 1.1 98.5
Hit-001 0.25 1.3 95.2
Hit-002 0.89 0.9 91.8
Hit-003 1.52 1.0 96.4

| Hit-004 | 3.78 | 1.2 | 88.9 |

Visualizations

Mechanism of Action and Assay Principle

G cluster_0 Presynaptic Neuron cluster_1 HTS Assay Principle NE_synapse Norepinephrine (NE) NET Norepinephrine Transporter (NET) NE_synapse->NET Binds NE_reuptake NE Reuptake NET->NE_reuptake Mediates ASP Fluorescent Substrate (ASP+) HEK_NET HEK-hNET Cell ASP->HEK_NET Uptake Fluorescence Increased Intracellular Fluorescence HEK_NET->Fluorescence Inhibitor Test Compound (e.g., DMAA, Hit-001) Inhibitor->HEK_NET Blocks

Caption: Mechanism of NET function and the competitive inhibition principle of the HTS assay.

High-Throughput Screening Workflow

G start Start plate_cells Plate HEK-hNET Cells (384-well plates) start->plate_cells incubate1 Incubate 24h (37°C, 5% CO2) plate_cells->incubate1 add_compounds Add Test Compounds & Controls incubate1->add_compounds incubate2 Pre-incubate 15 min (37°C) add_compounds->incubate2 add_substrate Add Fluorescent Substrate (ASP+) incubate2->add_substrate read_plate Kinetic Fluorescence Reading (30 min) add_substrate->read_plate data_analysis Data Analysis (% Inhibition, Z') read_plate->data_analysis hit_selection Hit Selection (>50% Inhibition) data_analysis->hit_selection dose_response Dose-Response Confirmation (IC50) hit_selection->dose_response Primary Hits end End hit_selection->end Non-hits dose_response->end

Caption: Step-by-step workflow for the NET inhibitor high-throughput screening campaign.

References

Advanced Analytical Methodologies for the Detection of Methylhexanamine in Doping Control

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methylhexanamine (also known as 1,3-dimethylamylamine, DMAA) is a stimulant that has been used in dietary supplements and is prohibited in-competition by the World Anti-Doping Agency (WADA). Its potential for performance enhancement and associated health risks necessitate robust and sensitive analytical methods for its detection in athletes. These application notes provide detailed protocols for the determination of methylhexanamine in urine samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two of the most powerful techniques in anti-doping analysis.

Methylhexanamine is an indirect sympathomimetic drug that acts as a norepinephrine and dopamine releasing agent, leading to vasoconstriction and bronchodilation.[1] Its detection in doping control samples is a critical task for anti-doping laboratories worldwide.

Quantitative Data Summary

The following tables summarize the quantitative performance characteristics of the described analytical methods for methylhexanamine detection.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

ParameterSALLE-GC-MS with Isobutyl Chloroformate DerivatizationHS-SPME-GC-FID with Isobutyl Chloroformate Derivatization
Linearity Range 20 - 201 ng/mL20 - 205 ng/mL
Correlation Coefficient (r²) 0.9880.984
Limit of Detection (LOD) 5 ng/mL7 ng/mL
Limit of Quantification (LOQ) 20 ng/mL20 ng/mL
Recovery 94 - 106%92 - 110%
Precision (RSD) ≤ 5%≤ 10%

Data synthesized from Ocaña-Rios et al. (2022).[2]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

ParameterLC-MS/MS
Linearity Range 50 - 700 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) Not explicitly stated, but method is sensitive for post-administration detection
Recovery 85.1%–104.9% for 1,3-DMAA
Precision (RSD) 2.9%–11.0% for 1,3-DMAA

Data from Perrenoud et al. (2009) and Zhang et al. (2012).[3][4]

Experimental Protocols

Protocol 1: GC-MS Analysis of Methylhexanamine in Urine using Salting-Out Assisted Liquid-Liquid Extraction (SALLE) and Derivatization

This protocol describes the extraction and derivatization of methylhexanamine from urine followed by GC-MS analysis. Derivatization with isobutyl chloroformate is necessary to improve the chromatographic properties and mass spectral characteristics of the analyte.[2][5]

Materials and Reagents:

  • Methylhexanamine hydrochloride (analytical standard)

  • Isobutyl chloroformate (IBCF)

  • Ethyl acetate

  • Methanol

  • Sodium chloride

  • Sodium sulfate anhydrous

  • Borate buffer (pH 10)

  • Urine samples (blank and test)

  • Internal Standard (e.g., methyl dodecanoate)

Sample Preparation (SALLE):

  • To 500 µL of urine sample in a microcentrifuge tube, add 500 µL of borate buffer (pH 10).

  • Add 332 mg of sodium chloride to the tube and vortex to dissolve.[2]

  • Add 1 mL of ethyl acetate and 1 µL of isobutyl chloroformate (derivatizing agent).

  • Vortex the mixture for 1 minute to facilitate the derivatization and extraction.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer (ethyl acetate) to a clean tube containing anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried organic extract to an autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent

  • Mass Spectrometer: Agilent 5973 MSD or equivalent

  • Column: Zebron ZB-5 (30 m × 0.25 mm I.D., 0.25 µm film thickness) or equivalent[6]

  • Injector Temperature: 250 °C (splitless mode, 1 min)[6]

  • Injection Volume: 1 µL[6]

  • Carrier Gas: Helium at a constant flow of 1 mL/min[6]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min

    • Ramp: 10 °C/min to 300 °C

    • Final hold: 5 min at 300 °C[6]

  • MS Transfer Line Temperature: 280 °C[6]

  • Ion Source Temperature: 230 °C[6]

  • Ionization Mode: Electron Ionization (EI) at 70 eV[6]

  • Acquisition Mode:

    • Scan Mode: m/z 50-550 for identification

    • Selected Ion Monitoring (SIM) Mode: For quantification, monitor ions m/z 126 and 144 for the methylhexanamine-IBCF derivative and appropriate ions for the internal standard.[6]

Protocol 2: GC-MS Analysis of Methylhexanamine in Urine using Headspace Solid-Phase Microextraction (HS-SPME) and Derivatization

This protocol offers a miniaturized and solventless sample preparation approach for the analysis of methylhexanamine.[5]

Materials and Reagents:

  • Same as Protocol 1

  • SPME fiber assembly (e.g., PDMS-DVB)

Sample Preparation (HS-SPME):

  • To a 10 mL headspace vial, add 1 mL of urine sample and 1 g of sodium chloride.

  • Add 1 µL of isobutyl chloroformate.

  • Immediately seal the vial with a septum cap.

  • Place the vial in a heating block or water bath at 35 °C.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes with agitation.[6]

  • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

GC-MS Instrumentation and Conditions:

  • Gas Chromatograph and Mass Spectrometer: Same as Protocol 1.

  • Injector: Operate in splitless mode. The fiber should remain in the inlet for a sufficient time (e.g., 10 minutes) to ensure complete desorption and to clean the fiber for the next analysis.[6]

  • GC and MS conditions: Same as Protocol 1. For GC with Flame Ionization Detector (GC-FID), use hydrogen as the carrier gas at 1 mL/min and set the detector temperature to 250 °C.[6]

Protocol 3: LC-MS/MS Analysis of Methylhexanamine in Urine

This protocol provides a direct and highly specific method for the quantification of methylhexanamine without the need for derivatization.[3]

Materials and Reagents:

  • This compound (analytical standard)

  • Formic acid

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Urine samples (blank and test)

Sample Preparation (Dilute-and-Shoot or LLE):

  • Simple Dilution:

    • Centrifuge the urine sample to remove particulates.

    • Dilute an aliquot of the supernatant with the initial mobile phase (e.g., 1:10 dilution).

    • Transfer to an autosampler vial for LC-MS/MS analysis.

  • Liquid-Liquid Extraction (LLE) for cleaner samples:

    • Alkalinize the urine sample (e.g., with NaOH).

    • Extract with a water-immiscible organic solvent (e.g., a mixture of hexane and isoamyl alcohol).

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1200 series or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Column: Reversed-phase C8 or C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 - 0.5 mL/min

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 5%)

    • Increase the percentage of Mobile Phase B to elute methylhexanamine

    • Return to initial conditions to re-equilibrate the column

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (Q1): m/z 116.2

    • Product Ions (Q3): m/z 57.3 (for quantification) and another for confirmation (e.g., m/z 41.1)[3]

Visualizations

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis urine_sample Urine Sample add_buffer_salt Add Buffer (pH 10) & NaCl urine_sample->add_buffer_salt add_solvent_reagent Add Ethyl Acetate & Isobutyl Chloroformate add_buffer_salt->add_solvent_reagent vortex Vortex (1 min) add_solvent_reagent->vortex centrifuge Centrifuge (10,000 rpm, 5 min) vortex->centrifuge extract Collect Organic Layer centrifuge->extract dry Dry with Na2SO4 extract->dry final_extract Final Extract for GC-MS dry->final_extract gc_ms GC-MS System final_extract->gc_ms data_acquisition Data Acquisition (Scan & SIM) gc_ms->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing

Caption: Workflow for GC-MS analysis of methylhexanamine with SALLE.

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine_sample Urine Sample centrifuge Centrifuge urine_sample->centrifuge dilute Dilute with Mobile Phase centrifuge->dilute final_sample Sample for LC-MS/MS dilute->final_sample lc_msms LC-MS/MS System final_sample->lc_msms data_acquisition Data Acquisition (MRM) lc_msms->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing

Caption: Workflow for LC-MS/MS analysis of methylhexanamine.

signaling_pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron mha Methylhexanamine (MHA) dat_net Dopamine Transporter (DAT) & Norepinephrine Transporter (NET) mha->dat_net Blocks Reuptake vesicles Synaptic Vesicles mha->vesicles Promotes Release da_ne Dopamine (DA) & Norepinephrine (NE) receptors Postsynaptic Receptors da_ne->receptors Binds to dat_net->da_ne Reuptake release Increased Release of DA & NE vesicles->release release->da_ne effect Stimulatory Effect receptors->effect

Caption: Mechanism of action of methylhexanamine at the synapse.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methylhexan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions to improve the yield and purity of 4-methylhexan-2-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 4-methylhexan-2-amine?

The most prevalent and industrially scalable method for synthesizing 4-methylhexan-2-amine is the reductive amination of 4-methylhexan-2-one. This process typically involves reacting the ketone with ammonia or an ammonia source to form an intermediate imine, which is then reduced to the target amine. Common reducing agents for this reaction include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation (e.g., using H2 gas with catalysts like Raney Nickel or Palladium on carbon).

Q2: My reaction yield is consistently low. What are the primary factors affecting the yield of 4-methylhexan-2-amine synthesis?

Several factors can contribute to low yields in the reductive amination process:

  • Purity of Starting Materials: Impurities in the 4-methylhexan-2-one can lead to the formation of side products.

  • Reaction Conditions: Suboptimal temperature, pressure, or pH can hinder the reaction. The formation of the imine intermediate is often favored under slightly acidic conditions, while the reduction step may require different conditions.

  • Choice of Reducing Agent: The effectiveness of the reducing agent is crucial. For instance, sodium cyanoborohydride is effective at a pH where imine formation is favorable, while sodium borohydride may require pH adjustments.

  • Catalyst Activity: In catalytic hydrogenation, the activity of the catalyst is paramount. Deactivated or poisoned catalysts will result in incomplete reactions.

  • Product Isolation and Purification: Amine products can be challenging to isolate due to their basicity and potential to form salts. Inefficient extraction or purification methods can lead to significant product loss.

Q3: I'm observing significant byproduct formation. What are the likely side reactions?

Common side reactions during the reductive amination of 4-methylhexan-2-one include:

  • Over-reduction: The starting ketone can be reduced to the corresponding alcohol (4-methylhexan-2-ol). This is more likely with powerful reducing agents like sodium borohydride if the imine formation is slow.

  • Secondary Amine Formation: The newly formed primary amine can react with another molecule of the ketone to form a secondary amine byproduct after reduction.

  • Aldol Condensation: Under certain basic or acidic conditions, the starting ketone can undergo self-condensation reactions.

Q4: How can I effectively monitor the progress of the reaction?

The progress of the reaction can be monitored using techniques such as:

  • Thin-Layer Chromatography (TLC): TLC can be used to track the disappearance of the starting ketone and the appearance of the product. A suitable staining agent, such as ninhydrin, is necessary to visualize the amine product.

  • Gas Chromatography (GC): GC is an excellent method for monitoring the reaction, allowing for the quantification of the starting material, product, and any volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to analyze aliquots of the reaction mixture to determine the conversion of the starting material and the formation of the product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Starting Ketone 1. Inactive reducing agent or catalyst. 2. Suboptimal reaction temperature or pressure. 3. Incorrect pH for imine formation.1. Use a fresh batch of the reducing agent or a new, active catalyst. 2. Optimize the temperature and pressure according to literature procedures for similar reductive aminations. 3. Adjust the pH of the reaction mixture. For reductive aminations with NaBH3CN, a pH of 6-7 is often optimal.
Formation of 4-methylhexan-2-ol byproduct 1. The reduction of the ketone is faster than the formation of the imine. 2. The chosen reducing agent is too reactive towards the ketone under the reaction conditions.1. Ensure the imine is pre-formed before adding the reducing agent. 2. Switch to a milder reducing agent, such as sodium cyanoborohydride, which is more selective for the imine.
Formation of Secondary Amine Byproduct The primary amine product is reacting with the remaining starting ketone.1. Use a molar excess of the ammonia source to favor the formation of the primary amine. 2. Add the reducing agent slowly to the reaction mixture to keep the concentration of the primary amine low until the ketone is consumed.
Difficulties in Product Isolation 1. The amine product is soluble in the aqueous phase. 2. Emulsion formation during aqueous workup.1. Adjust the pH of the aqueous layer to >11 with a strong base (e.g., NaOH) to deprotonate the ammonium salt and increase the amine's solubility in the organic solvent. 2. If an emulsion forms, add a saturated brine solution to help break it.

Experimental Protocol: Reductive Amination of 4-Methylhexan-2-one

This protocol is a representative example for the synthesis of 4-methylhexan-2-amine.

Materials:

  • 4-methylhexan-2-one

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, dissolve 4-methylhexan-2-one (1 equivalent) and ammonium acetate (3-5 equivalents) in methanol.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Cool the flask in an ice bath and slowly add sodium cyanoborohydride (1.5-2 equivalents) portion-wise, ensuring the temperature remains below 20°C.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress using GC or TLC.

  • Once the reaction is complete, carefully add dilute HCl to quench any remaining reducing agent and neutralize the excess ammonia source.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Add water to the residue and wash with diethyl ether to remove any unreacted ketone and other non-basic impurities.

  • Basify the aqueous layer to a pH >11 with a concentrated NaOH solution.

  • Extract the amine product with diethyl ether (3x).

  • Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude 4-methylhexan-2-amine.

  • The crude product can be further purified by distillation if necessary.

Visualizations

Synthesis_Pathway ketone 4-Methylhexan-2-one imine Intermediate Imine ketone->imine + NH3 - H2O nh3 Ammonia Source (e.g., NH4OAc) nh3->imine amine 4-Methylhexan-2-amine imine->amine reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->amine Reduction

Caption: Synthesis pathway for 4-methylhexan-2-amine.

Troubleshooting_Workflow start Low Yield or Impure Product check_conversion Check Conversion of Starting Ketone (TLC/GC) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion No good_conversion Good Conversion check_conversion->good_conversion Yes check_reagents Check Reagent/Catalyst Activity low_conversion->check_reagents optimize_conditions Optimize T, P, pH low_conversion->optimize_conditions check_byproducts Analyze Byproducts (GC-MS/NMR) good_conversion->check_byproducts alcohol_byproduct Alcohol Byproduct check_byproducts->alcohol_byproduct Present secondary_amine Secondary Amine Byproduct check_byproducts->secondary_amine Present check_workup Review Isolation Protocol check_byproducts->check_workup None change_reductant Use Milder Reducing Agent alcohol_byproduct->change_reductant excess_nh3 Use Excess Ammonia Source secondary_amine->excess_nh3 optimize_extraction Optimize Extraction pH & Solvent check_workup->optimize_extraction

Caption: Troubleshooting workflow for synthesis issues.

Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Aliphatic Amines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with peak tailing in the HPLC analysis of aliphatic amines.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving peak tailing issues. The questions are designed to guide you through a logical troubleshooting process, from initial observations to specific experimental adjustments.

Initial Diagnosis

Q1: My aliphatic amine peaks are tailing. Where do I start troubleshooting?

A1: Start by systematically evaluating the four main components of your HPLC system and method: the mobile phase, the stationary phase (column), the sample itself, and the instrument. A logical workflow can help pinpoint the source of the problem.

G start Peak Tailing Observed for Aliphatic Amines mobile_phase Evaluate Mobile Phase (pH, Additives, Composition) start->mobile_phase column Assess Column (Chemistry, Age, Contamination) mobile_phase->column If no improvement solution Peak Shape Improved mobile_phase->solution If issue resolved sample Check Sample (Solvent, Concentration, Purity) column->sample If no improvement column->solution If issue resolved instrument Inspect Instrument (Connections, Dead Volume, Detector) sample->instrument If no improvement sample->solution If issue resolved instrument->solution If issue resolved

Caption: A systematic troubleshooting workflow for peak tailing.

Mobile Phase Issues

Q2: How does the mobile phase pH affect the peak shape of aliphatic amines?

A2: The pH of the mobile phase is a critical factor in controlling the peak shape of basic compounds like aliphatic amines.[1][2][3] At a mid-range pH, residual silanol groups on the silica-based stationary phase are ionized (negatively charged), and the aliphatic amines are protonated (positively charged). This leads to strong secondary ionic interactions, which cause peak tailing.[4] By adjusting the pH, you can minimize these interactions.

  • Low pH (e.g., pH < 3): At low pH, the silanol groups are protonated (neutral), reducing the ionic interaction with the protonated amine. This is a common strategy to improve peak shape.[5]

  • High pH (e.g., pH > 8): At high pH, the aliphatic amine is in its neutral (free base) form, which minimizes ionic interactions with the negatively charged silanol groups. However, this requires a pH-stable column.[6]

Q3: What mobile phase additives can I use to reduce peak tailing, and how do they work?

A3: Mobile phase additives, often referred to as "silanol blockers" or "competing bases," can significantly improve the peak shape of aliphatic amines.[7] Triethylamine (TEA) is a commonly used additive.[7] It is a small basic molecule that competes with the aliphatic amine analytes for interaction with the active silanol sites on the stationary phase, thereby reducing the secondary interactions that cause tailing.[7]

Q4: How do I choose the right concentration of a mobile phase additive like triethylamine (TEA)?

A4: The optimal concentration of TEA depends on the specific application, including the column, the analyte, and the mobile phase composition. A good starting point is typically around 0.1% (v/v) TEA in the mobile phase. It is advisable to experiment with a range of concentrations to find the best balance between improved peak shape and potential side effects like changes in retention time and selectivity.

Column and Stationary Phase Issues

Q5: Can the type of HPLC column I use contribute to peak tailing for aliphatic amines?

A5: Absolutely. The choice of HPLC column is crucial for obtaining symmetrical peaks for basic compounds.[8]

  • Traditional Silica-Based C18 Columns (Type A Silica): These columns often have a higher number of accessible, acidic silanol groups, which are the primary cause of peak tailing with basic analytes.[8]

  • End-capped C18 Columns (Type B Silica): These columns have been treated to reduce the number of free silanol groups, leading to significantly improved peak shapes for basic compounds.[5]

  • Polar-Embedded and Polar-Endcapped Columns: These columns have a polar group embedded within the C18 chain or at the end, which helps to shield the residual silanol groups and can provide alternative selectivity.[9]

  • Hybrid Silica-Polymer Columns: These columns, such as the Waters XTerra MS C18, are stable over a wider pH range, allowing for the use of high pH mobile phases to analyze amines in their neutral state, resulting in excellent peak shapes.[10][11][12]

  • Polymer-Based Columns: These columns have a polymeric stationary phase instead of silica, which eliminates the issue of silanol interactions altogether.[6][13]

The underlying chemical interaction causing peak tailing on silica-based columns is the interaction between protonated amines and deprotonated silanol groups.

G cluster_column Silica-Based Stationary Phase cluster_mobile_phase Mobile Phase Silanol_Group Deprotonated Silanol Group (Si-O⁻) Peak_Tailing Peak Tailing Silanol_Group->Peak_Tailing Causes Amine_Analyte Protonated Aliphatic Amine (R-NH₃⁺) Amine_Analyte->Silanol_Group Strong Ionic Interaction (Secondary Retention)

Caption: Interaction between a protonated amine and a deprotonated silanol group.

Q6: My column used to work well for amines, but now I'm seeing significant tailing. What could be the cause?

A6: This is likely due to column degradation or contamination. Over time, the stationary phase can degrade, especially when using aggressive mobile phases (e.g., high or low pH), exposing more active silanol groups.[14] Contaminants from the sample matrix can also accumulate on the column and interact with your analytes, leading to peak tailing. Using a guard column and proper sample preparation can help extend the life of your analytical column.[10]

Sample and Instrument Issues

Q7: Can my sample preparation or injection solvent affect peak shape?

A7: Yes. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including tailing.[10] It is always best to dissolve your sample in the mobile phase if possible. Also, overloading the column with too much sample can lead to peak broadening and tailing.[12]

Q8: What instrumental factors can contribute to peak tailing?

A8: Extra-column band broadening, which is the dispersion of the analyte band outside of the column, can contribute to peak tailing.[4] This can be caused by:

  • Excessively long or wide-bore tubing between the injector, column, and detector.

  • Poorly made connections that create dead volume.

  • A large detector cell volume.

Data Presentation

The following tables summarize quantitative data on the effects of mobile phase pH and column choice on the peak shape of basic compounds.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry Factor (As) of Methamphetamine

Mobile Phase pHPeak Asymmetry Factor (As)
7.02.35
3.01.33
Data adapted from Element Lab Solutions.[15]

Table 2: Comparison of Peak Tailing for Tricyclic Antidepressants on Different C18 Columns

ColumnAnalyteTailing Factor
Phenomenex Luna Omega PS C18 Nortriptyline1.1
Amitriptyline1.1
Imipramine1.1
Phenomenex Kinetex PS C18 Nortriptyline1.2
Amitriptyline1.2
Imipramine1.2
Competitor C18 (with positive surface charge) Nortriptyline1.4
Amitriptyline1.4
Imipramine1.4
Standard C18 Nortriptyline>2.0 (severe tailing)
Amitriptyline>2.0 (severe tailing)
Imipramine>2.0 (severe tailing)
Data derived from a comparative study by Phenomenex. The PS C18 columns have a positively charged surface to improve the peak shape of basic compounds.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments to troubleshoot and overcome peak tailing.

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH for minimizing peak tailing of an aliphatic amine.

Materials:

  • HPLC system with UV or MS detector

  • C18 HPLC column (end-capped is recommended as a starting point)

  • Your aliphatic amine standard

  • Mobile phase solvents (e.g., acetonitrile or methanol, and water)

  • Acids (e.g., formic acid, trifluoroacetic acid) and bases (e.g., ammonium hydroxide) for pH adjustment

  • pH meter

Procedure:

  • Prepare Mobile Phases: Prepare a series of aqueous mobile phase components buffered at different pH values. For example, prepare solutions at pH 3, 4, 5, 6, 7, and 8. A common starting point is 0.1% formic acid in water (pH ~2.7).

  • Equilibrate the Column: Start with the lowest pH mobile phase. Flush the column with the prepared mobile phase (mixed with the organic solvent at your desired starting gradient or isocratic composition) until the baseline is stable.

  • Inject the Standard: Inject a known concentration of your aliphatic amine standard.

  • Record the Chromatogram: Record the chromatogram and note the retention time, peak shape, and calculate the tailing factor or asymmetry factor.

  • Increase the pH: Gradually increase the pH of the mobile phase, allowing the column to equilibrate at each new pH before injecting the standard.

  • Analyze the Data: Compare the peak shapes obtained at each pH. Plot the tailing factor/asymmetry factor versus pH to identify the optimal pH for your analysis.

Protocol 2: Evaluation of Triethylamine (TEA) as a Mobile Phase Additive

Objective: To assess the effect of different concentrations of TEA on the peak shape of an aliphatic amine.

Materials:

  • HPLC system and a suitable C18 column

  • Your aliphatic amine standard

  • Mobile phase solvents

  • Triethylamine (TEA)

Procedure:

  • Prepare Stock Solution of TEA: Prepare a 1% (v/v) stock solution of TEA in your mobile phase's organic solvent.

  • Prepare Mobile Phases with Varying TEA Concentrations: Prepare a series of mobile phases with different concentrations of TEA, for example, 0% (control), 0.05%, 0.1%, 0.2%, and 0.5% (v/v).

  • Equilibrate the Column: Begin with the mobile phase containing 0% TEA and equilibrate the column.

  • Inject the Standard: Inject your aliphatic amine standard and record the chromatogram.

  • Increase TEA Concentration: Sequentially run the mobile phases with increasing concentrations of TEA. Ensure the column is fully equilibrated with each new mobile phase before injection.

  • Data Analysis: Compare the peak shapes and calculate the tailing factor/asymmetry factor for each TEA concentration. Determine the lowest concentration of TEA that provides an acceptable peak shape.

Frequently Asked Questions (FAQs)

Q9: What is an acceptable tailing factor?

A9: An ideal peak has a tailing factor of 1.0. In practice, a tailing factor between 0.9 and 1.2 is generally considered excellent. For many applications, a tailing factor up to 1.5 is acceptable. A value greater than 2.0 indicates significant tailing that should be addressed.[5][16]

Q10: Can I use a gradient elution to reduce peak tailing?

A10: Yes, a gradient elution can sometimes mask the effects of peak tailing. Because the solvent strength increases during the run, the tail of the peak is in a stronger solvent than the front, which can help to sharpen the peak. However, it is always better to address the root cause of the tailing rather than relying on a gradient to hide it.

Q11: Will using a mass spectrometer (MS) as a detector be affected by mobile phase additives like TEA?

A11: Yes. Triethylamine is a non-volatile base and can cause ion suppression in the MS source, reducing sensitivity. If using LC-MS, it is preferable to use volatile mobile phase modifiers like formic acid, acetic acid, or ammonium hydroxide.

Q12: I've tried everything and my peak is still tailing. What else can I do?

A12: If you have systematically addressed mobile phase, column, sample, and instrument factors, consider the following:

  • Alternative Column Chemistries: Explore columns with different stationary phases, such as phenyl-hexyl or cyano columns, which may offer different selectivity and interactions.

  • Sample Derivatization: In some cases, derivatizing the amine to a less basic compound can eliminate the tailing problem, although this adds an extra step to the sample preparation.

  • Consult the Column Manufacturer: The technical support team of your column manufacturer can often provide valuable insights and specific recommendations for your application.

References

Technical Support Center: LC-MS/MS Analysis of DMAA in Supplements

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 1,3-dimethylamylamine (DMAA) in complex supplement matrices.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in the analysis of DMAA in supplements?

A: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix. In the context of dietary supplements, these components can include excipients, fillers, vitamins, minerals, herbal extracts, and other active ingredients. These substances can either suppress the DMAA signal (ion suppression) or, less commonly, enhance it (ion enhancement), leading to inaccurate and unreliable quantification.[1][2] Given the diverse and often undisclosed composition of many supplements, matrix effects are a significant challenge for method accuracy, precision, and sensitivity.[3][4]

Q2: How can I determine if my DMAA analysis is affected by matrix effects?

A: The most common method is the post-extraction spike comparison . This involves comparing the peak response of an analyte spiked into a blank matrix extract (which has undergone the full sample preparation process) with the response of the same analyte in a neat (pure) solvent.[5] A significant difference in signal intensity indicates the presence of matrix effects. A qualitative method, known as post-column infusion, can also be used to identify regions in the chromatogram where ion suppression or enhancement occurs.[6]

Q3: What does the quantitative calculation for matrix effect look like?

A: The matrix effect (ME) can be calculated as a percentage using the following formula:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

  • A value of 100% indicates no matrix effect.

  • A value < 100% indicates ion suppression.

  • A value > 100% indicates ion enhancement.

This allows for a quantitative assessment of how the matrix is impacting the analysis.[5]

Troubleshooting Guide

Problem 1: Low or inconsistent DMAA signal intensity and poor reproducibility.

This is a classic symptom of ion suppression. Co-eluting matrix components are interfering with the ionization of DMAA in the mass spectrometer source.

Solutions:

  • Optimize Sample Preparation: The goal is to remove interfering components before injection. Dietary supplement matrices can be complex, containing lipids, proteins, and various synthetic compounds.[7]

    • Solid-Phase Extraction (SPE): Use a cation-exchange SPE cartridge to selectively retain the basic DMAA molecule while washing away neutral and acidic interferences.

    • Liquid-Liquid Extraction (LLE): An acid-base LLE can effectively clean up the sample. DMAA can be extracted from an alkaline aqueous solution into an organic solvent, and then back-extracted into an acidic aqueous solution for analysis.

    • Dilution: A simple "dilute-and-shoot" approach can be effective if the DMAA concentration is high enough. Diluting the sample extract reduces the concentration of matrix components, thereby lessening their impact.[5]

  • Improve Chromatographic Separation: If interfering compounds co-elute with DMAA, adjusting the chromatography can resolve the issue.

    • Change Gradient: Modify the mobile phase gradient to better separate DMAA from the matrix interferences.

    • Alternative Column Chemistry: While C18 columns are common, DMAA is a polar compound that can have low retention under standard reversed-phase conditions. Consider using an aqueous normal-phase or a mixed-mode column to improve retention and separation from matrix components.

  • Use a Robust Calibration Strategy: When matrix effects cannot be eliminated, their impact must be compensated for during calibration.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract (a supplement known to be free of DMAA) that has undergone the same extraction procedure as the samples. This ensures that the standards and samples experience similar matrix effects.[4][8]

    • Standard Addition: This method involves adding known amounts of DMAA standard to aliquots of the sample itself. It is highly effective for complex and variable matrices where a representative blank matrix is unavailable.[9][10]

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable method. A SIL-IS (e.g., DMAA-d3) is chemically identical to DMAA and will co-elute, experiencing the exact same matrix effects and variations in instrument response. By monitoring the ratio of the analyte to the internal standard, accurate quantification can be achieved.

Experimental Protocols & Data

Table 1: Example Sample Preparation Protocol for DMAA in Powdered Supplements
StepProcedureDetails
1 Sample WeighingAccurately weigh 1.0 g of the homogenized supplement powder into a 50 mL centrifuge tube.
2 ExtractionAdd 15 mL of water and vortex for 1 minute. Add 20 mL of methanol and sonicate for 20 minutes to extract the analytes.
3 DilutionAdd methanol to bring the final volume to 50 mL.
4 FiltrationFilter the extract through a 0.22 µm PTFE syringe filter prior to LC-MS/MS analysis.
Protocol adapted from a multi-class illicit compound determination method.[11]
Table 2: Typical LC-MS/MS Parameters for DMAA Analysis
ParameterConditionReference
LC System Waters Acquity UPLC I-Class[11]
Column BEH C18 (2.1 mm x 150 mm, 3.5 µm)[11]
Mobile Phase A 0.1% Formic Acid in Water[11]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[11]
Flow Rate 0.3 mL/min[11]
Column Temp. 40 °C[11]
Injection Vol. 5 µL[11]
MS System Waters Xevo TQ-S Triple Quadrupole[11]
Ionization Mode ESI Positive[11]
Capillary Voltage 3.5 kV[11]
Desolvation Temp. 500 °C[11]
MRM Transitions Specific m/z values would be optimized for DMAA (e.g., Q1: 116.1, Q3: 99.1/57.1)[12]
Table 3: Illustrative Data for Matrix Effect Evaluation in Different Supplement Forms

This table presents hypothetical but realistic data to illustrate how results could be presented.

Supplement Matrix TypeDMAA Conc. (ng/mL)Peak Area (Neat Solvent)Peak Area (Post-Extraction Spike)Matrix Effect (%)Interpretation
Pre-Workout Powder 501,250,000700,00056%Severe Ion Suppression
Herbal Capsule 501,250,000950,00076%Moderate Ion Suppression
Liquid Energy Shot 501,250,0001,187,50095%Minimal Ion Suppression
Vitamin Tablet 501,250,0001,350,000108%Minor Ion Enhancement

Visual Guides

The following diagrams illustrate key concepts and workflows for addressing matrix effects.

MatrixEffect cluster_LC LC Eluent cluster_ESI ESI Source cluster_Suppression Ion Suppression Scenario LC_Output LC Column Output Droplet Charged Droplet (Analyte + Matrix) LC_Output->Droplet Nebulization Ionization Gas Phase Ions Droplet->Ionization Desolvation MS_Inlet To Mass Analyzer Ionization->MS_Inlet Sampling Reduced_Signal Reduced Analyte Signal Ionization->Reduced_Signal Matrix_Interference Co-eluting Matrix (e.g., Excipients) Matrix_Interference->Ionization Competes for charge Inhibits desolvation Analyte DMAA Analyte->Droplet

Caption: Conceptual diagram of ion suppression in the ESI source.

MatrixEffectEvaluation start Start: Evaluate Matrix Effect prep_solvent Prepare Analyte Standard in Neat Solvent (Solution A) start->prep_solvent prep_matrix Prepare Blank Matrix Extract (DMAA-free supplement) start->prep_matrix analyze Analyze Solutions A and B using identical LC-MS/MS method prep_solvent->analyze spike_matrix Spike Blank Extract with Analyte (Same conc. as Solution A) (Solution B) prep_matrix->spike_matrix spike_matrix->analyze compare Compare Peak Areas: Area(B) vs. Area(A) analyze->compare no_effect Result: No Significant Matrix Effect (Area B ≈ Area A) compare->no_effect Ratio ≈ 1 suppression Result: Ion Suppression (Area B < Area A) compare->suppression Ratio < 1 enhancement Result: Ion Enhancement (Area B > Area A) compare->enhancement Ratio > 1

Caption: Workflow for the quantitative evaluation of matrix effects.

TroubleshootingTree start Problem: Low/Inconsistent DMAA Signal check_cleanup Is sample cleanup adequate? start->check_cleanup improve_cleanup Implement/Optimize SPE or LLE check_cleanup->improve_cleanup No check_chroma Is DMAA peak chromatographically separated from interferences? check_cleanup->check_chroma Yes improve_cleanup->check_chroma improve_chroma Modify gradient or use alternative column check_chroma->improve_chroma No check_cal Is calibration method robust to matrix effects? check_chroma->check_cal Yes improve_chroma->check_cal use_sil Implement Stable Isotope-Labeled Internal Standard (Best) check_cal->use_sil No use_mm Use Matrix-Matched Calibration (Good) check_cal->use_mm No, SIL-IS unavailable use_sa Use Standard Addition (Good) check_cal->use_sa No, Blank Matrix unavailable end_node Problem Solved check_cal->end_node Yes use_sil->end_node use_mm->end_node use_sa->end_node

Caption: Decision tree for troubleshooting low DMAA signal intensity.

References

Stability issues of 4-methylhexan-2-amine in solution and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on addressing stability issues of 4-methylhexan-2-amine in solution and during storage. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 4-methylhexan-2-amine in solution?

A1: The stability of 4-methylhexan-2-amine, a primary aliphatic amine, can be influenced by several factors, including:

  • pH: Solutions at acidic or basic pH can promote hydrolysis. In acidic solutions, the amino group can be protonated, which may alter its reactivity.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the amine functional group.

  • Presence of Metal Ions: Certain metal ions can catalyze degradation reactions.

Q2: What are the recommended general storage conditions for 4-methylhexan-2-amine and its solutions?

A2: While specific stability data is not extensively published, general best practices for storing aliphatic amines suggest the following:

  • Solid Form (as hydrochloride salt): Store in a well-sealed container in a cool, dry place, protected from light.

  • Solutions: Store in tightly capped, light-resistant containers, preferably at refrigerated temperatures (2-8 °C) to minimize degradation. The choice of solvent is also critical; for aqueous solutions, the pH should be controlled.

Q3: What are the potential degradation pathways for 4-methylhexan-2-amine?

A3: Based on the general chemistry of primary amines, potential degradation pathways may include:

  • Oxidation: The primary amine group is susceptible to oxidation, which can lead to the formation of imines, oximes, or further degradation to smaller molecules.

  • Reaction with Carbon Dioxide: In the presence of CO2 (for example, from the air), amines can form carbamates, which can be a pathway to further degradation products.[1]

  • Photodegradation: Exposure to light can provide the energy for radical-initiated degradation reactions.

Q4: How can I determine the stability of my specific 4-methylhexan-2-amine formulation?

A4: A forced degradation study is the recommended approach to understand the stability of your specific formulation.[2][3][4] This involves subjecting the sample to a range of stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradants and establish a stability-indicating analytical method.[3][4]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Loss of potency in a 4-methylhexan-2-amine solution over time. Chemical degradation due to improper storage (e.g., exposure to light, elevated temperature, or air).1. Verify storage conditions. Store solutions in amber vials at recommended temperatures.2. Perform a stability study to determine the shelf-life under your storage conditions.3. Analyze for the presence of degradation products using a stability-indicating method like HPLC.
Appearance of unknown peaks in the chromatogram of a stored solution. Formation of degradation products.1. Conduct a forced degradation study to intentionally generate and identify potential degradation products.2. Use a mass spectrometer (LC-MS) to help elucidate the structure of the unknown peaks.
Inconsistent analytical results for the same batch of solution. Instability of the compound during the analytical procedure or improper sample handling.1. Evaluate the stability of the analyte in the analytical solvent and under the conditions of the method.2. Ensure consistent sample preparation and storage before analysis.
Precipitation or color change in the solution. Formation of insoluble degradation products or interaction with the container.1. Investigate the chemical compatibility of the solution with the container material.2. Characterize the precipitate to identify its composition.

Experimental Protocols

Protocol: Forced Degradation Study of 4-Methylhexan-2-amine in Solution

Objective: To investigate the degradation behavior of 4-methylhexan-2-amine under various stress conditions and to identify potential degradation products.

Materials:

  • 4-methylhexan-2-amine (or its hydrochloride salt)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with a suitable detector (e.g., UV or MS)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 4-methylhexan-2-amine in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for a specified time (e.g., 24, 48 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at 60°C for a specified time.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a specified time.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C or 80°C) in a light-protected container for a specified time.

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • If necessary, neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of 4-methylhexan-2-amine in each condition.

    • Identify and quantify the major degradation products.

    • Use the data to propose degradation pathways.

Data Presentation

Table 1: Example Summary of Forced Degradation Results for 4-Methylhexan-2-amine
Stress ConditionDurationTemperature% Assay of 4-methylhexan-2-amine% Total ImpuritiesMajor Degradant (RT)
0.1 M HCl48 hours60°C85.214.84.5 min
0.1 M NaOH48 hours60°C92.17.95.1 min
3% H₂O₂24 hoursRT78.521.53.8 min, 6.2 min
Thermal7 days80°C95.34.75.1 min
Photolytic1.2 million lux hoursRT98.11.9Not significant

Note: This is hypothetical data for illustrative purposes.

Table 2: Example Stability Data for 4-Methylhexan-2-amine Solution (2 mg/mL) at Different Storage Conditions
Storage ConditionTime Point% AssayAppearancepH
25°C / 60% RH 0 Months100.0Clear, colorless6.5
1 Month98.2Clear, colorless6.4
3 Months95.1Clear, colorless6.3
5°C 0 Months100.0Clear, colorless6.5
3 Months99.8Clear, colorless6.5
6 Months99.5Clear, colorless6.5

Note: This is hypothetical data for illustrative purposes.

Visualizations

Stability_Study_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Plan Define Stability Study Protocol SelectBatches Select Batches for Study Plan->SelectBatches ForcedDeg Forced Degradation Study SelectBatches->ForcedDeg StabilityStorage Place Batches on Stability (Long-term & Accelerated) SelectBatches->StabilityStorage IdentifyDegradants Identify & Characterize Degradants ForcedDeg->IdentifyDegradants Provides potential degradants AnalyticalTesting Analytical Testing at Time Points StabilityStorage->AnalyticalTesting DataAnalysis Analyze Data & Identify Trends AnalyticalTesting->DataAnalysis EstablishShelfLife Establish Shelf-Life & Storage Conditions DataAnalysis->EstablishShelfLife IdentifyDegradants->DataAnalysis

Caption: Workflow for a comprehensive stability study.

Potential_Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Extreme pH) Amine 4-Methylhexan-2-amine (Primary Amine) Imine Imine Intermediate Amine->Imine [O] HydrolysisProd Potential Hydrolysis Products Amine->HydrolysisProd H₂O / H⁺ or OH⁻ Oxime Oxime Imine->Oxime FurtherDeg Smaller Fragments (e.g., Aldehydes, Ketones) Imine->FurtherDeg

Caption: Illustrative potential degradation pathways for a primary amine.

References

Troubleshooting poor reproducibility in 4-methylhexan-2-amine bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-methylhexan-2-amine bioassays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the reproducibility of their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is 4-methylhexan-2-amine and what are its primary known effects?

4-methylhexan-2-amine, also known as methylhexanamine or 1,3-dimethylamylamine (DMAA), is a sympathomimetic amine.[1][2] Its physiological effects are similar to epinephrine, leading to increases in blood pressure, heart rate, and blood sugar levels.[1] It was originally developed as a nasal decongestant.[2] While it has been claimed to be a natural component of geranium oil, scientific evidence suggests it is of synthetic origin.[2]

Q2: We are observing significant well-to-well variability in our cell-based assay. What could be the cause?

High variability is a common issue in cell-based assays and can stem from several factors.[3][4] Inconsistent cell seeding is a primary culprit; ensure a homogenous cell suspension and use appropriate techniques to avoid clumping.[4] Another factor can be "edge effects" in microplates, where wells on the perimeter behave differently due to temperature and evaporation gradients. To mitigate this, consider leaving the outer wells empty and filling them with sterile media or PBS. Finally, ensure all reagents, including the 4-methylhexan-2-amine stock solution, are thoroughly mixed before application.

Q3: Our dose-response curve for 4-methylhexan-2-amine is not sigmoidal and appears erratic. What should we check?

An inconsistent dose-response curve can point to issues with compound stability, solubility, or the assay protocol itself. 4-methylhexan-2-amine is an aliphatic amine and its solubility can be influenced by pH.[5] Ensure your compound is fully dissolved in the assay medium and that the pH of the medium does not significantly change upon its addition. It is also crucial to perform a preliminary serial dilution of your sample to determine the optimal concentration range for your specific assay.[6]

Q4: We are seeing a gradual loss of 4-methylhexan-2-amine activity in our stock solutions. How can we improve its stability?

The stability of amine compounds can be sensitive to storage conditions. To maintain the integrity of your 4-methylhexan-2-amine stock, it is recommended to prepare small aliquots and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For working solutions, it is best to prepare them fresh for each experiment from a thawed aliquot.

Troubleshooting Guides

Issue 1: Poor Reproducibility Between Experiments

Symptoms:

  • Inconsistent IC50/EC50 values across different experimental runs.

  • High standard deviations between replicate plates.

  • Difficulty in replicating published data.

Possible Causes & Solutions:

CauseRecommended Solution
Cell Health & Passage Number Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before seeding.[3][4]
Reagent Variability Use the same lot of reagents (media, serum, etc.) for the duration of a study. If changing lots is unavoidable, perform a bridging study to ensure consistency.[3]
Inconsistent Incubation Times Standardize all incubation times precisely. Use a calibrated timer and be consistent with the time of day experiments are performed to minimize circadian rhythm effects in cells.
Environmental Fluctuations Ensure incubators are properly calibrated for temperature, CO2, and humidity.[3] Avoid opening the incubator door frequently.
Issue 2: Low Signal-to-Noise Ratio

Symptoms:

  • Weak signal from positive controls.

  • High background noise.

  • Difficulty in distinguishing between treated and untreated wells.

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal Cell Density Optimize cell seeding density to maximize the assay window. The cell number should be high enough for a measurable signal but avoid over-confluence.[3]
Incorrect Reagent Concentration Re-evaluate the concentrations of all assay reagents, including detection antibodies or substrates.
Inappropriate Plate Type Use the correct microplate for your assay type: clear plates for absorbance, black plates for fluorescence, and white plates for luminescence.[6]
Interference from Compound 4-methylhexan-2-amine may interfere with certain assay readouts. Run a control plate with the compound and assay reagents but without cells to check for direct interference.

Experimental Protocols

Protocol 1: General Cell-Based Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 2X stock of 4-methylhexan-2-amine dilutions in assay medium.

  • Cell Treatment: Remove the culture medium from the cells and add the 2X 4-methylhexan-2-amine dilutions. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Protocol 2: Quantification of 4-methylhexan-2-amine in Biological Samples (Adapted from LC-MS/MS methods)

This protocol provides a general workflow. Specific parameters will need to be optimized for your equipment and sample type.

  • Sample Preparation:

    • For urine samples, a simple dilution may be sufficient.[7]

    • For plasma or tissue homogenates, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is necessary.

  • Liquid Chromatography Separation:

    • Use a C8 or C18 reverse-phase column.[7]

    • Employ a gradient mobile phase, for example, starting with a high aqueous component (e.g., water with 0.1% formic acid) and ramping up the organic component (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry Detection:

    • Use an electrospray ionization (ESI) source in positive mode.[7]

    • Monitor for the specific mass-to-charge ratio (m/z) of 4-methylhexan-2-amine and its fragments. A common transition is m/z 116.2 -> 57.3.[7]

  • Quantification:

    • Prepare a standard curve using known concentrations of 4-methylhexan-2-amine in a matrix that mimics your samples.

    • Calculate the concentration in your unknown samples by comparing their peak areas to the standard curve.

Visualizations

TroubleshootingWorkflow Troubleshooting Poor Reproducibility start Poor Reproducibility Observed check_cells Verify Cell Health and Passage Number start->check_cells check_reagents Check Reagent Consistency (Lots, Prep) check_cells->check_reagents Cells OK optimize_seeding Optimize Cell Seeding Density check_cells->optimize_seeding Issue Found check_protocol Review Assay Protocol for Deviations check_reagents->check_protocol Reagents OK aliquot_reagents Aliquot and Store Reagents Properly check_reagents->aliquot_reagents Issue Found standardize_handling Standardize Pipetting and Incubation check_protocol->standardize_handling Issue Found run_controls Include Additional Controls (e.g., Edge Effect) check_protocol->run_controls Protocol OK optimize_seeding->check_reagents standardize_handling->run_controls aliquot_reagents->check_protocol re_evaluate Re-evaluate and Analyze Data run_controls->re_evaluate

Caption: A logical workflow for troubleshooting poor reproducibility.

SignalingPathway Hypothesized Sympathomimetic Action of 4-Methylhexan-2-amine compound 4-Methylhexan-2-amine neuron Sympathetic Neuron compound->neuron Acts on ne_release Increased Norepinephrine Release neuron->ne_release reuptake_inhibition Potential Reuptake Inhibition neuron->reuptake_inhibition receptor Adrenergic Receptors downstream_effects Downstream Cellular Effects (e.g., increased heart rate, vasoconstriction) receptor->downstream_effects ne_release->receptor Activates

Caption: Hypothesized signaling pathway for 4-methylhexan-2-amine.

ExperimentalWorkflow General Bioassay Workflow start Start seed_cells Seed Cells in Microplate start->seed_cells incubate_adhere Incubate for Adhesion (e.g., 24h) seed_cells->incubate_adhere prepare_compound Prepare Serial Dilutions of Compound incubate_adhere->prepare_compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate_treatment Incubate for Treatment Period treat_cells->incubate_treatment add_reagent Add Detection Reagent incubate_treatment->add_reagent read_plate Read Plate (Absorbance, Fluorescence, etc.) add_reagent->read_plate analyze Analyze Data (Dose-Response Curve) read_plate->analyze

Caption: A typical experimental workflow for a cell-based bioassay.

References

Technical Support Center: Optimizing DMAA Detection in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 1,3-dimethylamylamine (DMAA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding signal suppression in the mass spectrometric detection of DMAA.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of signal suppression when analyzing DMAA by LC-MS/MS?

Signal suppression in the analysis of 1,3-dimethylamylamine (DMAA) by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common issue that can significantly impact data quality and reproducibility. The primary causes are multifactorial and often related to the sample matrix and chromatographic conditions.

  • Matrix Effects: This is the most significant contributor to signal suppression. Co-eluting endogenous or exogenous compounds from the sample matrix can compete with DMAA for ionization in the mass spectrometer's source. Common interfering substances in biological matrices like plasma and urine include phospholipids, salts, and metabolites. In dietary supplements, complex herbal extracts and other active ingredients can also cause significant matrix effects.

  • Ionization Competition: Electrospray ionization (ESI), a common technique for DMAA analysis, is susceptible to competition for charge. If co-eluting compounds have a higher affinity for ionization than DMAA, they will be preferentially ionized, leading to a suppressed signal for the analyte of interest.

  • Mobile Phase Composition: The choice of mobile phase additives can influence ionization efficiency. While additives like trifluoroacetic acid (TFA) can improve chromatography, they are known to cause significant ion suppression. Conversely, additives like formic acid can enhance the signal.[1]

  • High Analyte Concentration: Although less common, excessively high concentrations of DMAA or a co-eluting internal standard can lead to self-suppression.

Q2: I'm observing low signal intensity for DMAA even after performing a protein precipitation. What could be the issue?

While protein precipitation (PPT) is a straightforward method for sample cleanup, it is often the least effective at removing matrix components that cause ion suppression.[2] If you are still experiencing low signal intensity after PPT, consider the following:

  • Incomplete Removal of Phospholipids: Phospholipids are a major cause of ion suppression in plasma and serum samples and are not effectively removed by simple protein precipitation with acetonitrile or methanol. These lipids can co-elute with DMAA and suppress its ionization.

  • Insufficient Dilution: If the sample is not sufficiently diluted after precipitation, the concentration of remaining matrix components may still be high enough to cause significant signal suppression.

  • Analyte Co-precipitation: In some cases, the analyte of interest can co-precipitate with the proteins, leading to lower recovery and a weaker signal.

To address this, you can try a more rigorous sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which are more effective at removing interfering substances.

Q3: Which sample preparation method is most effective for reducing signal suppression of DMAA?

The most effective sample preparation method depends on the sample matrix and the required sensitivity. Here is a comparison of common techniques:

  • Solid-Phase Extraction (SPE): Generally considered the most effective method for removing matrix interferences and achieving the cleanest extracts. Mixed-mode cation exchange SPE is particularly well-suited for basic compounds like DMAA, as it provides a high degree of selectivity.

  • Liquid-Liquid Extraction (LLE): A highly effective technique for reducing matrix effects, especially for removing highly polar or non-polar interferences. LLE can provide clean extracts and good analyte recovery.

  • Protein Precipitation (PPT): The simplest and fastest method, but as mentioned, it is the least effective at removing matrix components and is more prone to ion suppression.

Q4: What are the key considerations when selecting an internal standard for DMAA quantification?

The use of a suitable internal standard (IS) is crucial for accurate quantification and can help compensate for signal suppression. Key considerations include:

  • Structural Similarity: The ideal IS is a stable isotope-labeled version of the analyte (e.g., DMAA-d3). This ensures that the IS and the analyte have nearly identical chemical and physical properties, co-elute chromatographically, and experience the same degree of ion suppression.

  • Co-elution: The IS must co-elute with the analyte for effective compensation of matrix effects.

  • No Interference: The IS should not interfere with the detection of the analyte or other compounds in the sample.

  • Appropriate Concentration: An excessively high concentration of the internal standard can cause ion suppression of the analyte.[3] A common choice of internal standard for DMAA is 2-aminoheptane.[4]

Q5: How can I optimize my chromatographic conditions to minimize signal suppression?

Chromatographic optimization plays a vital role in separating DMAA from co-eluting matrix components.

  • Mobile Phase Additives: Use mobile phase additives that enhance ionization, such as 0.1% formic acid.[1] Avoid additives known to cause suppression, like TFA.

  • Gradient Elution: Employ a gradient elution profile that effectively separates DMAA from the "matrix effect zone," which often appears at the beginning and end of the chromatographic run.

  • Column Chemistry: Utilize a column with appropriate selectivity for basic compounds. While C18 columns are commonly used, aqueous normal-phase chromatography has also been shown to be effective for separating DMAA from other polar compounds in dietary supplements.[5]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the mass spectrometric analysis of DMAA.

Guide 1: Low or No DMAA Signal

This guide will help you diagnose the cause of a weak or absent DMAA signal.

Low_Signal_Troubleshooting start Low or No DMAA Signal Detected check_ms Is the MS instrument functioning correctly? (Check tuning, calibration, and system suitability) start->check_ms ms_issue Troubleshoot MS hardware and software. Consult instrument manual. check_ms->ms_issue No check_lc Is the LC system delivering sample to the MS? (Check for leaks, pressure, and flow) check_ms->check_lc Yes lc_issue Troubleshoot LC system. Check pump, lines, and autosampler. check_lc->lc_issue No check_chromatography Is there a chromatographic peak for DMAA? check_lc->check_chromatography Yes no_peak Potential Issues: - Incorrect injection volume - Sample degradation - Wrong vial position check_chromatography->no_peak No peak_present Signal Suppression is Likely check_chromatography->peak_present Yes optimize_sample_prep Optimize Sample Preparation (Switch to LLE or SPE) peak_present->optimize_sample_prep optimize_chromatography Optimize Chromatography (Adjust gradient, mobile phase) peak_present->optimize_chromatography use_is Use a Stable Isotope-Labeled Internal Standard peak_present->use_is

Caption: Troubleshooting workflow for low or no DMAA signal.

Guide 2: Poor Peak Shape

This guide addresses common issues related to DMAA peak shape in your chromatogram.

Peak_Shape_Troubleshooting start Poor DMAA Peak Shape (Tailing, Fronting, or Broadening) check_column Is the analytical column in good condition? start->check_column column_issue Actions: - Flush the column - Replace the guard column - Replace the analytical column check_column->column_issue No check_mobile_phase Is the mobile phase composition appropriate? check_column->check_mobile_phase Yes mobile_phase_issue Actions: - Ensure correct pH for DMAA (basic compound) - Use fresh, high-purity solvents and additives - Consider alternative additives (e.g., formic acid) check_mobile_phase->mobile_phase_issue No check_injection Is the injection solvent compatible with the mobile phase? check_mobile_phase->check_injection Yes injection_issue Action: - Reconstitute the sample in a solvent similar to the initial mobile phase check_injection->injection_issue No check_overload Is the column overloaded? check_injection->check_overload Yes overload_issue Action: - Reduce injection volume or sample concentration check_overload->overload_issue Yes

Caption: Troubleshooting guide for poor DMAA peak shape.

Experimental Protocols

This section provides detailed methodologies for common sample preparation techniques used to reduce signal suppression in DMAA analysis.

Protocol 1: Liquid-Liquid Extraction (LLE) for DMAA in Complex Matrices

This protocol is adapted from a method for the extraction of DMAA from geranium plants and is suitable for complex botanical matrices.[4][6]

1. Sample Homogenization and Extraction:

  • Weigh approximately 10 g of the homogenized sample into a suitable container.

  • Add 50 mL of 0.5 M hydrochloric acid (HCl).

  • Sonicate the mixture for 60 minutes.

  • Centrifuge the mixture at 4000 x g for 10 minutes.

  • Collect the supernatant.

2. Liquid-Liquid Partition:

  • Take 4 mL of the supernatant and add 2 mL of hexane to a glass tube.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 2000 x g for 5 minutes to separate the layers.

  • The aqueous (lower) layer contains the DMAA. Carefully remove and discard the hexane (upper) layer.

3. Analysis:

  • The resulting aqueous extract can be directly injected into the LC-MS/MS system or diluted further with the mobile phase if necessary.

Protocol 2: Protein Precipitation (PPT) for DMAA in Plasma

This protocol is a simple and rapid method for preparing plasma samples for DMAA analysis.[4]

1. Precipitation:

  • To 100 µL of plasma in a microcentrifuge tube, add a suitable internal standard.

  • Add 300 µL of cold acetonitrile (or trichloroacetic acid solution).

  • Vortex the mixture for 1 minute to precipitate the proteins.

2. Centrifugation:

  • Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

3. Supernatant Collection:

  • Carefully transfer the supernatant to a clean tube or vial.

4. Analysis:

  • The supernatant can be injected directly or evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase.

Protocol 3: Mixed-Mode Cation Exchange Solid-Phase Extraction (SPE) for DMAA

This is a generic protocol for the extraction of basic compounds like DMAA from biological fluids and can be adapted for specific needs.[7]

1. Sample Pre-treatment:

  • Dilute 1 mL of the sample (e.g., urine, plasma) with 1 mL of 50 mM ammonium acetate (pH 6).

2. SPE Cartridge Conditioning:

  • Condition a mixed-mode cation exchange (e.g., C8/SCX) SPE cartridge with 1 mL of methanol.

  • Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate (pH 6).

3. Sample Loading:

  • Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.

4. Washing:

  • Wash the cartridge with 1 mL of 50 mM ammonium acetate (pH 6) to remove polar interferences.

  • Wash with 1 mL of 1 M acetic acid.

  • Wash with 1 mL of methanol to remove non-polar interferences.

5. Elution:

  • Elute the DMAA from the cartridge with 1-2 mL of 5% ammonium hydroxide in methanol.

6. Analysis:

  • The eluate can be evaporated to dryness and reconstituted in the mobile phase before injection into the LC-MS/MS system.

Data Presentation

The following tables summarize quantitative data on the effectiveness of different sample preparation methods for DMAA analysis.

Table 1: Comparison of Recovery Rates for Different Sample Preparation Methods

Sample Preparation MethodMatrixAnalyteAverage Recovery (%)Reference
Liquid-Liquid Extraction (LLE)Geranium Plant1,3-DMAA85.1 - 104.9[4][6]
1,4-DMAA82.9 - 101.8[4][6]
Protein Precipitation (TCA)Human PlasmaDMAA92.4 - 97.4[4]

Table 2: Impact of Purification on DMAA Signal Intensity in Geranium Extract

Sample TreatmentAnalyteRelative Signal Intensity Increase after PurificationReference
HCl Extract with Hexane Wash1,3-DMAA~35%[4]
1,4-DMAA~20%[4]

Signaling Pathways and Workflows

This section provides visual representations of experimental workflows and logical relationships to aid in understanding and troubleshooting.

Sample_Prep_Workflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) cluster_PPT Protein Precipitation (PPT) lle1 Sample Homogenization (e.g., with 0.5M HCl) lle2 Liquid-Liquid Partition (e.g., with Hexane) lle1->lle2 lle3 Collect Aqueous Phase lle2->lle3 analysis LC-MS/MS Analysis lle3->analysis spe1 Condition & Equilibrate Cartridge spe2 Load Sample spe1->spe2 spe3 Wash (multiple steps) spe2->spe3 spe4 Elute DMAA spe3->spe4 spe4->analysis ppt1 Add Precipitation Solvent (e.g., Acetonitrile) ppt2 Vortex & Centrifuge ppt1->ppt2 ppt3 Collect Supernatant ppt2->ppt3 ppt3->analysis start Sample start->lle1 start->spe1 start->ppt1

Caption: Overview of different sample preparation workflows for DMAA analysis.

References

Technical Support Center: Method Development for Separating Diastereomers of 2-Amino-4-Methylhexane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 2-amino-4-methylhexane (also known as DMAA) diastereomers.

Frequently Asked Questions (FAQs)

1. What are the common methods for separating the diastereomers of 2-amino-4-methylhexane?

The primary methods for separating the diastereomers of 2-amino-4-methylhexane include:

  • Gas Chromatography (GC) with a chiral stationary phase (CSP), often requiring derivatization of the amino group.

  • High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

  • Supercritical Fluid Chromatography (SFC) with a chiral stationary phase, which can offer faster separations.

  • Diastereomeric Salt Crystallization , which involves reacting the racemic amine with a chiral acid to form diastereomeric salts that can be separated based on differences in solubility.

  • Capillary Electrophoresis (CE) with a chiral selector in the buffer.

2. How many diastereomers does 2-amino-4-methylhexane have?

2-amino-4-methylhexane has two chiral centers, which means it can exist as four stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). These form two pairs of enantiomers, which are diastereomers to the other pair.

3. Do I need to derivatize 2-amino-4-methylhexane for chiral GC analysis?

Yes, derivatization is highly recommended for the GC analysis of 2-amino-4-methylhexane. The primary amino group can cause peak tailing and poor chromatographic performance on many GC columns. Derivatization with reagents like pentafluoropropionic anhydride (PFPA) or (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) improves volatility and chromatographic peak shape, facilitating better separation on a chiral stationary phase.

4. What type of HPLC column is best for separating 2-amino-4-methylhexane diastereomers?

Polysaccharide-based chiral stationary phases, such as those with cellulose or amylose derivatives, are generally a good starting point for the chiral separation of amines like 2-amino-4-methylhexane.[1] Columns like Chiralcel® OD-H and Chiralpak® AD have shown success in separating a wide range of basic compounds.[1]

5. Can I separate the diastereomers without a chiral column?

Yes, it is possible to separate diastereomers on a standard achiral column (like a C18 column) after derivatizing the 2-amino-4-methylhexane with a chiral derivatizing agent. This reaction creates diastereomers that have different physical properties and can be separated by standard chromatography.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is a starting point for the separation of all four diastereomers of 2-amino-4-methylhexane after derivatization.

Objective: To separate and identify the four diastereomers of 2-amino-4-methylhexane.

Derivatization Agent: (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

Experimental Workflow:

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis start Racemic 2-amino-4-methylhexane regenerate Regenerate with NaOH start->regenerate 1. extract Extract with 0.1% triethylamine in hexane regenerate->extract 2. derivatize Derivatize with (R)-MTPA-Cl extract->derivatize 3. evaporate Evaporate to dryness derivatize->evaporate 4. reconstitute Reconstitute in anhydrous ethyl acetate evaporate->reconstitute 5. inject Inject into GC-MS reconstitute->inject 6. separate Chromatographic Separation inject->separate 7. detect Mass Spectrometric Detection separate->detect 8. data Data Analysis detect->data 9.

Caption: Workflow for GC-MS analysis of 2-amino-4-methylhexane diastereomers.

GC-MS Parameters:

ParameterValue
Column 5% Diphenyl-95% dimethylpolysiloxane (30 m x 0.25 mm x 0.25 µm)
Injector Temperature 280 °C
Oven Program Start at 140 °C, ramp to 215 °C
Flow Rate 1 mL/min
Carrier Gas Helium
Detection Mass Spectrometry (MS)

Reference: Preliminary data suggests this method can separate the four diastereomers within 12 minutes.[2]

High-Performance Liquid Chromatography (HPLC) Method Development Strategy

Objective: To develop an HPLC method for the baseline separation of 2-amino-4-methylhexane diastereomers.

Method Development Workflow:

HPLC_Method_Dev start Start: Racemic 2-amino-4-methylhexane column_selection Column Screening (e.g., Chiralcel OD-H, Chiralpak AD) start->column_selection mobile_phase_screening Mobile Phase Screening (Normal Phase: Hexane/Alcohol) (Reversed Phase: ACN/Water/Buffer) column_selection->mobile_phase_screening additive_optimization Additive Optimization (e.g., TFA, DEA) mobile_phase_screening->additive_optimization parameter_optimization Parameter Optimization (Flow Rate, Temperature) additive_optimization->parameter_optimization validation Method Validation parameter_optimization->validation end Final Method validation->end

Caption: HPLC method development strategy for chiral separation.

Initial Screening Conditions:

ParameterNormal PhaseReversed Phase
Columns Chiralcel® OD-H, Chiralpak® ADChiralcel® OD-RH, Chiralpak® AD-R
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Acetonitrile / Water with 0.1% Formic Acid (50:50, v/v)
Additive 0.1% Diethylamine (DEA) for basic compounds0.1% Trifluoroacetic Acid (TFA) if needed
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV (e.g., 210 nm) or MSUV (e.g., 210 nm) or MS

Note: This is a starting point. The mobile phase composition, additives, and other parameters should be systematically varied to achieve optimal separation.

Diastereomeric Salt Crystallization

This protocol provides a general framework for the separation of 2-amino-4-methylhexane diastereomers via crystallization.

Objective: To separate the enantiomeric pairs of 2-amino-4-methylhexane through the formation and crystallization of diastereomeric salts.

General Procedure:

Diastereomeric_Crystallization start Racemic 2-amino-4-methylhexane dissolve Dissolve in a suitable solvent start->dissolve add_resolver Add a chiral resolving agent (e.g., Di-p-toluoyl-D-tartaric acid) dissolve->add_resolver crystallize Induce crystallization (cooling, slow evaporation) add_resolver->crystallize separate Separate crystals (filtration) crystallize->separate wash Wash crystals separate->wash liberate Liberate the free amine (e.g., by adding base) wash->liberate end Enriched Enantiomer liberate->end

Caption: General workflow for diastereomeric salt crystallization.

Key Parameters to Optimize:

ParameterDescription
Chiral Resolving Agent Tartaric acid derivatives (e.g., di-p-toluoyl-D-tartaric acid) are common for resolving amines.[3]
Solvent The choice of solvent is critical and will influence the solubility of the diastereomeric salts. Alcohols or aqueous mixtures are often used.
Stoichiometry The molar ratio of the resolving agent to the racemic amine should be optimized.
Temperature The crystallization temperature profile (cooling rate) can significantly impact the purity of the isolated diastereomer.

Troubleshooting Guides

GC-MS Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing - Active sites in the injector liner or on the column. - Incomplete derivatization.- Use a deactivated liner. - Trim the first few centimeters of the column. - Optimize derivatization conditions (time, temperature, reagent excess).
Peak Splitting or Broadening - Improper column installation. - Incompatible solvent for splitless injection. - Column overload.- Ensure the column is cut cleanly and installed at the correct depth in the injector. - Use a solvent that is compatible with the stationary phase. - Dilute the sample.
Poor Resolution of Diastereomers - Suboptimal oven temperature program. - Incorrect flow rate. - Inappropriate chiral stationary phase.- Optimize the temperature ramp rate; a slower ramp can improve resolution. - Adjust the flow rate to the column's optimal linear velocity. - Screen different chiral GC columns.
Ghost Peaks - Carryover from previous injections. - Contaminated syringe or injector.- Run a blank gradient after each sample. - Clean the syringe and injector port.
HPLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No Separation of Enantiomers - Inappropriate chiral stationary phase. - Mobile phase composition is not optimal.- Screen different types of chiral columns (e.g., polysaccharide, Pirkle, cyclodextrin). - Systematically vary the mobile phase composition (e.g., ratio of organic modifier to hexane in normal phase).
Poor Peak Shape (Tailing) - Secondary interactions with residual silanols on the silica support. - Mismatch between sample solvent and mobile phase.- Add a basic modifier like diethylamine (DEA) to the mobile phase for basic analytes. - Dissolve the sample in the mobile phase.
Unstable Retention Times - Column not equilibrated. - Changes in mobile phase composition. - Temperature fluctuations.- Ensure the column is fully equilibrated with the mobile phase before injection. - Prepare fresh mobile phase daily and degas thoroughly. - Use a column oven to maintain a constant temperature.
Low Resolution - Mobile phase too strong or too weak. - High flow rate. - Inappropriate temperature.- Optimize the mobile phase composition to achieve a good balance between retention and separation. - Reduce the flow rate. - Investigate the effect of temperature on the separation; sometimes sub-ambient temperatures improve chiral resolution.

References

Best practices for handling and disposal of 4-methylhexan-2-amine HCl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling and disposing of 4-methylhexan-2-amine HCl. It includes troubleshooting guides and frequently asked questions in a user-friendly format to address specific issues that may be encountered during laboratory experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to potential problems that may arise when working with 4-methylhexan-2-amine HCl.

1. Handling and Storage

  • Q: What are the primary hazards associated with 4-methylhexan-2-amine HCl?

    • A: 4-Methylhexan-2-amine HCl is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. It may also cause respiratory irritation. It is important to handle this compound with appropriate personal protective equipment (PPE).

  • Q: What personal protective equipment (PPE) should I use when handling 4-methylhexan-2-amine HCl?

    • A: Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. When handling the powder outside of a fume hood, a respirator may be necessary to avoid inhaling dust particles.

  • Q: The 4-methylhexan-2-amine HCl powder appears clumpy. Is it still usable?

    • A: 4-Methylhexan-2-amine HCl can be hygroscopic, meaning it absorbs moisture from the air, which can cause clumping. While it may still be usable, the water content could affect reaction stoichiometry. For moisture-sensitive reactions, it is recommended to dry the compound under vacuum. To prevent clumping, store it in a tightly sealed container in a desiccator or a dry, cool place.

  • Q: How should I store 4-methylhexan-2-amine HCl?

    • A: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids. Keep the container tightly closed to prevent moisture absorption.

2. Experimental Procedures

  • Q: I am trying to perform a reaction with 4-methylhexan-2-amine HCl, but it is not dissolving in my organic solvent. What can I do?

    • A: As a hydrochloride salt, this compound has high polarity and is generally soluble in water and some polar protic solvents like methanol and ethanol, but has low solubility in many common aprotic organic solvents. For reactions requiring an aprotic solvent, you will likely need to "free-base" the amine. This involves dissolving the HCl salt in an aqueous solution and adding a base (e.g., sodium hydroxide or sodium bicarbonate) to deprotonate the amine, which can then be extracted into an organic solvent.

  • Q: My N-alkylation reaction with 4-methylhexan-2-amine is resulting in multiple products (over-alkylation). How can I improve the selectivity for mono-alkylation?

    • A: Over-alkylation is a common side reaction when using primary amines. To favor mono-alkylation, you can try the following:

      • Use a large excess of the primary amine relative to the alkylating agent.

      • Perform the reaction at a lower temperature to reduce the rate of the second alkylation.

      • Consider using a protecting group strategy if the above methods are not effective.

  • Q: During the workup of my reaction, I am having trouble separating my N-alkylated product from the unreacted 4-methylhexan-2-amine. What is the best way to do this?

    • A: An acid wash is an effective method for removing unreacted primary and secondary amines. By washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl), the basic amines will be protonated and move into the aqueous layer, while your potentially less basic tertiary amine product (if fully alkylated) may remain in the organic layer. The separation can then be confirmed by thin-layer chromatography (TLC).

3. Disposal

  • Q: How do I properly dispose of unused 4-methylhexan-2-amine HCl?

    • A: Unused 4-methylhexan-2-amine HCl should be disposed of as hazardous chemical waste. It should not be poured down the drain or thrown in the regular trash. Follow your institution's specific guidelines for chemical waste disposal, which typically involve placing it in a clearly labeled, sealed container for collection by your environmental health and safety department.

  • Q: What is the correct procedure for disposing of reaction waste containing 4-methylhexan-2-amine HCl and organic solvents?

    • A: Reaction waste should be collected in a designated hazardous waste container that is compatible with all components of the mixture. The container must be clearly labeled with all chemical constituents. Do not mix incompatible waste streams.

  • Q: How do I decontaminate glassware that has been in contact with 4-methylhexan-2-amine HCl?

    • A: Rinse the glassware with a suitable solvent (e.g., water or ethanol) to remove the bulk of the chemical. The initial rinseate should be collected and disposed of as hazardous waste. After the initial rinse, the glassware can typically be washed with soap and water.

Data Presentation

Physicochemical and Toxicological Data for 4-Methylhexan-2-amine HCl

PropertyValueReference
Molecular Formula C₇H₁₈ClN[Generic Safety Data Sheet]
Molecular Weight 151.68 g/mol [Generic Safety Data Sheet]
Appearance White to off-white solid/powder[Generic Safety Data Sheet]
Melting Point 128-132 °C[Generic Safety Data Sheet]
Solubility Soluble in water[Generic Safety Data Sheet]
Acute Oral LD50 (Rat) Harmful if swallowed[Generic Safety Data Sheet]
Skin Irritation Causes skin irritation[Generic Safety Data Sheet]
Eye Irritation Causes serious eye irritation[Generic Safety Data Sheet]

Experimental Protocols

Protocol: Reductive Amination of an Aldehyde with 4-Methylhexan-2-amine

This protocol is a representative example of a common reaction involving a primary amine. Note: This is a general procedure and may need to be optimized for specific substrates.

Materials:

  • 4-methylhexan-2-amine HCl

  • Aldehyde of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard glassware for extraction and drying

Procedure:

  • Free-basing the amine:

    • Dissolve 4-methylhexan-2-amine HCl (1.0 eq) in deionized water.

    • Slowly add 1 M NaOH solution while stirring until the pH of the solution is >10.

    • Extract the free amine into dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the free amine. Caution: The free amine is volatile.

  • Reductive Amination:

    • Dissolve the free 4-methylhexan-2-amine (1.0 eq) and the aldehyde (1.0-1.2 eq) in dichloromethane in a round-bottom flask.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.

    • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: The reaction may be exothermic.

    • Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

Handling_and_Disposal_Workflow Workflow for Handling and Disposal of 4-Methylhexan-2-amine HCl start Start: Obtain 4-methylhexan-2-amine HCl assess_hazards Assess Hazards (SDS) start->assess_hazards don_ppe Don Personal Protective Equipment (PPE) assess_hazards->don_ppe weigh_handle Weigh and Handle in Ventilated Area don_ppe->weigh_handle experiment Perform Experiment weigh_handle->experiment unused_material Unused Material experiment->unused_material reaction_waste Reaction Waste experiment->reaction_waste contaminated_glassware Contaminated Glassware experiment->contaminated_glassware dispose_solid Dispose as Solid Hazardous Waste unused_material->dispose_solid dispose_liquid Dispose as Liquid Hazardous Waste reaction_waste->dispose_liquid decontaminate Decontaminate Glassware (Collect Rinse) contaminated_glassware->decontaminate end End dispose_solid->end dispose_liquid->end decontaminate->end

Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of 4-methylhexan-2-amine HCl.

Reductive_Amination_Troubleshooting Troubleshooting Logic for Reductive Amination start Start: Low Yield or Incomplete Reaction check_amine_form Is the amine in its free-base form? start->check_amine_form free_base Action: Perform free-basing with aqueous base and extract check_amine_form->free_base No check_reagents Are reagents dry and of good quality? check_amine_form->check_reagents Yes free_base->check_reagents dry_reagents Action: Dry amine and solvent; use fresh reducing agent check_reagents->dry_reagents No check_imine_formation Is imine formation incomplete? check_reagents->check_imine_formation Yes dry_reagents->check_imine_formation optimize_imine Action: Increase reaction time, add a dehydrating agent check_imine_formation->optimize_imine Yes check_reduction Is the reduction step slow or incomplete? check_imine_formation->check_reduction No optimize_imine->check_reduction optimize_reduction Action: Check reducing agent activity, increase equivalents check_reduction->optimize_reduction Yes fail Consult Further Literature check_reduction->fail No success Problem Resolved optimize_reduction->success

Caption: A logical troubleshooting guide for a reductive amination reaction involving 4-methylhexan-2-amine.

Addressing solubility challenges of methylhexanamine in non-polar solvents

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Methylhexanamine Solubility

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with methylhexanamine in non-polar solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my methylhexanamine (DMAA) not dissolving in a non-polar solvent like hexane or toluene?

Methylhexanamine has an amphiphilic chemical structure, meaning it contains both polar and non-polar regions.[1] The molecule consists of a polar primary amine group (-NH2) and a non-polar seven-carbon aliphatic backbone.[1] While the carbon backbone has an affinity for non-polar solvents, the polar amine group requires polar interactions, such as hydrogen bonding, for effective solvation.[1] Purely non-polar solvents cannot adequately solvate the polar amine head, leading to limited solubility.[1]

Q2: What is the general solubility profile of methylhexanamine?

Precise quantitative solubility data (e.g., in mg/mL) is not consistently available across a wide range of non-polar solvents in published literature. However, a qualitative profile can be assembled based on its physicochemical properties and available data. The molecule is a weak base and its solubility is highly dependent on the solvent's polarity and its own protonation state.[2]

Table 1: Qualitative Solubility Profile of Methylhexanamine (Free Base)
Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Water, EthanolSlightly Soluble to Very SolubleThe amine group can form hydrogen bonds with the solvent.[1] Solubility in water decreases as the non-polar carbon chain size increases.[3] Ethanol is a very good solvent.[4]
Polar Aprotic DMSO, AcetonitrileSolubleThese solvents can solvate the polar amine group without protonating it.
Moderately Non-Polar Diethyl Ether, ChloroformVery SolubleThese solvents offer a balance, capable of solvating both the alkyl chain and, to some extent, the polar amine group through dipole-dipole interactions.[4]
Highly Non-Polar Hexane, Toluene, HeptaneLimited to PoorThese solvents lack any polarity to effectively solvate the polar amine group, leading to poor interaction and low solubility.[1]
Aqueous Acid Dilute HCl, Dilute H₂SO₄Very SolubleThe amine acts as a base, forming a protonated ammonium salt (R-NH₃⁺), which is an ionic compound and highly soluble in aqueous media.[4]

Q3: How can I increase the solubility of methylhexanamine in my non-polar solvent system?

There are three primary strategies to address this challenge:

  • Co-Solvency: This is the most common and effective method. It involves adding a small amount of a secondary solvent (a co-solvent) that is miscible with the primary non-polar solvent but has higher polarity.[5][6] This co-solvent helps to bridge the polarity gap between the methylhexanamine and the non-polar solvent.[5]

  • Temperature Adjustment: The solubility of most organic solids, including methylhexanamine, generally increases with temperature.[1] Carefully heating the solvent system may improve dissolution.

  • Use of Surfactants: For specific applications like formulation development, surfactants can be used to create micelles that encapsulate the methylhexanamine molecule, increasing its apparent solubility in the bulk medium.

Q4: Which co-solvents are most effective for non-polar systems?

The ideal co-solvent should be miscible with your primary non-polar solvent and have enough polarity to interact with methylhexanamine's amine group. Common choices include:

  • Alcohols: Ethanol or isopropanol.

  • Ethers: Tetrahydrofuran (THF).

  • Chlorinated Solvents: Chloroform or dichloromethane.

It is recommended to start with a small percentage of the co-solvent (e.g., 1-10% v/v) and incrementally increase it until the desired solubility is achieved.

Q5: Will adjusting the pH of my system improve solubility in a non-polar solvent?

No, adjusting the pH with acid will be counterproductive. Methylhexanamine is a weak base. Adding an acid will protonate the amine group, forming an ammonium salt.[2] This salt is ionic and highly polar, making it even less soluble in non-polar solvents. For solubility in non-polar media, you must ensure the methylhexanamine remains in its neutral, free-base form.

Troubleshooting Guides & Protocols

This section provides a logical workflow for addressing solubility issues and a detailed protocol for systematically measuring solubility.

Guide 1: Troubleshooting Workflow for Solubility Enhancement

If you are facing poor solubility, follow this decision-making workflow to identify an appropriate strategy.

G start Start: Methylhexanamine Insoluble in Non-Polar Solvent strategy Select Initial Strategy start->strategy temp Strategy 1: Increase Temperature strategy->temp Simple & Quick cosolvent Strategy 2: Use Co-Solvent strategy->cosolvent Most Common surfactant Strategy 3: Use Surfactant (Formulations) strategy->surfactant Application Specific check_temp Is solubility now sufficient? temp->check_temp check_cosolvent Is solubility now sufficient? cosolvent->check_cosolvent check_surfactant Is solubility now sufficient? surfactant->check_surfactant success Success: Proceed with Experiment check_temp->success Yes fail Re-evaluate: - Change primary solvent - Increase co-solvent % - Combine strategies check_temp->fail No check_cosolvent->success Yes check_cosolvent->fail No check_surfactant->success Yes check_surfactant->fail No fail->strategy

Caption: A decision tree for troubleshooting poor solubility.

The diagram below illustrates the mechanism by which a co-solvent enhances solubility.

G cluster_0 Poor Solubility System cluster_1 Enhanced Solubility with Co-Solvent M Methylhexanamine (Polar Head + Non-Polar Tail) S Non-Polar Solvent (e.g., Hexane) M->S Repulsive Interaction (Polar-Nonpolar Mismatch) M2 Methylhexanamine Co Co-Solvent (e.g., Ethanol) M2->Co Favorable Interaction (Polar-Polar) S2 Non-Polar Solvent Co->S2 Favorable Interaction (Nonpolar-Nonpolar)

Caption: Conceptual model of co-solvency mechanism.

Experimental Protocols

Protocol 1: General Method for Equilibrium Solubility Determination

This protocol describes a standard "shake-flask" method to determine the equilibrium solubility of methylhexanamine in a chosen solvent system.[7][8] It is crucial that the solvent and solute are pure and the temperature is precisely controlled throughout the experiment.[7]

Materials:

  • Methylhexanamine (pure, free-base form)

  • Chosen solvent or solvent/co-solvent mixture

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Temperature-controlled incubator or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrumentation for quantification (e.g., HPLC, GC-MS)

Procedure:

  • Preparation: Add an excess amount of methylhexanamine to a glass vial. The goal is to have undissolved solid remaining at the end to ensure saturation.

  • Solvent Addition: Add a precise volume of the chosen solvent system to the vial.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for an extended period (24-48 hours is standard) to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. For a more complete separation, centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection: Carefully withdraw a sample from the clear supernatant, being cautious not to disturb the solid pellet.

  • Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

  • Quantification: Dilute the filtered sample with an appropriate solvent and analyze its concentration using a pre-validated analytical method (e.g., HPLC).

  • Calculation: The determined concentration represents the equilibrium solubility of methylhexanamine in that solvent system at the specified temperature. It is recommended to perform at least three replicate determinations.[8]

G step1 1. Add excess Methylhexanamine to vial step2 2. Add precise volume of solvent system step1->step2 step3 3. Seal and shake at constant temperature for 24-48h step2->step3 step4 4. Centrifuge to pellet excess solid step3->step4 step5 5. Withdraw supernatant carefully step4->step5 step6 6. Filter supernatant (0.22 µm filter) step5->step6 step7 7. Quantify concentration (e.g., HPLC, GC) step6->step7 result Result: Equilibrium Solubility (mg/mL) step7->result

Caption: Workflow for experimental solubility determination.

References

Validation & Comparative

Comparative Analysis of 4-Methylhexan-2-amine and Amphetamine: A Pharmacological Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the pharmacological, physiological, and behavioral effects of 4-methylhexan-2-amine (also known as DMAA or methylhexanamine) and amphetamine. The information is intended for researchers, scientists, and drug development professionals, with a focus on objective data presentation, experimental methodologies, and mechanistic insights.

Introduction and Chemical Profiles

4-Methylhexan-2-amine (DMAA) is a simple aliphatic amine that was initially developed by Eli Lilly and Company and marketed as a nasal decongestant in the 1940s.[1][2] It was later reintroduced into the market as a component in dietary and sports supplements, often touted as a "natural" stimulant derived from geranium oil, a claim that lacks scientific consensus.[1][3] Structurally, it is a straight-chain alkylamine.

Amphetamine is a potent central nervous system (CNS) stimulant belonging to the phenethylamine class.[4] It exists as two stereoisomers, dextroamphetamine and levoamphetamine, with the dextro-isomer being the more potent CNS stimulant.[4] Amphetamine and its derivatives are FDA-approved medications for the management of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[5][6]

Mechanism of Action: A Comparative Overview

Both 4-methylhexan-2-amine and amphetamine function as indirect-acting sympathomimetic agents, primarily by increasing the synaptic concentrations of catecholamine neurotransmitters, such as dopamine (DA) and norepinephrine (NE). However, their underlying mechanisms exhibit significant differences in complexity and potency.

Amphetamine exerts a multi-faceted influence on monoaminergic neurons. Its primary mechanisms include:

  • Transporter Inhibition: It competitively inhibits the reuptake of DA and NE by binding to the dopamine transporter (DAT) and norepinephrine transporter (NET).[7]

  • Vesicular Disruption: Amphetamine disrupts the vesicular monoamine transporter 2 (VMAT2), which is responsible for loading monoamines into synaptic vesicles for storage. This leads to an accumulation of neurotransmitters in the neuronal cytosol.[5][7]

  • Reverse Transport (Efflux): By interacting with monoamine transporters, amphetamine can induce a conformational change that reverses their function, causing them to transport neurotransmitters out of the presynaptic neuron and into the synaptic cleft.[8]

  • MAO Inhibition: At higher concentrations, amphetamine can inhibit monoamine oxidase (MAO), an enzyme that degrades neurotransmitters, further increasing their cytosolic levels.[4][9]

4-Methylhexan-2-amine (DMAA) appears to have a more constrained mechanism of action. Experimental evidence indicates that it acts as a competitive inhibitor of the dopamine and norepinephrine transporters.[10][11] Studies show that DMAA binds to the DAT substrate binding site, similar to amphetamine, and can stimulate DAT endocytosis.[10] However, it is substantially less potent than amphetamine and is not known to induce significant reverse transport or interact with VMAT2 to the same extent.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft VMAT2 VMAT2 Vesicle Synaptic Vesicle (DA, NE) VMAT2->Vesicle Cytosol_DA Cytosolic DA / NE Cytosol_DA->VMAT2 Packaging MAO MAO Cytosol_DA->MAO Degradation DAT_NET DAT / NET DAT_NET->Cytosol_DA Synapse_DA Synaptic DA / NE Synapse_DA->DAT_NET Reuptake Amphetamine Amphetamine Amphetamine->VMAT2 Inhibits Amphetamine->DAT_NET Inhibits & Reverses Amphetamine->MAO Inhibits DMAA 4-MHA (DMAA) DMAA->DAT_NET Inhibits

Fig. 1: Comparative Mechanism of Action at the Monoaminergic Synapse.

Comparative Pharmacodynamics: Transporter Inhibition

The primary molecular targets for both compounds are the plasma membrane monoamine transporters. The potency of a compound to inhibit transporter function is typically measured by its half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater potency.

Target TransporterCompoundIC₅₀ (µM)Source
Human Dopamine Transporter (hDAT) d-Amphetamine0.66[10]
4-Methylhexan-2-amine (DMAA)29.4[10]

Data presented are from a single comparative in vitro study using HEK-293 cells expressing the human dopamine transporter to ensure comparability.

Experimental Protocols

The quantitative data presented in this guide are derived from standardized in vitro assays designed to measure the interaction of compounds with monoamine transporters. A representative protocol for an uptake inhibition assay is detailed below.

Protocol: Monoamine Transporter Uptake Inhibition Assay

  • Cell Culture/Synaptosome Preparation:

    • Cell Lines: Human Embryonic Kidney (HEK-293) cells are stably or transiently transfected to express the human transporter of interest (e.g., hDAT, hNET).[10][12] Cells are cultured to confluence on 96-well plates.

    • Synaptosomes: Alternatively, synaptosomes (resealed nerve terminals) are prepared from specific rat brain regions. For DAT assays, the caudate is used; for NET and SERT, the whole brain minus the cerebellum and caudate is used.[13][14] Tissue is homogenized in ice-cold sucrose buffer and purified via centrifugation.[13]

  • Uptake Assay Procedure:

    • Cells or synaptosomes are washed and pre-incubated in a Krebs-phosphate buffer (pH 7.4) for approximately 10 minutes at 37°C.[13][15]

    • A range of concentrations of the test compound (e.g., DMAA or amphetamine) is added to the wells.

    • The uptake reaction is initiated by adding a constant, low concentration of a radiolabeled substrate, such as [³H]dopamine for DAT assays.[10][13]

    • To ensure transporter specificity, unlabeled blockers for other transporters are often included in the buffer (e.g., citalopram to block SERT during a DAT assay).[14]

  • Termination and Quantification:

    • After a short incubation period (typically 5-10 minutes), the uptake process is terminated rapidly. This is achieved by washing the cells with ice-cold buffer and using rapid vacuum filtration through glass fiber filters to separate the cells/synaptosomes from the buffer containing the free radioligand.[12][13]

    • The radioactivity trapped on the filters, which corresponds to the amount of [³H]dopamine transported into the cells, is quantified using a liquid scintillation counter.[13]

  • Data Analysis:

    • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine) and is subtracted from all values.

    • The data are plotted as percent inhibition versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.[12]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Culture Transfected Cells (e.g., hDAT-HEK) assay_setup Pre-incubate cells/ synaptosomes in buffer prep1->assay_setup prep2 Prepare Synaptosomes (e.g., Rat Striatum) prep2->assay_setup add_compounds Add Test Compounds (DMAA / AMPH) assay_setup->add_compounds add_radioligand Initiate uptake with [3H]Dopamine add_compounds->add_radioligand terminate Terminate via rapid vacuum filtration add_radioligand->terminate quantify Quantify Radioactivity (Scintillation Counting) terminate->quantify calculate Calculate % Inhibition vs. Control quantify->calculate plot Plot Dose-Response Curve calculate->plot determine Determine IC50 Value plot->determine

Fig. 2: General Experimental Workflow for a Monoamine Transporter Uptake Assay.

Comparative Physiological and Behavioral Effects

The differences in pharmacodynamic potency and mechanism translate to distinct physiological and behavioral profiles.

Effect CategoryAmphetamine4-Methylhexan-2-amine (DMAA)
Primary Use FDA-approved for ADHD, narcolepsy.[5]Formerly a nasal decongestant; later used in unregulated dietary supplements.[1]
Stimulant Effects Potent CNS stimulant causing euphoria, increased wakefulness, and focus.[6][9]Milder stimulant effects; described as less stimulating to the mind than amphetamine.[2]
Cognitive Effects Improves cognitive control, reaction time, and delays fatigue at therapeutic doses.[6]Marketed as an athletic performance enhancer, but robust clinical evidence is limited.[3]
Cardiovascular Increases heart rate and blood pressure; risk of tachycardia.[5]Known to narrow blood vessels and elevate blood pressure, which may lead to adverse cardiovascular events.[1][3]
Adverse Effects Insomnia, irritability, dry mouth, risk of dependence, and psychosis at high doses.[5][16]Headache, nervousness, tremors; associated with adverse events including shortness of breath and heart attack.[1][11]

A notable difference is amphetamine's significant impact on the brain's reward system via potent dopamine release, which contributes to its therapeutic effects in ADHD and its potential for misuse.[6][7] DMAA's effects are primarily driven by norepinephrine and, to a lesser extent, dopamine transporter inhibition, resulting in sympathomimetic effects like increased blood pressure and heart rate without the pronounced central effects of amphetamine.[3]

Conclusion

While both 4-methylhexan-2-amine and amphetamine are classified as indirect-acting sympathomimetics that interact with monoamine transporters, they are pharmacologically distinct compounds.

  • Potency: Amphetamine is significantly more potent, particularly at the dopamine transporter, with an IC₅₀ value approximately 45-60 times lower than that of DMAA.

  • Mechanism: Amphetamine possesses a complex mechanism involving transporter inhibition, VMAT2 disruption, and promotion of neurotransmitter efflux. DMAA's primary action appears to be limited to competitive inhibition of DAT and NET.

  • Effects: These pharmacological differences result in amphetamine being a potent CNS stimulant with profound effects on cognition and mood, warranting its use as a prescription therapeutic. DMAA produces milder stimulation with more pronounced peripheral sympathomimetic effects on the cardiovascular system.

This analysis underscores the importance of detailed pharmacological characterization to differentiate structurally similar compounds and predict their physiological and therapeutic outcomes.

References

A Comparative Guide to the Validation of a Novel Analytical Method for 1,3-DMAA Detection in Supplements

Author: BenchChem Technical Support Team. Date: November 2025

The detection of 1,3-dimethylamylamine (1,3-DMAA), a stimulant found in some dietary and sports nutrition supplements, is a critical analytical challenge due to safety concerns and regulatory scrutiny. This guide provides a comparative analysis of a novel pH-switchable deep eutectic solvent-based liquid phase microextraction (DES-LPME) method followed by high-performance liquid chromatography with a diode-array detector (HPLC-DAD) against established analytical techniques for 1,3-DMAA detection. This objective comparison, supported by experimental data, is intended for researchers, scientists, and professionals in drug development.

Comparison of Analytical Method Performance

The performance of the novel DES-LPME-HPLC-DAD method is compared with traditional methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Direct Analysis in Real Time-Mass Spectrometry (DART-MS). The following table summarizes the key validation parameters for each method.

Validation Parameter Novel DES-LPME-HPLC-DAD LC-MS/MS GC-MS DART-QToF-MS ¹H NMR
Linearity Range 0.05–100 µg/kg[1]0.10–10.00 ng/mL[2][3]0.2–0.8 mg/mL (derivatized)[4]Not explicitly stated1–21 g/kg[5]
Accuracy (Recovery) 90%–109%[1]85.1%–104.9%[2][3]85%–105% (spiked)[5]Not explicitly stated96% (average)[5]
Precision (RSD) Intra-day: 2.7%, Inter-day: 5.3%[1]2.9%–11.0%[2][3]1% (for an authentic sample)[5]Not explicitly statedNot explicitly stated
Limit of Detection (LOD) 0.02 µg/kg[1]1–2 pg (instrumental)[2][3]Not explicitly stated10 ng/mL[6]0.03 g/kg[5]
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated0.08 g/kg[5]Not explicitly statedNot explicitly stated

Experimental Protocols

Detailed methodologies for the novel and established analytical techniques are outlined below.

Novel Method: pH-Switchable Deep Eutectic Solvent-Based Liquid Phase Microextraction (DES-LPME) with HPLC-DAD

This method utilizes a pH-switchable deep eutectic solvent for the extraction of 1,3-DMAA from supplement samples, followed by analysis using HPLC-DAD.[1]

1. Sample Preparation:

  • Homogenize the supplement sample.

  • Accurately weigh a portion of the homogenized sample.

  • Dissolve the sample in a suitable solvent.

2. Microextraction Procedure:

  • Add 50 µL of the deep eutectic solvent to the sample solution.[1]

  • Induce phase separation by adding 100 µL of 4 mol/L KOH.[1]

  • Vortex for 40 seconds to facilitate the extraction of 1,3-DMAA into the DES phase.[1]

  • Centrifuge to separate the phases.

  • Collect the DES phase and back-extract the analyte by adding 100 µL of 4 mol/L HCl.[1]

3. HPLC-DAD Analysis:

  • Column: C18 reverse-phase column.

  • Mobile Phase: Optimized using a 32 full factorial design.[1]

  • Flow Rate: 1 mL/min.[1]

  • Detection Wavelength: 240 nm.[1]

  • Inject the acidic aqueous phase containing the extracted 1,3-DMAA into the HPLC system.

  • Quantify 1,3-DMAA based on the peak area at the specified retention time.

Established Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A sensitive and reliable method for the determination of 1,3-DMAA in supplements.[2][3]

1. Sample Preparation:

  • Extract the sample with 0.5 M HCl.[2][3]

  • Purify the extract using liquid-liquid partition with hexane.[2][3]

2. LC-MS/MS Analysis:

  • Column: C18 reverse-phase column.[2]

  • Mobile Phase: Optimized for the separation of 1,3-DMAA.

  • Ionization: Positive electrospray ionization (ESI).[2][3]

  • Detection: Tandem mass spectrometry (MS/MS) to monitor specific transitions for 1,3-DMAA.

  • The analysis of 1,3-DMAA by LC-MS/MS often results in two peaks due to the presence of two chiral centers, leading to four stereoisomers that can be separated into two diastereomeric pairs.[4]

Established Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of 1,3-DMAA typically requires derivatization to improve its chromatographic properties.[4]

1. Sample Preparation and Derivatization:

  • Extract 1,3-DMAA from the supplement matrix.

  • Derivatize the extracted 1,3-DMAA with an appropriate reagent, such as pentafluoropropionic anhydride (PFPA), to increase its volatility and thermal stability.[4]

2. GC-MS Analysis:

  • Column: A suitable capillary column for the separation of the derivatized analyte. A chiral column can be used to separate the stereoisomers.[4]

  • Carrier Gas: Helium.

  • Injection Mode: Split or splitless, depending on the concentration of the analyte.

  • Detection: Mass spectrometry in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.[7]

Visualizations

The following diagrams illustrate the experimental workflow of the novel DES-LPME-HPLC-DAD method and a comparison of its performance against established methods.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction DES-LPME cluster_analysis Analysis Sample Supplement Sample Homogenize Homogenization Sample->Homogenize Weigh Weighing Homogenize->Weigh Dissolve Dissolution Weigh->Dissolve Add_DES Add DES Dissolve->Add_DES Add_KOH Add KOH (Phase Separation) Add_DES->Add_KOH Vortex Vortexing Add_KOH->Vortex Centrifuge Centrifugation Vortex->Centrifuge Collect_DES Collect DES Phase Centrifuge->Collect_DES Add_HCl Add HCl (Back-Extraction) Collect_DES->Add_HCl HPLC HPLC-DAD Analysis Add_HCl->HPLC Quantify Quantification HPLC->Quantify

Caption: Experimental workflow for 1,3-DMAA detection using DES-LPME-HPLC-DAD.

performance_comparison cluster_new_method Novel DES-LPME-HPLC-DAD cluster_established_methods Established Methods (LC-MS/MS, GC-MS) New_LOD LOD: 0.02 µg/kg New_Accuracy Accuracy: 90-109% New_Precision Precision (RSD): 2.7-5.3% Est_LOD LOD: 1-2 pg (instrumental) Est_Accuracy Accuracy: 85-105% Est_Precision Precision (RSD): 1-11% Comparison Performance Comparison Comparison->New_LOD Comparison->New_Accuracy Comparison->New_Precision Comparison->Est_LOD Comparison->Est_Accuracy Comparison->Est_Precision

Caption: Comparison of key performance characteristics.

References

A Comparative Analysis of GC-MS and LC-MS/MS for the Quantification of Methylhexanamine

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the cross-validation of two powerful analytical techniques for the detection of the stimulant methylhexanamine.

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of methylhexanamine (MHA), also known as 1,3-dimethylamylamine (DMAA). For researchers and professionals in drug development and anti-doping, the choice of analytical methodology is critical for ensuring accuracy, sensitivity, and reliability. This document outlines the experimental protocols and presents a summary of performance data to aid in the selection and validation of the most suitable method for their specific needs.

Introduction to Methylhexanamine and Analytical Challenges

Methylhexanamine is a stimulant that has been illicitly included in dietary and sports nutrition supplements.[1][2] Its detection and quantification are of significant interest to regulatory bodies and anti-doping agencies. The analysis of MHA presents certain challenges due to its small, polar, and volatile nature, which can complicate chromatographic retention and separation.[3] Both GC-MS and LC-MS/MS are widely employed for the analysis of MHA in various matrices, including urine and supplement products.[1][4]

Comparative Quantitative Data

The performance of GC-MS and LC-MS/MS for the analysis of methylhexanamine can be evaluated through key validation parameters. The following table summarizes typical performance characteristics for each method based on published data. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Validation ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 5–7 ng/mL1-2 pg (instrumental)
Limit of Quantification (LOQ) 14–20 ng/mL1–2 ng/g (in plant sample)
Linearity (r²) > 0.98> 0.99
Precision (RSD%) < 10%2.9%–11.7%
Accuracy (Recovery %) 92%–110%82.9%–104.9%

Experimental Workflow: A Cross-Validation Approach

A robust cross-validation of analytical methods is essential to ensure the reliability and interchangeability of results. The following diagram illustrates a typical workflow for the cross-validation of GC-MS and LC-MS/MS for methylhexanamine analysis.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis cluster_validation Method Validation & Comparison Sample Test Sample (e.g., Urine, Supplement) Derivatization Derivatization (e.g., with TFAA or isobutyl chloroformate) Sample->Derivatization Extraction Sample Extraction (e.g., LLE or SPE) Sample->Extraction SpikedSample Spiked Sample SpikedSample->Derivatization SpikedSample->Extraction BlankSample Blank Matrix BlankSample->Derivatization BlankSample->Extraction GCMS_Analysis GC-MS Data Acquisition Derivatization->GCMS_Analysis GCMS_Data GC-MS Results (Concentration) GCMS_Analysis->GCMS_Data Comparison Statistical Comparison of Results (e.g., Bland-Altman, t-test) GCMS_Data->Comparison LCMS_Analysis LC-MS/MS Data Acquisition Extraction->LCMS_Analysis LCMS_Data LC-MS/MS Results (Concentration) LCMS_Analysis->LCMS_Data LCMS_Data->Comparison Validation Validation of Each Method (LOD, LOQ, Linearity, Precision, Accuracy) Validation->Comparison Conclusion Conclusion on Method Comparability Comparison->Conclusion

Workflow for Cross-Validation of GC-MS and LC-MS/MS Methods.

Detailed Experimental Protocols

GC-MS Methodology

Gas Chromatography-Mass Spectrometry for methylhexanamine typically necessitates a derivatization step to enhance the volatility and improve the chromatographic peak shape of the analyte.[2][4]

1. Sample Preparation and Derivatization:

  • For Urine Samples: A salting-out assisted liquid-liquid extraction (SALLE) can be employed.[4]

  • Derivatization: In-situ derivatization with isobutyl chloroformate is a common approach.[4] Another option is derivatization with trifluoroacetic anhydride (TFAA).[1][2] This step converts the polar amine into a less polar, more volatile derivative suitable for GC analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: An Agilent 6890N GC or similar, coupled to a 5973 MSD mass selective detector.[4]

  • Column: A non-polar column such as a Zebron ZB-5 (30 m × 0.25 mm I.D., 0.25 μm film thickness) is often used.[4]

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Injection Mode: Splitless or split injection may be used, depending on the concentration of the analyte.[5]

  • Temperature Program: A temperature gradient is optimized to ensure good separation of the analyte from matrix components.

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

LC-MS/MS Methodology

Liquid Chromatography-Tandem Mass Spectrometry often allows for the direct analysis of methylhexanamine without derivatization, which can simplify sample preparation.[4] However, sample clean-up is crucial to minimize matrix effects that can suppress the ionization of the analyte.[1][3]

1. Sample Preparation:

  • Extraction: For complex matrices like geranium plants, extraction with 0.5 M HCl followed by a liquid-liquid partition with hexane can be effective.[3] For urine or supplement samples, a simple dilution or protein precipitation followed by filtration may be sufficient.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A system capable of delivering accurate and reproducible gradients.

  • Column: A reverse-phase C8 or C18 column is commonly used for separation.[3][6]

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (often containing a modifier like formic acid to improve peak shape and ionization) and an organic solvent like acetonitrile or methanol.[3]

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically employed.[6]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for quantification. For methylhexanamine, a common transition is m/z 116.2 → 57.3.[6]

Conclusion

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantitative analysis of methylhexanamine. The choice between the two often depends on the specific requirements of the analysis, the available instrumentation, and the nature of the sample matrix.

  • GC-MS is a robust and widely available technique. While it typically requires a derivatization step, this can be automated. GC-MS may also be less susceptible to matrix effects compared to LC-MS.[6]

  • LC-MS/MS offers high sensitivity and selectivity and often allows for simpler sample preparation by avoiding derivatization. This makes it particularly suitable for high-throughput screening and the analysis of thermally labile compounds.

A thorough cross-validation, as outlined in this guide, is crucial when establishing multiple analytical methods for the same analyte. This ensures consistency and confidence in the reported data, which is paramount in regulated environments such as clinical and forensic toxicology and anti-doping analysis.

References

The Unsubstantiated Promise: 1,3-DMAA as an ADHD Therapeutic Alternative

Author: BenchChem Technical Support Team. Date: November 2025

A critical examination of the available scientific evidence reveals a significant absence of clinical data to support the use of 1,3-dimethylamylamine (1,3-DMAA) for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). While anecdotal reports and marketing claims have suggested its potential as a cognitive enhancer, 1,3-DMAA remains an unapproved and largely unstudied substance for this indication, with considerable safety concerns and a lack of legal status in many countries[1][2][3]. This guide provides a comparative analysis of 1,3-DMAA against established stimulant medications for ADHD, drawing upon the limited preclinical and pharmacokinetic data available for 1,3-DMAA and extensive clinical research on approved therapeutics.

Comparative Pharmacological Profiles

Currently, direct comparative efficacy studies between 1,3-DMAA and approved ADHD stimulants such as methylphenidate and amphetamines are nonexistent. The following table summarizes the known pharmacological and pharmacokinetic parameters, highlighting the significant data gap for 1,3-DMAA in a therapeutic context.

Parameter1,3-Dimethylamylamine (1,3-DMAA)AmphetamineMethylphenidate
Mechanism of Action Sympathomimetic amine; inhibits dopamine and norepinephrine transporters, stimulates norepinephrine release[2][4].Promotes the release of dopamine and norepinephrine; blocks their reuptake[5].Primarily blocks the reuptake of dopamine and norepinephrine.
Clinical Efficacy for ADHD Not established; no clinical trials conducted[2][3].Well-established efficacy in reducing ADHD symptoms[5].Well-established efficacy in reducing ADHD symptoms.
Approved Medical Use Formerly a nasal decongestant; currently not approved for any medical use[1][6].Approved for the treatment of ADHD and narcolepsy[5].Approved for the treatment of ADHD and narcolepsy.
Dosage for Performance Enhancement (unregulated) 25 to 300 mg (oral)[4][7].N/AN/A
Plasma Half-Life Approximately 8.45 hours[8][9].Varies by formulation (immediate vs. extended-release).Varies by formulation (immediate vs. extended-release).
Safety Concerns Cardiovascular risks (increased blood pressure, heart rate), potential for serious adverse events including stroke and death[1][10][11].Potential for abuse and dependence, cardiovascular effects, psychiatric side effects[5].Potential for abuse and dependence, cardiovascular effects, psychiatric side effects.
Legal Status Banned by many regulatory agencies including the US FDA and the World Anti-Doping Agency[1][3].Controlled substance available by prescription.Controlled substance available by prescription.

Signaling Pathways and Mechanisms of Action

The theoretical basis for 1,3-DMAA's potential stimulant effects lies in its interaction with monoamine neurotransmitter systems, similar to approved ADHD medications. However, the precise and comparative receptor binding affinities and downstream effects remain poorly characterized.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine Dopamine dat Dopamine Transporter (DAT) dopamine->dat Reuptake da_receptor Dopamine Receptor dopamine->da_receptor Binding norepinephrine Norepinephrine net Norepinephrine Transporter (NET) norepinephrine->net Reuptake ne_receptor Norepinephrine Receptor norepinephrine->ne_receptor Binding dmaa 1,3-DMAA dmaa->dat Inhibition dmaa->net Inhibition amphetamine Amphetamine amphetamine->dat Inhibition & Release amphetamine->net Inhibition & Release

Comparative mechanism of action of 1,3-DMAA and Amphetamine at the synapse.

Experimental Protocols

Detailed experimental protocols from clinical trials comparing 1,3-DMAA to other stimulants for ADHD are not available due to the absence of such studies. However, pharmacokinetic and mechanistic studies on 1,3-DMAA have been conducted.

Representative Pharmacokinetic Study Protocol (based on Schilling et al., 2013):

  • Objective: To determine the pharmacokinetic profile of a single oral dose of 1,3-DMAA.

  • Subjects: Healthy male volunteers.

  • Intervention: Administration of a single 25 mg oral dose of 1,3-DMAA.

  • Sampling: Blood samples collected at baseline and at multiple time points post-ingestion (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

  • Analysis: Plasma concentrations of 1,3-DMAA determined using high-performance liquid chromatography-mass spectrometry (HPLC-MS).

  • Outcome Measures: Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t1/2) were calculated.

start Study Start screening Subject Screening (Healthy Males) start->screening enrollment Enrollment screening->enrollment dosing Single Oral Dose (25mg 1,3-DMAA) enrollment->dosing sampling Serial Blood Sampling (0-24 hours) dosing->sampling analysis HPLC-MS Analysis of Plasma Samples sampling->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis end Study End pk_analysis->end

Workflow of a typical pharmacokinetic study for 1,3-DMAA.

Conclusion

References

In vitro comparison of the vasoconstrictive properties of DMAA and ephedrine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive in vitro comparison of the vasoconstrictive properties of 1,3-dimethylamylamine (DMAA) and ephedrine, targeted towards researchers, scientists, and drug development professionals. The following sections detail the known mechanisms of action, comparative potency, and a standardized experimental protocol for assessing vasoconstriction.

Introduction

DMAA and ephedrine are sympathomimetic amines known for their vasoconstrictive effects. Ephedrine has a long history of medicinal use for conditions like hypotension, while DMAA has been a component in dietary supplements, often promoted for its stimulant properties. Understanding their distinct and overlapping pharmacological profiles at the cellular level is crucial for predicting their physiological effects and potential therapeutic applications or toxicities. While direct comparative in vitro studies quantifying the vasoconstrictive potency of DMAA and ephedrine are not extensively available in the current body of scientific literature, this guide synthesizes the existing data on their mechanisms of action and provides a framework for their empirical comparison.

Quantitative Data Comparison

Direct comparative in vitro data on the vasoconstrictive potency (e.g., EC50, Emax) of DMAA and ephedrine from isolated tissue studies is limited. However, a comparison of their inhibitory activity on the norepinephrine transporter (NET) provides insight into their indirect sympathomimetic effects.

ParameterDMAAEphedrineReference
Vasoconstriction EC50 Data not available in searched literatureData not available in searched literature
Norepinephrine Transporter (NET) Inhibition IC50 0.4 µMData not available in searched literature[1]
Qualitative Vasoconstrictor Activity Animal studies suggest similar vasoconstrictor activity to ephedrine. Intravenous administration of DMAA is reported to have a more potent effect on blood pressure than ephedrine, while oral administration has a less potent effect.Well-established vasoconstrictor.[2]

Mechanism of Action and Signaling Pathways

Ephedrine

Ephedrine is a mixed-acting sympathomimetic amine. Its vasoconstrictive effects are mediated through two primary mechanisms:

  • Direct Agonism: Ephedrine directly stimulates α- and β-adrenergic receptors. The vasoconstriction is primarily due to its agonist activity at α1-adrenergic receptors on vascular smooth muscle cells.[3][4][5][6]

  • Indirect Action: It triggers the release of norepinephrine from sympathetic nerve terminals.[5][6] This released norepinephrine then acts on postsynaptic α1-adrenergic receptors to induce vasoconstriction.

The signaling pathway for ephedrine-induced vasoconstriction via α1-adrenergic receptors involves the activation of the Gq protein, leading to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to smooth muscle contraction and vasoconstriction.

Ephedrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ephedrine Ephedrine Alpha1_Receptor α1-Adrenergic Receptor Ephedrine->Alpha1_Receptor Direct Agonism NE_Vesicle Norepinephrine Vesicle Ephedrine->NE_Vesicle Induces Release Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor Binds Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca2 Ca2+ SR->Ca2 Releases Calmodulin Calmodulin Ca2->Calmodulin Binds to MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Phospho_Myosin_LC Phosphorylated Myosin Light Chain MLCK->Phospho_Myosin_LC Phosphorylates Myosin_LC Myosin Light Chain Myosin_LC->Phospho_Myosin_LC Contraction Vasoconstriction Phospho_Myosin_LC->Contraction NE_Vesicle->Norepinephrine Releases Sympathetic_Neuron Sympathetic Nerve Terminal

Caption: Signaling pathway of ephedrine-induced vasoconstriction.

DMAA

The precise mechanism of DMAA-induced vasoconstriction is not as well-characterized as that of ephedrine. It is known to be a sympathomimetic amine that promotes vasoconstriction.[7] The primary proposed mechanisms include:

  • Norepinephrine Transporter (NET) Inhibition: DMAA is an inhibitor of the norepinephrine transporter (NET).[1] By blocking the reuptake of norepinephrine from the synaptic cleft, DMAA increases the concentration and duration of action of norepinephrine at the synapse, leading to enhanced activation of α1-adrenergic receptors and subsequent vasoconstriction.

  • Trace Amine-Associated Receptor 1 (TAAR1) Activation: Some evidence suggests that phenethylamine-like compounds may exert direct vasoconstrictive effects through the activation of TAAR1, although this pathway requires further investigation for DMAA specifically.[8]

DMAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DMAA DMAA NET Norepinephrine Transporter (NET) DMAA->NET Inhibits Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Increased Activation NET->Norepinephrine Blocks Reuptake Contraction Vasoconstriction Alpha1_Receptor->Contraction Leads to Sympathetic_Neuron Sympathetic Nerve Terminal

Caption: Proposed signaling pathway of DMAA-induced vasoconstriction.

Experimental Protocols

The following protocol describes a standard in vitro method for comparing the vasoconstrictive properties of DMAA and ephedrine using an isolated aortic ring assay.

Isolated Aortic Ring Vasoconstriction Assay

1. Tissue Preparation:

  • Male Wistar rats (250-300g) are euthanized by an approved method.

  • The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1).

  • The aorta is cleaned of adherent connective and adipose tissue and cut into rings of approximately 3-4 mm in length.

  • The endothelial layer may be removed by gently rubbing the intimal surface with a fine wire, if endothelium-independent effects are to be studied.

2. Experimental Setup:

  • Aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

  • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 2.0 g, with the buffer being replaced every 15-20 minutes.

3. Experimental Procedure:

  • After equilibration, the viability of the aortic rings is assessed by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 60 mM).

  • The presence or absence of functional endothelium is confirmed by assessing the relaxation response to acetylcholine (e.g., 1 µM) in rings pre-contracted with phenylephrine (e.g., 1 µM).

  • Following washout and return to baseline tension, cumulative concentration-response curves are generated for DMAA and ephedrine.

  • Stock solutions of DMAA and ephedrine are prepared, and increasing concentrations are added to the organ bath in a stepwise manner (e.g., from 1 nM to 100 µM).

  • The contractile response at each concentration is allowed to reach a plateau before the next concentration is added.

4. Data Analysis:

  • The contractile responses are expressed as a percentage of the maximal contraction induced by KCl.

  • Concentration-response curves are plotted, and the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal contractile response) are calculated using a non-linear regression analysis (e.g., a sigmoidal dose-response curve).

  • Statistical comparisons between the EC50 and Emax values for DMAA and ephedrine are performed using appropriate statistical tests (e.g., Student's t-test or ANOVA).

Experimental_Workflow Start Start Euthanize_Rat Euthanize Rat Start->Euthanize_Rat Excise_Aorta Excise Thoracic Aorta Euthanize_Rat->Excise_Aorta Prepare_Rings Prepare Aortic Rings (3-4 mm) Excise_Aorta->Prepare_Rings Mount_Rings Mount Rings in Organ Bath Prepare_Rings->Mount_Rings Equilibrate Equilibrate (60-90 min, 2.0g tension) Mount_Rings->Equilibrate Viability_Test Viability Test (KCl) Equilibrate->Viability_Test Endothelium_Test Endothelium Function Test (ACh) Viability_Test->Endothelium_Test Washout Washout and Return to Baseline Endothelium_Test->Washout Generate_Curves Generate Cumulative Concentration-Response Curves (DMAA or Ephedrine) Washout->Generate_Curves Data_Analysis Data Analysis (EC50, Emax) Generate_Curves->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the isolated aortic ring assay.

Conclusion

Ephedrine exerts its vasoconstrictive effects through both direct α1-adrenergic receptor agonism and indirect norepinephrine release. DMAA's vasoconstrictive properties are primarily attributed to its inhibition of the norepinephrine transporter, leading to increased synaptic norepinephrine levels. While direct in vitro comparative data on their vasoconstrictive potency is lacking, the provided experimental protocol offers a robust method for such a comparison. Further research using standardized in vitro models is essential to quantitatively delineate the vasoconstrictive profiles of these two sympathomimetic amines, which will aid in a more precise understanding of their physiological and potential pathological effects.

References

A Head-to-Head Comparison of 4-Methylhexan-2-amine (1,3-DMAA) and 1,4-Dimethylamylamine (1,4-DMAA) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the available scientific data on two isomeric stimulant compounds.

This guide provides a comparative overview of 4-methylhexan-2-amine, more commonly known as 1,3-dimethylamylamine (1,3-DMAA), and its positional isomer, 1,4-dimethylamylamine (1,4-DMAA). Both are stimulants that have been found in dietary supplements, raising significant interest within the scientific and regulatory communities. This document is intended for researchers, scientists, and drug development professionals, offering a concise summary of the existing experimental data to facilitate further investigation and informed decision-making.

Chemical and Physical Properties

While both compounds share the same molecular formula and mass, their structural differences, specifically the position of a methyl group, can lead to distinct pharmacological and toxicological profiles.

Property4-Methylhexan-2-amine (1,3-DMAA)1,4-Dimethylamylamine (1,4-DMAA)
Synonyms 1,3-Dimethylamylamine, Methylhexanamine, Geranamine1,4-Dimethylpentylamine, 5-Methylhexan-2-amine
Molecular Formula C₇H₁₇NC₇H₁₇N
Molar Mass 115.22 g/mol 115.22 g/mol
Chemical Structure

Pharmacological Profile

A significant disparity exists in the available pharmacological data for these two isomers, with 1,3-DMAA being more extensively studied.

Mechanism of Action

4-Methylhexan-2-amine (1,3-DMAA) is understood to act as a sympathomimetic agent by inhibiting the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1] It is a competitive inhibitor of DAT, suggesting it competes with dopamine for uptake into presynaptic neurons.[2] This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant effects.[1]

dot

Caption: Postulated mechanisms of action for 1,3-DMAA and 1,4-DMAA.

Pharmacokinetics

Pharmacokinetic data for 1,4-DMAA in humans is not currently available.

Parameter4-Methylhexan-2-amine (1,3-DMAA)1,4-Dimethylamylamine (1,4-DMAA)
Oral Clearance 20.02 ± 5 L/hrData not available
Volume of Distribution 236 ± 38 LData not available
Terminal Half-Life 8.45 ± 1.9 hoursData not available
Peak Plasma Concentration (25 mg oral dose) ~70 ng/mLData not available
Time to Peak Plasma Concentration 3-5 hoursData not available
Data for 1,3-DMAA from a study in healthy men.[4]

Toxicological Assessment

The toxicological profile of 1,4-DMAA is largely uncharacterized, while some in vitro data and case reports are available for 1,3-DMAA.

4-Methylhexan-2-amine (1,3-DMAA) has been shown to induce cytotoxic effects in human lymphocytes at high concentrations (500 and 1000 mg/L) in vitro, but it did not exhibit genotoxic effects.[5] Case reports have associated the ingestion of products containing 1,3-DMAA with serious adverse events, including cerebral hemorrhage and cardiovascular issues.[5]

1,4-Dimethylamylamine (1,4-DMAA) has not been extensively studied for its toxicological effects. Due to its structural similarity to 1,3-DMAA, there are concerns that it may pose comparable cardiovascular risks.[6][7] Preliminary animal studies from the mid-20th century indicated that it has pressor effects (increases blood pressure).[6]

Experimental Protocols

Analysis of 1,3-DMAA and 1,4-DMAA in Biological Matrices and Supplements

A validated method for the simultaneous quantification of 1,3-DMAA and 1,4-DMAA utilizes High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS).[8]

Sample Preparation (Solid Supplements):

  • Weigh and dissolve the sample in a suitable solvent (e.g., methanol or water).

  • Vortex and sonicate to ensure complete dissolution.

  • Centrifuge to pelletize insoluble excipients.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the filtered sample to an appropriate concentration for LC-MS/MS analysis.

HPLC-MS/MS Parameters:

  • Chromatographic Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient of acidified water (e.g., with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is used. Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for each analyte.

dot

Analytical_Workflow Sample Sample Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (Optional, for GC-MS) Extraction->Derivatization Analysis Analysis Extraction->Analysis Derivatization->Analysis LC_MSMS LC-MS/MS Analysis->LC_MSMS GC_MS GC-MS Analysis->GC_MS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing GC_MS->Data_Processing

References

Inter-laboratory Validation of Quantitative Methods for Methylhexanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of methylhexanamine (MHA), also known as 1,3-dimethylamylamine (DMAA). The data and protocols presented are compiled from various validation studies to offer an objective overview of method performance, aiding in the selection of the most appropriate technique for a given research or analytical need.

Comparative Analysis of Quantitative Methods

The selection of an analytical method for MHA quantification is critical and depends on factors such as the required sensitivity, the sample matrix (e.g., urine, dietary supplements), and the available instrumentation. The following tables summarize the performance characteristics of commonly employed methods as reported in single-laboratory validation studies, providing a basis for inter-method comparison.

Table 1: Performance Characteristics of GC-MS and GC-FID Methods for MHA in Urine

ParameterGC-MS (SALLE)[1][2][3]GC-FID (HS-SPME)[1][2][3]
Limit of Detection (LOD) 5 ng/mL7 ng/mL
Limit of Quantification (LOQ) 15 ng/mL20 ng/mL
Linearity (r²) > 0.98> 0.98
Precision (RSD%) < 10%< 10%
Accuracy (Recovery %) > 92%92-110%
Derivatization Required (isobutyl chloroformate)Required (in situ with isobutyl chloroformate)

Table 2: Performance Characteristics of LC-MS/MS Methods for MHA

ParameterLC-MS/MS (in urine)[1]LC-MS/MS (in supplements)[2]
Linear Dynamic Range 50-700 ng/mLNot explicitly stated
Specificity Selected reaction monitoring (m/z 116.2-->57.3)High selectivity and sensitivity
Sample Pretreatment Simple pretreatmentExtraction to overcome matrix effects
Derivatization Not requiredNot required

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summarized protocols for the key techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS) with Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

This method is suitable for the determination of MHA in urine and requires a derivatization step to improve the chromatographic properties of the analyte.

  • Sample Preparation and Derivatization:

    • To a urine sample, add an internal standard.

    • Perform in situ derivatization with isobutyl chloroformate.

  • Extraction:

    • Execute a salting-out assisted liquid-liquid extraction (SALLE) procedure.

  • GC-MS Analysis:

    • Inject the extracted and derivatized sample into the GC-MS system.

    • Gas chromatography is typically performed on a non-polar capillary column.

    • Mass spectrometry is operated in electron ionization (EI) mode, often requiring a solvent delay to prevent filament damage.[4]

    • Monitor characteristic ions for MHA and its derivative.

Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Flame Ionization Detection (GC-FID)

This technique offers a miniaturized and sensitive approach for MHA analysis in urine.

  • Sample Preparation and In Situ Derivatization:

    • Combine the urine sample with a derivatizing agent (e.g., isobutyl chloroformate) in a headspace vial.

  • HS-SPME:

    • Expose a solid-phase microextraction fiber to the headspace of the vial to adsorb the derivatized MHA.

  • GC-FID Analysis:

    • Thermally desorb the analyte from the SPME fiber in the GC injection port.

    • Separate the components on a suitable capillary column.

    • Detect the analyte using a flame ionization detector.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for MHA quantification that does not require derivatization.

  • Sample Preparation:

    • For urine samples, a simple pretreatment procedure is typically sufficient.[1]

    • For dietary supplements, an extraction step is necessary to mitigate matrix effects.[2]

  • LC Separation:

    • Separate the analyte using a reverse-phase C8 or C18 column with a gradient mobile phase.[1]

  • MS/MS Detection:

    • Utilize an electrospray ionization (ESI) source in positive mode.

    • Perform detection using selected reaction monitoring (SRM) for high specificity. A common transition for MHA is m/z 116.2 → 57.3.[1]

Visualizations

The following diagrams illustrate the experimental workflow, the analytical validation process, and the pharmacological action of methylhexanamine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Urine or Supplement Sample Pretreatment Pretreatment / Extraction Sample->Pretreatment Derivatization Derivatization (for GC) Pretreatment->Derivatization LCMS LC-MS/MS Pretreatment->LCMS GCMS GC-MS / GC-FID Derivatization->GCMS Quantification Quantification GCMS->Quantification LCMS->Quantification Validation Method Validation Quantification->Validation validation_process cluster_params Validation Parameters method Analytical Method Development Specificity Specificity / Selectivity method->Specificity Linearity Linearity & Range method->Linearity LOD_LOQ LOD & LOQ method->LOD_LOQ Accuracy Accuracy method->Accuracy Precision Precision method->Precision Robustness Robustness method->Robustness report Validation Report Specificity->report Linearity->report LOD_LOQ->report Accuracy->report Precision->report Robustness->report mha_action MHA Methylhexanamine (MHA) Neuron Sympathetic Neuron MHA->Neuron Acts on NE_Release Increased Norepinephrine Release Neuron->NE_Release Receptors Adrenergic Receptors NE_Release->Receptors Activates Effects Physiological Effects: - Vasoconstriction - Increased Heart Rate - Bronchodilation Receptors->Effects

References

A Comparative Study of the Metabolic Pathways of DMAA and Tuaminoheptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the metabolic pathways of two sympathomimetic amines: 1,3-dimethylamylamine (DMAA) and tuaminoheptane (2-aminoheptane). The information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the pharmacokinetics and metabolic fate of these compounds. While both substances are structurally related and have stimulant properties, their metabolic pathways and our scientific understanding of them differ significantly.

Executive Summary

This comparative guide reveals a stark contrast in the metabolic profiles of DMAA and tuaminoheptane. DMAA undergoes minimal metabolism in the human body, with the majority of the compound being excreted unchanged. It is also a notable inhibitor of the cytochrome P450 2D6 (CYP2D6) enzyme, a key player in the metabolism of many drugs. In contrast, there is a significant lack of comprehensive studies on the metabolic pathways of tuaminoheptane. While it is detectable in urine for extended periods, suggesting a portion is excreted unmetabolized, the specific metabolites and enzymatic pathways involved in its biotransformation have not been thoroughly elucidated. This knowledge gap presents a crucial area for future research.

Comparative Data of DMAA and Tuaminoheptane

Parameter1,3-Dimethylamylamine (DMAA)Tuaminoheptane
Metabolic Fate Primarily excreted unchanged in urine (minimal metabolism)[1][2]A significant portion is likely excreted unchanged in urine; however, the complete metabolic profile is not well-documented[3][4].
Identified Metabolites No significant metabolites have been consistently identified in human studies.Specific metabolites have not been extensively characterized in published literature.
Key Metabolic Enzymes Not significantly metabolized by CYP450 enzymes. It is a strong inhibitor of CYP2D6[1][2][5][6].The specific CYP450 enzymes or other metabolic enzymes involved in tuaminoheptane metabolism are not well-established.
Pharmacokinetic Profile - Half-life: Approximately 8.45 hours[7][8]. - Cmax: ~70 ng/mL after a 25 mg oral dose[7][8]. - Tmax: 3-5 hours after oral ingestion[7][8].Detailed pharmacokinetic parameters such as half-life, Cmax, and Tmax are not readily available in the public domain.

Metabolic Pathways

1,3-Dimethylamylamine (DMAA)

The metabolic pathway of DMAA is characterized by its simplicity. The vast majority of an orally ingested dose of DMAA is not metabolized and is excreted from the body in its original form through the urine[1][2]. This lack of significant biotransformation is a key feature of its pharmacokinetic profile.

A noteworthy interaction of DMAA with metabolic enzymes is its potent inhibition of CYP2D6[1][2][5][6]. This inhibition is of clinical significance as CYP2D6 is responsible for the metabolism of a wide range of therapeutic drugs.

DMAA_Metabolism DMAA 1,3-Dimethylamylamine (DMAA) Excretion Excreted Unchanged (Urine) DMAA->Excretion Major Pathway CYP2D6 CYP2D6 DMAA->CYP2D6 Inhibition Inhibition

Figure 1: Metabolic Fate of DMAA
Tuaminoheptane

The metabolic pathway of tuaminoheptane is not as well-defined as that of DMAA. The presence of tuaminoheptane in urine for extended periods after administration suggests that a substantial amount may be excreted without undergoing metabolism[3]. However, the possibility of minor metabolic routes cannot be ruled out. Potential, yet unconfirmed, metabolic reactions for primary amines like tuaminoheptane could include N-oxidation, hydroxylation, or deamination, mediated by cytochrome P450 enzymes.

Tuaminoheptane_Metabolism Tuaminoheptane Tuaminoheptane Excretion Excreted Unchanged (Urine) Tuaminoheptane->Excretion Likely Major Pathway Metabolism Potential Metabolism (Unconfirmed) Tuaminoheptane->Metabolism Metabolites Potential Metabolites (e.g., Hydroxylated, N-oxidized) Metabolism->Metabolites

Figure 2: Postulated Metabolic Fate of Tuaminoheptane

Experimental Protocols

In Vitro Metabolism Studies

A common experimental approach to investigate the metabolic stability and identify the enzymes responsible for the metabolism of a compound is through in vitro studies using human liver microsomes.

Protocol for In Vitro Metabolism using Human Liver Microsomes:

  • Incubation Mixture Preparation:

    • Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), the test compound (DMAA or tuaminoheptane) at various concentrations, and a NADPH-regenerating system (to support CYP450 activity) in a phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the reaction by adding the NADPH-regenerating system.

    • Incubate for a specific time course (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding a quenching solvent, such as cold acetonitrile.

  • Sample Preparation:

    • Centrifuge the mixture to precipitate proteins.

    • Collect the supernatant for analysis.

  • Analytical Method:

    • Analyze the supernatant using a validated analytical method, such as LC-MS/MS, to quantify the remaining parent compound and identify any potential metabolites.

InVitro_Workflow cluster_prep 1. Incubation Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis Microsomes Human Liver Microsomes Incubate Incubate at 37°C Microsomes->Incubate Compound Test Compound (DMAA or Tuaminoheptane) Compound->Incubate NADPH NADPH-Regenerating System NADPH->Incubate Buffer Phosphate Buffer Buffer->Incubate Quench Quench Reaction Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

Figure 3: In Vitro Metabolism Experimental Workflow
In Vivo Pharmacokinetic Studies

Human pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body.

Protocol for a Human Pharmacokinetic Study:

  • Subject Recruitment:

    • Recruit healthy human volunteers who meet specific inclusion and exclusion criteria.

  • Dosing:

    • Administer a single oral dose of the test compound (e.g., 25 mg of DMAA) to the subjects after an overnight fast[7][8].

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., pre-dose, and at various intervals up to 24 hours post-dose)[8].

    • Collect urine samples over a specified period.

  • Sample Processing:

    • Process blood samples to obtain plasma.

  • Analytical Method:

    • Analyze plasma and urine samples using a validated analytical method, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS), to determine the concentration of the parent compound and any potential metabolites[8].

  • Pharmacokinetic Analysis:

    • Use the concentration-time data to calculate key pharmacokinetic parameters, including half-life (t1/2), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax).

InVivo_Workflow cluster_study 1. Study Conduct cluster_analysis 2. Sample Analysis cluster_pk 3. Data Analysis Recruitment Subject Recruitment Dosing Oral Administration Recruitment->Dosing Sampling Blood & Urine Collection Dosing->Sampling Processing Sample Processing Sampling->Processing HPLC_MS HPLC-MS Analysis Processing->HPLC_MS PK_Analysis Pharmacokinetic Parameter Calculation HPLC_MS->PK_Analysis

Figure 4: In Vivo Pharmacokinetic Study Workflow

Conclusion

This comparative guide underscores the differing metabolic fates of DMAA and tuaminoheptane based on current scientific literature. DMAA is characterized by its resistance to metabolism and its significant inhibition of CYP2D6. Conversely, the metabolic profile of tuaminoheptane remains largely uninvestigated, presenting a critical knowledge gap. The provided experimental protocols offer a framework for future research aimed at elucidating the metabolism of tuaminoheptane and further refining our understanding of DMAA. A more comprehensive understanding of the metabolic pathways of these compounds is essential for assessing their safety, potential for drug interactions, and overall pharmacological profiles.

References

Unmasking False Positives: A Comparative Guide to 4-Methylhexan-2-amine Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the cross-reactivity of 4-methylhexan-2-amine, also known as DMAA, in common amphetamine immunoassays. For researchers, scientists, and drug development professionals, understanding the potential for off-target binding is critical for accurate data interpretation and avoiding misleading results. This publication offers a comparative look at 4-methylhexan-2-amine's performance against other structurally similar amines and provides detailed experimental protocols for assessment.

Executive Summary

4-Methylhexan-2-amine (DMAA) is a sympathomimetic amine that is structurally similar to amphetamines. This structural analogy is a primary reason for its significant cross-reactivity in immunoassays designed to detect amphetamines, frequently leading to false-positive results.[1][2][3][4] The degree of this cross-reactivity is not uniform and varies considerably depending on the specific immunoassay kit and the antibodies utilized.[5][6] This guide synthesizes available data to provide a clearer understanding of this phenomenon and offers standardized protocols for its evaluation.

Comparative Cross-Reactivity Data

The following tables summarize the cross-reactivity of 4-methylhexan-2-amine and other structurally related amines in two different commercial amphetamine immunoassay kits, based on data from a study by Vorce et al. (2011). It is crucial to note that these values are illustrative and can differ between various manufacturers and assay platforms.

Table 1: Immunoassay Kit A

CompoundConcentration Yielding Positive Result (ng/mL)
d-Amphetamine500 (Calibrator)
4-Methylhexan-2-amine (DMAA) >3,100
Phentermine>10,000
Ephedrine>10,000
PseudoephedrineNot Cross-Reactive at 100,000

Table 2: Immunoassay Kit B

CompoundConcentration Yielding Positive Result (ng/mL)
d-Amphetamine500 (Calibrator)
4-Methylhexan-2-amine (DMAA) >7,500
Phentermine>25,000
Ephedrine>50,000
PseudoephedrineNot Cross-Reactive at 100,000

Data adapted from Vorce et al., Journal of Analytical Toxicology, 2011.[4]

Experimental Protocols

To ensure robust and reproducible assessment of cross-reactivity, the following detailed experimental protocols are provided.

Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines a standard competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the concentration of a compound required to inhibit the binding of a labeled antigen to a specific antibody by 50% (IC50).

Materials:

  • 96-well microtiter plates coated with anti-amphetamine antibodies

  • 4-Methylhexan-2-amine (DMAA) and other test compounds

  • Amphetamine-horseradish peroxidase (HRP) conjugate

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of 4-methylhexan-2-amine and other test compounds in an appropriate buffer.

  • Add 50 µL of each dilution to the respective wells of the antibody-coated microtiter plate.

  • Add 50 µL of the amphetamine-HRP conjugate to each well.

  • Incubate the plate at 37°C for 1 hour.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.

  • Add 50 µL of stop solution to each well to terminate the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Determine the IC50 value from the resulting dose-response curve. The percent cross-reactivity can be calculated using the formula: (IC50 of Amphetamine / IC50 of Test Compound) x 100.

GC-MS for Confirmation of Immunoassay Results

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for confirming presumptive positive results from immunoassays.[7][8] This method provides high specificity and can definitively identify the presence of 4-methylhexan-2-amine.

Materials:

  • Gas chromatograph coupled with a mass spectrometer

  • Appropriate GC column (e.g., DB-5ms)

  • Derivatizing agent (e.g., trifluoroacetic anhydride - TFAA)

  • Internal standard (e.g., d5-amphetamine)

  • Organic solvents (e.g., ethyl acetate)

  • Solid-phase extraction (SPE) cartridges

Procedure:

  • Sample Preparation:

    • To 1 mL of the urine sample, add the internal standard.

    • Perform solid-phase extraction to isolate the analytes.

    • Elute the analytes with an appropriate organic solvent.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract with the derivatizing agent (e.g., 50 µL of ethyl acetate and 50 µL of TFAA).

    • Heat the mixture at 70°C for 20 minutes.

    • Evaporate the derivatizing agent.

    • Reconstitute the final residue in an appropriate solvent for injection.

  • GC-MS Analysis:

    • Inject 1-2 µL of the prepared sample into the GC-MS system.

    • Run the analysis using a suitable temperature program and mass spectrometer settings to separate and detect the derivatized analytes.

    • Identify 4-methylhexan-2-amine and other compounds based on their retention times and mass spectra compared to known standards.

Visualizing the Workflow and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_immunoassay Immunoassay Screening cluster_confirmation GC-MS Confirmation Sample Urine Sample Add_Antibody Add Anti-Amphetamine Antibody Sample->Add_Antibody Add_Labeled_Antigen Add Labeled Amphetamine Antigen Add_Antibody->Add_Labeled_Antigen Incubate Incubate Add_Labeled_Antigen->Incubate Wash Wash Unbound Reagents Incubate->Wash Add_Substrate Add Substrate Wash->Add_Substrate Measure_Signal Measure Signal Add_Substrate->Measure_Signal Result Presumptive Result (Positive/Negative) Measure_Signal->Result Positive_Sample Presumptive Positive Sample Result->Positive_Sample If Positive Extraction Solid-Phase Extraction Positive_Sample->Extraction Derivatization Derivatization Extraction->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Final_Result Confirmed Result (True Positive/False Positive) MS_Detection->Final_Result

Caption: Experimental workflow for drug screening and confirmation.

G cluster_compounds Structurally Similar Amines cluster_assay Immunoassay Amphetamine Amphetamine (Target Analyte) Antibody Anti-Amphetamine Antibody Amphetamine->Antibody High Affinity Binding (True Positive) DMAA 4-Methylhexan-2-amine (DMAA) DMAA->Antibody Cross-Reactivity (False Positive) Phentermine Phentermine Phentermine->Antibody Lower Cross-Reactivity Ephedrine Ephedrine Ephedrine->Antibody Minimal Cross-Reactivity

Caption: Binding relationships in an amphetamine immunoassay.

References

A Statistical Comparison of the Pharmacological Effects of DMAA Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known pharmacological effects of 1,3-dimethylamylamine (1,3-DMAA) isomers, focusing on their interaction with monoamine transporters. Due to a notable lack of publicly available research directly comparing the pharmacological activities of the different stereoisomers of 1,3-DMAA or comparing 1,3-DMAA with its structural isomer 1,4-dimethylamylamine (1,4-DMAA), this document synthesizes the existing data for racemic 1,3-DMAA and highlights the current gaps in scientific literature.

Executive Summary

1,3-dimethylamylamine (1,3-DMAA) is a sympathomimetic amine that primarily functions as a norepinephrine reuptake inhibitor.[1][2] Possessing two chiral centers, 1,3-DMAA exists as four distinct stereoisomers.[3][4] However, pharmacological data is predominantly available for the racemic mixture. This mixture shows a marked selectivity for the norepinephrine transporter (NET) over the dopamine transporter (DAT), with virtually no activity at the serotonin transporter (SERT).[2] The structural isomer 1,4-DMAA has been identified in supplements, but its pharmacological profile remains uncharacterized in the scientific literature.[5][6]

Quantitative Pharmacological Data

The primary mechanism of action for 1,3-DMAA is the inhibition of monoamine transporters, which increases the synaptic concentration of neurotransmitters, particularly norepinephrine. The following table summarizes the available in vitro data for racemic 1,3-DMAA.

CompoundTargetAssay TypeValue (nM)Source
1,3-DMAA (racemic) Norepinephrine Transporter (NET)Inhibition Constant (Ki)649[2]
Norepinephrine Transporter (NET)50% Inhibitory Concentration (IC50)410[7]
Dopamine Transporter (DAT)Inhibition Constant (Ki)>10,000[2]
Dopamine Transporter (DAT)50% Inhibitory Concentration (IC50)~29,000[7]
Serotonin Transporter (SERT)Inhibition Constant (Ki)>10,000[2]
1,4-DMAA NET, DAT, SERT-No data available-
1,3-DMAA Stereoisomers NET, DAT, SERT-No comparative data available-

Note: The significant discrepancy in reported values for DAT inhibition may reflect different experimental conditions. However, both studies conclude that 1,3-DMAA's affinity for DAT is substantially lower than for NET.

Mechanism of Action and Signaling Pathways

1,3-DMAA exerts its sympathomimetic effects by competitively inhibiting the norepinephrine transporter (NET). This blockage prevents the reuptake of norepinephrine from the synaptic cleft, leading to its accumulation and enhanced signaling through adrenergic receptors on the postsynaptic neuron. This results in classic stimulant effects, such as increased heart rate and blood pressure.[6][8] To a much lesser extent, it also inhibits the dopamine transporter (DAT).[7]

Below is a diagram illustrating the primary signaling pathway affected by 1,3-DMAA.

DMAA_Signaling_Pathway cluster_presynaptic Presynaptic Norepinephrine Neuron cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_release NE Release NE_vesicle->NE_release Action Potential Synaptic_NE Norepinephrine (NE) NE_release->Synaptic_NE NET Norepinephrine Transporter (NET) NE_reuptake NE Reuptake NET->NE_reuptake NE_reuptake->NE_vesicle Repackaging Adrenergic_R Adrenergic Receptors Synaptic_NE->Adrenergic_R Binds to Response Sympathomimetic Response Adrenergic_R->Response Signal Transduction DMAA 1,3-DMAA DMAA->NET Inhibits

Figure 1: Mechanism of 1,3-DMAA at the noradrenergic synapse.

Experimental Protocols

The following is a representative protocol for a monoamine transporter uptake inhibition assay, based on methods described in the literature.[9][10] This type of assay is used to determine the IC50 values for compounds like DMAA.

Objective: To measure the concentration-dependent inhibition of radiolabeled norepinephrine uptake into synaptosomes or HEK cells expressing the norepinephrine transporter (NET) by DMAA isomers.

Materials:

  • HEK-293 cells stably expressing human NET (or rat brain synaptosome preparations).

  • Krebs-Henseleit buffer (KHB) or similar physiological buffer.

  • Radiolabeled substrate (e.g., [3H]norepinephrine).

  • Test compounds (DMAA isomers) at various concentrations.

  • Scintillation fluid and a liquid scintillation counter.

  • 96-well microplates and a cell harvester/filtration system.

Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Culture HEK-hNET cells or prepare brain synaptosomes B1 Plate cells/synaptosomes in 96-well plate A1->B1 A2 Prepare serial dilutions of DMAA isomers B2 Pre-incubate with DMAA isomer dilutions (5-10 min) A2->B2 A3 Prepare assay buffer with [3H]norepinephrine B3 Initiate uptake by adding [3H]norepinephrine buffer A3->B3 B1->B2 B2->B3 B4 Incubate at RT or 37°C (e.g., 1-10 min) B3->B4 B5 Terminate uptake by rapid vacuum filtration & washing B4->B5 C1 Quantify radioactivity using liquid scintillation counting B5->C1 C2 Plot % inhibition vs. log[DMAA concentration] C1->C2 C3 Calculate IC50 values using non-linear regression C2->C3

References

Safety Operating Guide

Proper Disposal of 4-Methylhexan-2-amine Hydrogen Chloride (1/1): A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 4-Methylhexan-2-amine hydrogen chloride (1/1), ensuring laboratory safety and environmental responsibility. The primary and recommended method of disposal is to transfer the chemical waste to an approved and licensed hazardous waste disposal company.[1][2][3] However, in situations where immediate, small-scale neutralization is required prior to disposal, the following procedures, adapted from guidelines for aliphatic amines, can be implemented.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling 4-Methylhexan-2-amine hydrogen chloride, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Adherence to these safety measures minimizes the risk of exposure and ensures a safe working environment.

Protective EquipmentSpecifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large spills or in poorly ventilated areas.

Spill Management and Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

Emergency Spill Response:

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation to disperse any airborne contaminants.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the substance. Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material and spilled substance using non-sparking tools and place it into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

  • Waste Disposal: The collected waste material must be disposed of as hazardous waste through an approved disposal facility.

On-Site Neutralization Protocol for Small Quantities

For small quantities of 4-Methylhexan-2-amine hydrogen chloride waste generated during experimental procedures, a neutralization step can be performed to reduce its reactivity before collection by a licensed disposal service. This procedure should be carried out in a fume hood.

Materials:

  • 4-Methylhexan-2-amine hydrogen chloride waste

  • Sodium bisulfate (NaHSO₄)

  • Water

  • Large chemical-resistant container (e.g., borosilicate glass or polyethylene)

  • pH indicator strips or a calibrated pH meter

  • Stirring rod

Procedure:

  • Dilution: In a large container, dilute the 4-Methylhexan-2-amine hydrogen chloride waste with a large excess of water. This helps to control the reaction temperature.

  • Neutralization: Slowly and with constant stirring, add an excess of sodium bisulfate to the diluted amine solution. The addition of sodium bisulfate will help to neutralize the amine hydrochloride.

  • pH Monitoring: Continuously monitor the pH of the solution using pH indicator strips or a pH meter. The target pH should be between 6 and 8.

  • Final Disposal: Once the pH is stable within the target range, the neutralized solution can be transferred to a properly labeled waste container for collection by a certified hazardous waste disposal service.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 4-Methylhexan-2-amine hydrogen chloride.

cluster_0 Disposal of 4-Methylhexan-2-amine HCl cluster_1 On-Site Neutralization start Start: Have 4-Methylhexan-2-amine HCl Waste decision Small Quantity for On-site Neutralization? start->decision spill Spill Occurs start->spill dilute 1. Dilute with excess water decision->dilute Yes collect_waste Collect in Labeled Hazardous Waste Container decision->collect_waste No neutralize 2. Add Sodium Bisulfate dilute->neutralize monitor 3. Monitor pH (Target: 6-8) neutralize->monitor monitor->collect_waste disposal_company Arrange Pickup by Approved Waste Disposal Company collect_waste->disposal_company spill_protocol Follow Spill Management Protocol spill->spill_protocol spill_protocol->collect_waste end End: Proper Disposal Complete disposal_company->end

Caption: Disposal workflow for 4-Methylhexan-2-amine HCl.

References

Personal protective equipment for handling 4-Methylhexan-2-amine--hydrogen chloride (1/1)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-Methylhexan-2-amine hydrochloride (CAS RN: 13803-74-2), tailored for research, scientific, and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

4-Methylhexan-2-amine hydrochloride is a chemical that poses several health risks. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure.

Table 1: Personal Protective Equipment for 4-Methylhexan-2-amine hydrochloride

Protection Type Required PPE Specifications and Remarks
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required for larger quantities or when there is a risk of splashing.Must comply with EN166 or NIOSH (US) standards.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). A lab coat or protective suit should be worn.Ensure gloves are inspected prior to use. Contaminated clothing should be washed before reuse.[3]
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or for spill response.Required when handling large quantities or in poorly ventilated areas to avoid inhaling dust or fumes.[1][3]
Hand Protection Chemical-resistant gloves.Wash hands thoroughly after handling.[3]

Operational and Disposal Plans

Handling and Storage:

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3] Do not eat, drink, or smoke when using this product.[3] Wash hands and any exposed skin thoroughly after handling.[3]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[4] Keep in a desiccated environment at room temperature. The substance is hygroscopic, so exposure to moist air or water should be avoided.[2] Store locked up.[3]

First Aid Measures:

  • If Swallowed: Call a poison center or doctor if you feel unwell.[3] Rinse mouth.[3]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • If on Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[2] If skin irritation or a rash occurs, get medical advice/attention.[3]

Spill and Disposal:

  • Spills: For spills, ensure adequate ventilation.[1] Collect spillage to prevent release to the environment.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[3]

Experimental Workflow

The following diagram outlines the standard workflow for handling 4-Methylhexan-2-amine hydrochloride in a laboratory setting, emphasizing safety at each step.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Risk Assessment b Don PPE a->b c Weighing and Transfer b->c d Experimental Use c->d e Decontamination d->e f Waste Disposal e->f g Doff PPE f->g

Caption: Workflow for Safe Handling of 4-Methylhexan-2-amine hydrochloride.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.